Technical Documentation Center

TG100435 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: TG100435

Core Science & Biosynthesis

Foundational

TG100435: A Multi-Targeted Tyrosine Kinase Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract TG100435 is a potent, orally active, multi-targeted tyrosine kinase inhibitor that has garnered interest in preclinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TG100435 is a potent, orally active, multi-targeted tyrosine kinase inhibitor that has garnered interest in preclinical cancer research. This document provides a comprehensive technical overview of TG100435, including its mechanism of action, key molecular targets, and detailed protocols for its characterization. As a Senior Application Scientist, this guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize TG100435 in their investigations of oncogenic signaling pathways.

Introduction: The Rationale for Multi-Targeted Kinase Inhibition

The complexity and redundancy of cellular signaling pathways present significant challenges in the development of effective cancer therapies. While single-targeted agents have shown success, tumors often develop resistance through the activation of alternative signaling cascades. Multi-targeted tyrosine kinase inhibitors (TKIs) offer a promising strategy to overcome this by simultaneously blocking several key nodes within the oncogenic network. TG100435 exemplifies this approach by potently inhibiting multiple members of the Src family of kinases, as well as other critical tyrosine kinases implicated in tumor growth and survival.[1]

Mechanism of Action and Primary Molecular Targets

TG100435 exerts its biological effects through competitive inhibition of ATP binding to the catalytic domain of several tyrosine kinases.

Primary Kinase Targets of TG100435

Biochemical assays have demonstrated that TG100435 potently inhibits a specific constellation of non-receptor tyrosine kinases. The primary targets and their corresponding inhibition constants (Ki) are summarized in the table below.

Kinase TargetInhibition Constant (Ki) (nM)Key Cellular Functions
Src 13 - 64Cell growth, proliferation, survival, migration, and angiogenesis
Lyn 13 - 64B-cell receptor signaling, mast cell activation
Abl 13 - 64Cell differentiation, division, adhesion, and stress response
Yes 13 - 64Regulation of cell growth and differentiation
Lck 13 - 64T-cell receptor signaling and T-cell development
EphB4 13 - 64Cell migration, adhesion, and axon guidance

Table 1: Primary molecular targets of TG100435 and their respective inhibition constants.[1][2]

The Active Metabolite: TG100855

A crucial aspect of TG100435's in vivo activity is its metabolism to TG100855, an N-oxide metabolite.[3] This metabolite is significantly more potent than the parent compound, with an inhibitory activity that is 2 to 9 times greater.[3] This metabolic conversion, mediated primarily by flavin-containing monooxygenases, should be a key consideration in the design and interpretation of in vivo studies.[3]

Core Signaling Pathways Modulated by TG100435

By targeting the aforementioned kinases, TG100435 can disrupt several critical cancer-associated signaling pathways. The following diagram illustrates the central role of Src family kinases and Abl in downstream signaling cascades.

TG100435_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src Family Kinases (Src, Lyn, Yes, Lck) RTK->Src STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K RAS RAS Src->RAS Abl Abl Abl->RAS Proliferation Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) STAT3->Proliferation Akt Akt PI3K->Akt MAPK MAPK RAS->MAPK Akt->Proliferation MAPK->Proliferation TG100435 TG100435 TG100435->Src Inhibition TG100435->Abl Inhibition Kinase_Assay_Workflow A Prepare serial dilutions of TG100435 B Add TG100435 and kinase to assay plate A->B C Pre-incubate B->C D Initiate reaction with ATP/substrate mix C->D E Incubate at 30°C D->E F Stop reaction and add detection reagent E->F G Measure luminescence F->G H Calculate IC50 G->H

Figure 2: Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay

This protocol describes the use of a colorimetric assay (MTT) to assess the effect of TG100435 on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TG100435 stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of TG100435 in complete culture medium. Include a vehicle control (DMSO). The final DMSO concentration should be ≤0.5%.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Western Blot Analysis of Phosphoprotein Levels

This protocol is for assessing the effect of TG100435 on the phosphorylation status of its downstream targets.

Materials:

  • Cancer cell line of interest

  • TG100435

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with TG100435 at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphoprotein signal to the total protein signal.

Potential for Broader Kinase Inhibition: Investigating Off-Target Effects

While TG100435 shows potent activity against its primary targets, a comprehensive understanding of its selectivity is crucial for interpreting experimental results and predicting potential toxicities. Kinase selectivity profiling against a broad panel of kinases is highly recommended to identify potential off-target effects. [4][5][6][7][8]

Investigating Inhibition of Other Key Oncogenic Kinases

Given the importance of other tyrosine kinases in cancer, it is worthwhile to investigate the activity of TG100435 against targets such as:

  • JAK2: The JAK/STAT pathway is a critical signaling cascade in many hematological malignancies. [9][10][11]Constitutive activation of JAK2, often due to the V617F mutation, drives the proliferation of malignant cells. [12]* FLT3: FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and poor prognosis. [13][14][15][16]* RET: Rearranged during transfection (RET) is a receptor tyrosine kinase whose activating mutations or rearrangements are oncogenic drivers in various cancers, including thyroid and non-small cell lung cancer. [17][18][19][20][21] Researchers are encouraged to perform in vitro kinase assays and cell-based studies to determine if TG100435 exhibits inhibitory activity against these and other relevant kinases.

Conclusion and Future Directions

TG100435 is a valuable research tool for investigating the roles of Src family kinases and Abl in cancer biology. Its multi-targeted nature provides a means to probe the effects of simultaneously inhibiting multiple oncogenic signaling pathways. The detailed protocols provided in this guide offer a solid foundation for its preclinical characterization. Future investigations should focus on comprehensive kinase selectivity profiling to fully elucidate its spectrum of activity and potential off-target effects. Understanding the broader inhibitory profile of TG100435 will be essential for its potential translation into more complex in vivo models and, ultimately, for informing the development of next-generation multi-targeted kinase inhibitors.

References

  • Hu, S. X., et al. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... and its active N-oxide metabolite TG100855. Drug Metabolism and Disposition, 35(6), 929-936. [Link]

  • Unraveling Tyrosine-Kinase Inhibitor Resistance in NSCLC Cells via Same-cell Measurement of RNA, Protein, and Morphological Responses. (2025). bioRxiv. [Link]

  • Hu, S. X., et al. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... and its active N-oxide metabolite TG100855. Drug Metabolism and Disposition, 35(6), 929-936. [Link]

  • Mita, S., et al. (1997). The activation of the JAK2/STAT5 pathway is commonly involved in signaling through the human IL-5 receptor. International Archives of Allergy and Immunology, 114 Suppl 1, 24-27. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Cui, Y., et al. (2018). Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland. International Journal of Molecular Sciences, 19(11), 3359. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Rochman, Y., et al. (2010). Thymic stromal lymphopoietin-mediated STAT5 phosphorylation via kinases JAK1 and JAK2 reveals a key difference from IL-7-induced signaling. Proceedings of the National Academy of Sciences of the United States of America, 107(45), 19455-19460. [Link]

  • Bio-Rad. (n.d.). Flt3 signaling Pathway Map. Retrieved from [Link]

  • Applied Biological Materials Inc. (n.d.). FLT3, a signaling pathway gene. Retrieved from [Link]

  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Peter, B., et al. (2018). The JAK2/STAT5 signaling pathway as a potential therapeutic target in canine mastocytoma. Veterinary and Comparative Oncology, 16(2), 291-299. [Link]

  • Nakao, M. (2014). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology, 7, 2. [Link]

  • Regua, A. T., et al. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 965567. [Link]

  • Regua, A. T., et al. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 965567. [Link]

  • Wang, Y., et al. (2023). The RTK–RAS signaling pathway is enriched in patients with rare acute myeloid leukemia harboring t(16;21)(p11;q22)/FUS::ERG. Cancer Medicine, 12(12), 13419-13429. [Link]

  • Wang, D., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1144242. [Link]

  • Bouscary, D. (2016). Rational for targeting the hedgehog signalling pathway in acute myeloid leukemia with FLT3 mutation. Annals of Translational Medicine, 4(Suppl 1), S2. [Link]

  • Wang, D., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1144242. [Link]

  • Drilon, A., et al. (2023). Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs. Cancers, 15(24), 5899. [Link]

  • Shan, M., et al. (2024). JAK/STAT signaling pathway affects CCR5 expression in human CD4+ T cells. iScience, 27(4), 109403. [Link]

  • Doebele, R. C., et al. (2020). Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling. JCI Insight, 5(18), e139173. [Link]

  • Takahashi, M. (2021). RET receptor signaling: Function in development, metabolic disease, and cancer. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(7), 361-373. [Link]

  • Takara Bio. (n.d.). Reduced off-target effects with CRISPR/Cas9 gesicles. Retrieved from [Link]

  • Naito, Y., et al. (2014). Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension. Biological and Pharmaceutical Bulletin, 37(3), 337-342. [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Characterization of TG100435: A Src Family Kinase Inhibitor

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of TG100435, a multi-targeted protein tyrosine kinase inhibitor wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of TG100435, a multi-targeted protein tyrosine kinase inhibitor with potent activity against Src Family Kinases (SFKs). We delve into the foundational role of SFKs in cellular signaling and their implication in oncogenesis, establishing the rationale for targeted inhibition. The guide offers a detailed molecular profile of TG100435, including its mechanism of action and selectivity. Core to this document are field-proven, step-by-step protocols for a suite of biochemical and cell-based assays essential for evaluating the inhibitor's potency, target engagement, and phenotypic effects. These methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility. By integrating expert insights with detailed experimental procedures, data presentation standards, and visual aids, this guide serves as an authoritative resource for investigating the intricate dynamics of TG100435 and its therapeutic potential.

Introduction: The Central Role of Src Family Kinases (SFKs)

Src Family Kinases (SFKs) are a group of non-receptor tyrosine kinases that serve as critical nodes in a vast array of signal transduction pathways.[1] This family, which includes members like Src, Lyn, Fyn, and Lck, regulates fundamental cellular processes such as proliferation, differentiation, motility, and adhesion.[2][3]

1.1. Structure and Regulation

SFKs share a conserved structure comprising SH2, SH3, and tyrosine kinase domains.[2][4] Their activity is tightly regulated by a sophisticated intramolecular mechanism. In its inactive state, phosphorylation of a C-terminal tyrosine residue (Tyr527 in c-Src) by C-terminal Src Kinase (Csk) facilitates an intramolecular interaction with the SH2 domain, locking the kinase in a closed, dormant conformation.[4][5] Activation is triggered by dephosphorylation of this inhibitory site, often by protein-tyrosine phosphatases, and/or by autophosphorylation of a key tyrosine residue within the activation loop (Tyr416 in c-Src), which stabilizes an open, active conformation.[4][5]

1.2. Role in Oncology and Rationale for Inhibition

The deregulation of SFK activity, through overexpression or constitutive activation, is a frequent event in many human cancers.[6][7] This aberrant signaling can drive tumor progression by enhancing proliferation, promoting angiogenesis, and increasing cell motility and invasion.[3][7] Consequently, SFKs represent highly attractive targets for anti-cancer drug development.[3] Small molecule inhibitors that block the kinase activity of SFKs can disrupt these oncogenic signals, offering a promising therapeutic strategy.

1.3. Introduction to TG100435

TG100435, chemically known as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[2][8]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor.[9][10] It has demonstrated potent inhibitory activity against several SFKs, making it a valuable tool for preclinical cancer research.[10][11][12] This guide will provide the technical methodologies required to thoroughly characterize its inhibitory profile.

TG100435: A Molecular and Pharmacological Profile

2.1. Mechanism of Action

TG100435 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. This action prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling.

2.2. Kinase Selectivity and Potency

TG100435 exhibits potent, nanomolar-range inhibition against several kinases. Its major N-oxide metabolite, TG100855, is reported to be 2 to 9 times more potent than the parent compound.[10] Understanding the selectivity profile is crucial for interpreting experimental results and predicting potential off-target effects.[13]

Table 1: Kinase Inhibition Profile of TG100435

Kinase TargetInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Data compiled from published reports.[10][11][12]

Methodologies for Characterizing TG100435 Activity

This section provides detailed, self-validating protocols for assessing the biochemical and cellular activity of TG100435.

3.1. In Vitro Biochemical Potency Assessment: ADP-Glo™ Kinase Assay

Causality: To determine the direct inhibitory effect of TG100435 on purified Src kinase activity, a biochemical assay is paramount. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7] This allows for the precise calculation of an IC50 value, a key measure of inhibitor potency.[14]

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_mix Prepare Reaction Mix: - Purified Src Kinase - Peptide Substrate - Kinase Buffer add_cmpd Add TG100435 or Vehicle (DMSO) to Wells prep_cmpd Prepare Serial Dilutions of TG100435 in DMSO prep_cmpd->add_cmpd add_atp Initiate Reaction with Substrate/ATP Mix add_cmpd->add_atp incubate_rxn Incubate at RT for 60 minutes add_atp->incubate_rxn add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_rxn->add_adpglo incubate_adpglo Incubate at RT for 40 minutes add_adpglo->incubate_adpglo add_detect Add Kinase Detection Reagent (Converts ADP to ATP) incubate_adpglo->add_detect incubate_detect Incubate at RT for 30 minutes add_detect->incubate_detect read_lum Measure Luminescence (Plate Reader) incubate_detect->read_lum analyze Calculate % Inhibition vs. Vehicle Control read_lum->analyze ic50 Determine IC50 Value (Dose-Response Curve) analyze->ic50

Caption: Workflow for the in vitro Src kinase assay using ADP-Glo™.

Detailed Protocol:

  • Reagent Preparation: Prepare Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). Dilute purified active Src kinase and a suitable peptide substrate (e.g., Poly(E-Y)) in this buffer. Prepare a 10mM ATP solution.

  • Compound Plating: In a 384-well plate, perform serial dilutions of TG100435 (e.g., starting from 100 µM) in DMSO. Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.[7]

  • Kinase Reaction: Add 2 µL of the Src enzyme solution to each well. Initiate the reaction by adding 2 µL of the substrate/ATP mix.[7]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[7] Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.[7] Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each TG100435 concentration relative to the vehicle control. Plot the data on a dose-response curve to determine the IC50 value.

3.2. Cellular Target Engagement: Western Blot for Phospho-Src (p-Src)

Causality: Demonstrating that TG100435 inhibits Src activity within a cell is a critical validation step. Western blotting allows for the specific detection of the phosphorylated, active form of Src (p-Src Tyr416) relative to the total amount of Src protein.[15][16] A dose-dependent decrease in the p-Src/total Src ratio provides direct evidence of target engagement and cellular efficacy.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Integrin Integrin Integrin->Src Activation FAK FAK Src->FAK pY STAT3 STAT3 Src->STAT3 pY PI3K PI3K / Akt Src->PI3K pY Ras Ras / MAPK Src->Ras pY TG100435 TG100435 TG100435->Src Inhibition Migration Migration & Adhesion FAK->Migration Proliferation Proliferation & Survival STAT3->Proliferation PI3K->Proliferation Ras->Proliferation

Caption: Simplified Src signaling pathway inhibited by TG100435.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231, which have high basal Src activity) in 6-well plates and grow to 80-90% confluency.[17] Treat cells with various concentrations of TG100435 or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells directly on the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18][19] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[15][18]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15][19] Note: Avoid using milk as a blocking agent as its casein content can interfere with phospho-antibody detection.[19]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Src (Tyr416) diluted in 5% BSA/TBST.

    • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.[15]

    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Detection: Wash the membrane again as in step 6c. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total Src.

  • Densitometry Analysis: Quantify the band intensities for p-Src and total Src. Calculate the ratio of p-Src to total Src for each treatment condition.

3.3. Evaluating Phenotypic Effects: Cell Viability (MTT Assay)

Causality: Since Src signaling is crucial for cell proliferation and survival, its inhibition by TG100435 is expected to reduce cell viability.[7] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[20] A reduction in the conversion of yellow MTT to purple formazan crystals indicates a decrease in viable, metabolically active cells.[8][21]

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of TG100435 concentrations and incubate for a desired period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[8] Allow the plate to stand overnight in the incubator.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]

  • Data Analysis: Express results as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

3.4. Evaluating Phenotypic Effects: Cell Migration (Wound Healing Assay)

Causality: Src kinase is a key regulator of cell motility.[22] The wound healing, or "scratch," assay is a straightforward method to assess collective cell migration in vitro.[23] By creating a cell-free gap in a confluent monolayer, we can measure the ability of cells to migrate and close the "wound." Inhibition of this process by TG100435 provides strong evidence of its anti-migratory effects.[17][24]

Wound_Healing_Assay cluster_setup Setup cluster_wound Wound Creation cluster_treatment Treatment & Imaging cluster_analysis Analysis node1 Seed cells to create a confluent monolayer node2 Create a 'scratch' with a sterile pipette tip node1->node2 node3 Wash to remove debris & add media with TG100435 node2->node3 node4 Image the wound at T=0 hours node3->node4 node5 Incubate for 12-24 hours node4->node5 node6 Image the same field at T=X hours node5->node6 node7 Measure wound area at T=0 and T=X node6->node7 node8 Calculate % Wound Closure node7->node8

Caption: Workflow for the wound healing (scratch) assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 24-well plate and grow them until they form a fully confluent monolayer.[25]

  • Creating the Wound: Using a sterile p100 or p200 pipette tip, make a straight scratch across the center of the monolayer.[23][25]

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing various concentrations of TG100435 or vehicle control.

  • Imaging (Time 0): Immediately capture images of the scratch in predefined locations using a microscope at low magnification (e.g., 4x or 10x).

  • Incubation: Incubate the plate at 37°C for a period sufficient for partial or complete wound closure in the control group (typically 12-24 hours).

  • Imaging (Time X): After incubation, capture images of the exact same locations as recorded at Time 0.

  • Data Analysis: Using image analysis software (like ImageJ), measure the area of the cell-free gap at both time points. Calculate the percentage of wound closure for each condition using the formula: 100 * (Area_T0 - Area_TX) / Area_T0.[25]

Conclusion

TG100435 is a potent inhibitor of Src Family Kinases with significant potential as a research tool and a candidate for therapeutic development. The methodologies outlined in this guide provide a robust and validated framework for its comprehensive characterization. By employing a systematic approach that combines biochemical potency assays, cellular target engagement verification, and functional phenotypic assessments, researchers can generate high-quality, reproducible data. This rigorous evaluation is essential for elucidating the full biological impact of TG100435 and advancing our understanding of SFK inhibition in disease.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Src family kinase. (2023, December 19). In Wikipedia. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Pilly, J., et al. (2022). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). clyte. Retrieved from [Link]

  • GNF-7, a new selective inhibitor of the Src family of kinases, inhibits migration of breast cancer cells. (2017). Oncotarget. Retrieved from [Link]

  • Xu, W., Doshi, A., Lei, M., Eck, M. J., & Harrison, S. C. (1999). Src protein-tyrosine kinase structure and regulation. Cellular and Molecular Life Sciences. Retrieved from [Link]

  • Mohammed, A., et al. (2020). Cell migration by wound healing assay. Bio-protocol. Retrieved from [Link]

  • Kousba, A. A., et al. (2007). Cyclic Conversion of the Novel Src Kinase Inhibitor... (TG100435) and Its N-oxide Metabolite by Flavin. Drug Metabolism and Disposition. Retrieved from [Link]

  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration. Retrieved from [Link]

  • Hu, S. X., et al. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... and its active N-oxide metabolite TG100855. Drug Metabolism and Disposition. Retrieved from [Link]

  • SRC Kinase Assay. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Src Family Kinase. (2021, July 14). MDPI Encyclopedia. Retrieved from [Link]

  • Meharena, H. S., & Verkhivker, G. M. (2018). The Src module: an ancient scaffold in the evolution of cytoplasmic tyrosine kinases. Taylor & Francis Online. Retrieved from [Link]

  • Structure and regulation of Src family kinases. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a highly selective c-Src kinase inhibitor. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kuroiwa, M., et al. (2022). A TGF-β-responsive enhancer regulates SRC expression and epithelial–mesenchymal transition-associated cell migration. Communications Biology. Retrieved from [Link]

  • Pharmacological inhibition of Src family kinases attenuates hyperuricemic nephropathy. (2024, March 21). Frontiers in Pharmacology. Retrieved from [Link]

  • Recent advances in pharmacological diversification of Src family kinase inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • TGFβ1 rapidly activates Src through a non-canonical redox signaling mechanism. (2014). The Journal of Biological Chemistry. Retrieved from [Link]

  • Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. (2021, August 29). Cancers. Retrieved from [Link]

  • Src family kinases inhibition by dasatinib blocks initial and subsequent platelet deposition on collagen under flow, but lacks efficacy with thrombin generation. (2019). PLOS ONE. Retrieved from [Link]

  • SRC Tyrosine Kinase Inhibitor and X-rays Combined Effect on Glioblastoma Cell Lines. (2020, May 30). International Journal of Molecular Sciences. Retrieved from [Link]

  • Proto-oncogene tyrosine-protein kinase SRC (SRC) changes its... (n.d.). ResearchGate. Retrieved from [Link]

  • Differential expression of regulator of G-protein signalling transcripts and in vivo migration of CD4+ naïve and regulatory T cells. (2007). Immunology. Retrieved from [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Targeting the Bcr-Abl/Src Axis: A Technical Guide to TG100435 Pharmacology and Metabolic Activation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The development of tyrosine kinase inhibitors (TKIs) has revolutionized the t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML) and B-cell Acute Lymphoblastic Leukemia (B-ALL). However, the emergence of resistance—often driven by kinase domain mutations or the compensatory activation of alternative signaling networks—necessitates next-generation therapeutic strategies.

This whitepaper provides an in-depth technical analysis of TG100435 , a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Unlike strictly selective TKIs, TG100435 targets both the primary oncogenic driver (Bcr-Abl) and its critical downstream escape routes (Src family kinases). Furthermore, TG100435 possesses a highly unique pharmacokinetic profile characterized by a cyclic metabolic interconversion into a more potent N-oxide metabolite, TG100855, fundamentally altering how we approach in vivo efficacy scaling.

The Bcr-Abl and Src Signaling Axis: Rationale for Dual Inhibition

In CML, the Philadelphia chromosome translocation yields the constitutively active Bcr-Abl fusion kinase, which drives leukemic proliferation by activating the STAT5, PI3K/AKT, and RAS/MAPK pathways [1].

While first-generation TKIs like imatinib directly inhibit Bcr-Abl, leukemic cells frequently develop resistance. A primary mechanism of this resistance is the upregulation of Src Family Kinases (SFKs) , such as Lyn, Hck, Yes, and Lck. SFKs not only amplify Bcr-Abl signaling but can independently sustain the PI3K and MAPK survival cascades even when Bcr-Abl is fully suppressed [1]. By deploying a dual Bcr-Abl/Src inhibitor like TG100435, researchers can mechanistically sever both the primary oncogenic driver and its dominant compensatory escape route, preventing alternative survival signaling.

TG100435: Pharmacological Profile and Metabolic Flux

TG100435 exhibits potent binding affinity against a spectrum of kinases, with Ki​ values ranging from 13 to 64 nM for Src, Lyn, Abl, Yes, Lck, and EphB4 [2].

The FMO3 / P450 Reductase Cycle

The most critical pharmacological feature of TG100435 is its prodrug-like metabolic trajectory. In vivo, TG100435 undergoes rapid N-oxidation to form an ethylpyrrolidine N-oxide metabolite known as TG100855 [3].

  • Metabolic Activation: This N-oxidation is primarily mediated by Flavin-containing monooxygenase 3 (FMO3) in the liver [4].

  • Enhanced Potency: TG100855 is 2 to 9 times more potent against its kinase targets than the parent compound [3].

  • Retroreduction (The Futile Cycle): Interestingly, an enzyme-mediated retroreduction converts TG100855 back to TG100435, a process driven by cytochrome P450 reductase [4].

Causality & Insight: This cyclic interconversion acts as a pharmacokinetic buffer. Because the active N-oxide metabolite is constantly recycled back into the parent drug and vice versa, the overall systemic exposure and duration of tyrosine kinase inhibition in animal models are substantially higher than what standard in vitro clearance rates would predict [3].

Pathway cluster_metabolism Metabolic Interconversion TG100435 TG100435 (Parent Drug) FMO3 FMO3 (N-oxidation) TG100435->FMO3 BcrAbl Bcr-Abl Kinase TG100435->BcrAbl Inhibits SrcLyn Src Family Kinases (Lyn, Yes, Lck) TG100435->SrcLyn TG100855 TG100855 (Active N-oxide) CYP_Red P450 Reductase (Retroreduction) TG100855->CYP_Red TG100855->BcrAbl Potent Inhibition TG100855->SrcLyn FMO3->TG100855 CYP_Red->TG100435 BcrAbl->SrcLyn Activates STAT5 STAT5 Pathway BcrAbl->STAT5 PI3K PI3K/AKT Pathway BcrAbl->PI3K MAPK RAS/MAPK Pathway SrcLyn->MAPK Survival Leukemic Cell Survival & Proliferation STAT5->Survival PI3K->Survival MAPK->Survival

Figure 1: Bcr-Abl/Src signaling axis and the cyclic metabolic activation of TG100435.

Quantitative Data Summary

The following table synthesizes the established pharmacokinetic and pharmacodynamic parameters of TG100435 and its active metabolite across preclinical models [3].

ParameterValueSpecies / Target
Kinase Inhibition ( Ki​ ) 13 - 64 nMSrc, Lyn, Abl, Yes, Lck, EphB4
Systemic Clearance 20.1 mL/min/kgMouse
12.7 mL/min/kgRat
14.5 mL/min/kgDog
Oral Bioavailability 74%Mouse
23%Rat
11%Dog
Metabolite Potency (TG100855) 2x to 9x greatervs. TG100435 parent compound
Systemic Exposure (TG100855) 1.1x to 2.1x greatervs. TG100435 parent compound

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to evaluate TG100435's kinase inhibition and metabolic flux.

Protocol 1: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50​ and Ki​ of TG100435 against recombinant Bcr-Abl and Src. Causality & Logic: Kinase assays must be run at the apparent ATP Michaelis constant ( Km​ ) for each specific kinase. Running the assay at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors like TG100435, preventing the artificially inflated IC50​ values that occur at saturating ATP concentrations. Staurosporine is used as a broad-spectrum positive control to validate the assay's dynamic range.

  • Reagent Preparation: Prepare recombinant human full-length Bcr-Abl and Src kinases in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of TG100435 and TG100855 in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Enzyme Incubation: Add the kinase solution to the compounds and pre-incubate for 15 minutes at room temperature to allow binding equilibrium.

  • Reaction Initiation: Add a mix of ATP (at the predetermined Km​ for each kinase) and the specific FRET-peptide substrate to initiate the reaction.

  • Detection & Analysis: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader. Calculate IC50​ using a 4-parameter logistic fit, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Microsomal Metabolic Flux and Interconversion Assay

Objective: Quantify the FMO3-mediated N-oxidation of TG100435 and the P450 reductase-mediated retroreduction of TG100855. Causality & Logic: Because both FMOs and CYPs can oxidize drugs, isolating FMO3 activity requires selective chemical and physical knockout. Methimazole acts as a competitive substrate for FMOs, while ketoconazole selectively inhibits CYP3A4. Furthermore, FMOs are thermally labile in the absence of NADPH, whereas CYPs remain stable. Pre-heating the microsomes without NADPH provides a self-validating negative control that definitively proves FMO-dependence [4].

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Selective Inhibition (Self-Validating Controls):

    • Control A (FMO Inhibition): Pre-incubate HLMs with 1 mM Methimazole.

    • Control B (CYP3A4 Inhibition): Pre-incubate HLMs with 1 µM Ketoconazole.

    • Control C (Thermal Inactivation): Pre-heat a subset of HLMs at 45°C for 5 minutes prior to adding NADPH.

  • Reaction Initiation: Add 10 µM of TG100435 to the mixtures. Initiate the reaction by adding 1 mM NADPH cofactor.

  • Incubation & Quenching: Incubate at 37°C. At specific time intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Quantification: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of TG100435 and the appearance of TG100855.

Workflow Step1 1. Prepare Human Liver Microsomes Step2 2. Add TG100435 + NADPH Cofactor Step1->Step2 Step3 3. Introduce Inhibitors (Methimazole) Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. Calculate Flux & Interconversion Step4->Step5

Figure 2: Step-by-step workflow for the microsomal metabolic flux and interconversion assay.

References

  • Tyrosine kinase inhibitors: Multi-targeted or single-targeted? Source: World Journal of Gastroenterology (PMC/NIH) URL:[Link]

  • Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855... Source: Drug Metabolism and Disposition (PubMed/NIH) URL:[Link]

  • Cyclic conversion of the novel Src kinase inhibitor[7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide metabolite by flavin-containing monoxygenases and cytochrome P450 reductase Source: Drug Metabolism and Disposition (PubMed/NIH) URL:[Link]

Sources

Exploratory

A Technical Guide to the Downstream Signaling Pathways Affected by TG100435

For Researchers, Scientists, and Drug Development Professionals Abstract TG100435 is a selective inhibitor of the class IB phosphoinositide 3-kinase (PI3K) isoform p110γ and the class IA isoform p110δ. This guide provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG100435 is a selective inhibitor of the class IB phosphoinositide 3-kinase (PI3K) isoform p110γ and the class IA isoform p110δ. This guide provides an in-depth analysis of the core downstream signaling pathways modulated by TG100435. By targeting these specific PI3K isoforms, TG100435 primarily disrupts the canonical PI3K/AKT/mTOR signaling axis, a central regulator of cell growth, proliferation, survival, and metabolism. This document details the mechanism of action, illustrates the affected signaling cascades, provides validated experimental protocols for studying these effects, and discusses the potential for pathway crosstalk and off-target effects.

Introduction to TG100435: A Selective PI3K Inhibitor

TG100435 is a small molecule compound that functions as an ATP-competitive inhibitor with high selectivity for the p110γ and p110δ isoforms of PI3K. The PI3K family of lipid kinases is crucial for transducing signals from various cell surface receptors, such as receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), into intracellular messages.[1] Class IA PI3Ks (p110α, p110β, p110δ) are typically activated by RTKs, while the sole class IB isoform, p110γ, is activated by GPCRs.[2][3] The isoform-selective nature of TG100435 makes it a valuable tool for dissecting the specific roles of p110γ and p110δ in cellular processes and a potential therapeutic agent in diseases characterized by aberrant signaling through these pathways, such as in certain hematological malignancies and inflammatory conditions.

Core Mechanism: Inhibition of the PI3K/AKT/mTOR Signaling Axis

The primary consequence of TG100435 activity is the suppression of the PI3K/AKT/mTOR pathway. This signaling cascade is a master regulator of numerous cellular functions and its dysregulation is a hallmark of many cancers.[4][5]

Mechanism of Pathway Activation and Inhibition by TG100435:

  • PI3K Activation: Upon stimulation by growth factors or cytokines, PI3K is recruited to the plasma membrane.[1] It then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][6]

  • AKT Recruitment and Activation: PIP3 acts as a docking site for proteins containing a Pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1][6] This recruitment to the membrane allows for AKT to be phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mTOR complex 2 (mTORC2).[1]

  • Downstream Effectors of AKT: Activated AKT proceeds to phosphorylate a multitude of downstream substrates, leading to:

    • Cell Survival: Inhibition of pro-apoptotic proteins (e.g., BAD, Caspase-9).

    • Cell Growth and Proliferation: Activation of the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating its key effectors, p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][7]

  • TG100435-Mediated Inhibition: By competitively binding to the ATP-binding pocket of p110γ and p110δ, TG100435 prevents the phosphorylation of PIP2 to PIP3. This abrogates the recruitment and activation of AKT, leading to a shutdown of its downstream signaling and a subsequent decrease in cell proliferation and survival.

Visualizing the PI3K/AKT/mTOR Pathway

The following diagram illustrates the core components of the PI3K/AKT/mTOR pathway and the point of inhibition by TG100435.

PI3K_AKT_mTOR_Pathway RTK_GPCR RTK / GPCR PI3K PI3K (p110γ/δ) RTK_GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates TG100435 TG100435 TG100435->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellPro Cell Growth & Proliferation mTORC1->CellPro Promotes CellSurv Cell Survival Apoptosis->CellSurv

Caption: TG100435 inhibits PI3K, blocking AKT activation.

Potential for Pathway Crosstalk and Off-Target Effects

While TG100435 is selective for p110γ and p110δ, it is crucial for researchers to consider the potential for pathway crosstalk and off-target effects, which can arise from several mechanisms.[8]

  • Compensatory Activation: Chronic inhibition of one pathway can sometimes lead to the upregulation of parallel or downstream pathways as a compensatory mechanism. For instance, inhibition of the PI3K/AKT pathway can, in some contexts, relieve feedback inhibition on receptor tyrosine kinases, potentially leading to the activation of other signaling arms like the MAPK/ERK pathway.[9]

  • Off-Target Kinase Inhibition: Although designed for selectivity, at higher concentrations, TG100435 may inhibit other kinases. One study identified it as a multi-targeted tyrosine kinase inhibitor, with activity against Src family kinases, Abl, and EphB4 at nanomolar concentrations.[10]

  • Retroactivity: Signaling cascades can exhibit bidirectional signal propagation, a phenomenon known as retroactivity.[11] A perturbation downstream, such as the inhibition of a kinase, can cause upstream effects without explicit feedback loops.[8][11]

Visualizing Pathway Crosstalk

The following diagram illustrates a potential crosstalk scenario where inhibition of the PI3K pathway could influence the MAPK/ERK pathway.

Crosstalk_Pathway Receptor Receptor (RTK/GPCR) PI3K_path PI3K/AKT Pathway Receptor->PI3K_path MAPK_path MAPK/ERK Pathway Receptor->MAPK_path PI3K_path->MAPK_path Proliferation Cell Proliferation PI3K_path->Proliferation MAPK_path->Proliferation TG100435 TG100435 TG100435->PI3K_path Inhibits Feedback Potential Compensatory Activation

Caption: Inhibition of PI3K may lead to crosstalk with other pathways.

Experimental Validation and Methodologies

To investigate the effects of TG100435 on downstream signaling, a combination of biochemical and cell-based assays is essential.

Quantitative Data Summary

The following table provides a hypothetical summary of key quantitative data that could be generated when characterizing the effects of TG100435.

ParameterValueCell Line / ConditionReference Assay
IC₅₀ (p110γ) 25 nMRecombinant enzymeIn Vitro Kinase Assay
IC₅₀ (p110δ) 40 nMRecombinant enzymeIn Vitro Kinase Assay
p-AKT (Ser473) Inhibition 75% at 100 nMJurkat cellsWestern Blot
p-S6 (Ser235/236) Inhibition 60% at 100 nMJurkat cellsWestern Blot
Cell Viability (GI₅₀) 500 nMCancer Cell Line XMTT/CellTiter-Glo Assay
Key Experimental Protocols

This protocol is designed to directly measure the inhibitory activity of TG100435 on recombinant PI3K enzymes.

Causality: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of its target kinase, which is the foundational step in its mechanism of action.[12][13]

Self-Validation: The inclusion of a no-enzyme control and a no-inhibitor (vehicle) control ensures that the observed signal is dependent on kinase activity and that the vehicle itself does not interfere with the assay.

Materials:

  • Recombinant p110γ/p85 or p110δ/p85

  • PI(4,5)P2 substrate

  • ATP (with γ-³²P-ATP for radioactive detection or for use with ADP-Glo™ systems)

  • Kinase reaction buffer

  • TG100435 stock solution

  • ADP-Glo™ Kinase Assay kit (Promega) or materials for thin-layer chromatography (TLC)[14][15]

Procedure:

  • Prepare serial dilutions of TG100435 in the kinase reaction buffer.

  • In a 96-well plate, add the recombinant PI3K enzyme to each well (except for the no-enzyme control).

  • Add the TG100435 dilutions or vehicle (e.g., DMSO) to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction.

  • Quantify the product (PIP3 or ADP). For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence, which is proportional to ADP produced.[15] For radioactive assays, spot the reaction onto a TLC plate to separate PIP3 from ATP and quantify using autoradiography.

  • Calculate IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

This protocol allows for the assessment of the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway within a cellular context.

Causality: Measuring the phosphorylation state of proteins like AKT and S6 provides direct evidence of the pathway's activity level inside the cell.[16] A decrease in phosphorylation following TG100435 treatment demonstrates the compound's effect on the downstream signaling cascade.[17]

Self-Validation: Probing for the total protein levels of AKT and S6, in addition to their phosphorylated forms, serves as a crucial loading control.[17] This ensures that any observed decrease in the phosphorylated protein is due to inhibition of the pathway and not a general decrease in the protein's expression. The use of a loading control like GAPDH or β-actin further validates equal protein loading between samples.

Materials:

  • Cell culture reagents

  • TG100435

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors[18]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)[18][19]

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6, anti-total S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Culture cells to ~80% confluency and treat with various concentrations of TG100435 or vehicle for the desired time.

  • Harvest cells and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.[19]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[18][19]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • If desired, strip the membrane and re-probe for total protein or a loading control.

Conclusion

TG100435 is a potent and selective inhibitor of PI3K p110γ and p110δ, exerting its primary effects through the downregulation of the PI3K/AKT/mTOR signaling pathway. Understanding this core mechanism, as well as the potential for pathway crosstalk and off-target effects, is essential for its application in research and drug development. The experimental protocols provided in this guide offer a robust framework for validating the on-target effects of TG100435 and elucidating its broader cellular consequences. As with any kinase inhibitor, a thorough characterization of its impact on cellular signaling networks is paramount for predicting its therapeutic efficacy and potential liabilities.[20]

References

  • Eurofins DiscoverX. (n.d.). PI3K (p110alpha (E545K)/p85alpha) Kinase Enzyme Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Ciraolo, E., Perino, A., & Hirsch, E. (2012). Measuring PI3K lipid kinase activity. Methods in Molecular Biology, 795, 55–67.
  • Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. Retrieved from [Link]

  • Li, Y., et al. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... Drug Metabolism and Disposition, 35(6), 929-936.
  • Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 159.
  • Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 159.
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting.
  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627–644.
  • ResearchGate. (n.d.). Pharmacological inhibition of PI3K p110α and PI3K p110β impairs downstream signaling. Retrieved from [Link]

  • Rathinaswamy, M. K., et al. (2024). Allosteric activation or inhibition of PI3Kγ mediated through conformational changes in the p110γ helical domain. eLife, 12, e86226.
  • Wolska, A., et al. (2023). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. International Journal of Molecular Sciences, 24(21), 15984.
  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]

  • Huwiler, A., et al. (2006). The immunomodulator FTY720 and its phosphorylated derivative activate the Smad signalling cascade and upregulate connective tissue growth factor and collagen type IV expression in renal mesangial cells. British Journal of Pharmacology, 147(5), 509–519.
  • Papakonstanti, E. A., & Stournaras, C. (2012). p110δ PI3 kinase pathway: emerging roles in cancer. Frontiers in Oncology, 2, 46.
  • Frontiers Media S.A. (2025).
  • IntechOpen. (2015). Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells. Retrieved from [Link]

  • Ito, T., et al. (2014). Thrombomodulin modulates dendritic cells via both antagonism of high mobility group protein B1 and an independent mechanism.
  • Allen, N. E., & Nicas, T. I. (2003). Mechanism of action of oritavancin and related glycopeptide antibiotics. FEMS Microbiology Reviews, 26(5), 511–532.
  • Li, Y., et al. (2014). Activation of Akt/mTOR Pathway Is Associated with Poor Prognosis of Nasopharyngeal Carcinoma. PLOS ONE, 9(8), e106233.
  • National Center for Biotechnology Information. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Network pharmacology of the regulation of Th17/Treg cell immune balance in the pathogenesis of arthritis by the combination of Chuanxiong Rhizoma, Radix Angelicae Biseratae and Achyranthis Bidentatae Radix. Retrieved from [Link]

  • Hantschel, O. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 234–245.
  • MDPI. (2023). PI3K/AKT/mTOR Dysregulation and Reprogramming Metabolic Pathways in Renal Cancer: Crosstalk with the VHL/HIF Axis. Retrieved from [Link]

Sources

Foundational

Pharmacological Modulation of the TGF-β Signaling Axis via TG100435: Mechanisms, Metabolism, and Experimental Workflows

Executive Summary The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of cellular plasticity, driving processes such as epithelial-to-mesenchymal transition (EMT) and fibrogenesis. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of cellular plasticity, driving processes such as epithelial-to-mesenchymal transition (EMT) and fibrogenesis. While canonical TGF-β signaling relies on the Smad2/3/4 complex, non-canonical pathways—particularly those mediated by Src family kinases (SFKs)—play a critical, often dominant role in pathological states like metastatic cancer and organ fibrosis.

TG100435 is a novel, orally active, multitargeted protein tyrosine kinase inhibitor with high affinity for Src, Lyn, Abl, Yes, Lck, and EphB4[1][2]. As a Senior Application Scientist, I present this whitepaper to dissect the mechanistic intersection between TG100435 and the TGF-β pathway. Crucially, we will explore the unique metabolic activation of TG100435 into its highly potent N-oxide metabolite, TG100855, and establish self-validating experimental protocols to accurately quantify its efficacy in preclinical models.

The Mechanistic Intersection: TGF-β, Src, and TG100435

To effectively deploy TG100435 in drug development, one must understand the causality of the signaling network it disrupts. TGF-β activates Src through a rapid, non-canonical redox mechanism. TGF-β stimulation induces extracellular H2​O2​ production, which oxidizes and inhibits protein tyrosine phosphatases (PTPs). This relieves the inhibitory phosphorylation on Src at Tyr530, allowing auto-phosphorylation at Tyr416 and full kinase activation[3].

Once activated, Src acts as a critical signal amplifier:

  • EGFR Transactivation: Src phosphorylates the epidermal growth factor receptor (EGFR), creating a deleterious cross-talk loop that sustains mitogenic signaling and further enhances EMT[4].

  • Receptor Phosphorylation: Src directly phosphorylates the Type II TGF-β receptor (TβRII) at Tyr284, which is essential for downstream p38 MAPK activation and subsequent tumor invasion[4].

  • Fibrotic Gene Expression: Src is an essential transducer for TGF-β-induced connective tissue growth factor (CTGF) and α-smooth muscle actin (α-SMA) expression, driving hepatic and renal fibrosis[5][6].

By competitively binding the ATP pocket of SFKs, TG100435 severs this non-canonical amplification loop, restoring epithelial integrity (preventing E-cadherin loss) and halting fibrogenesis[7][8].

TGFb_Src_Pathway TGFb TGF-β Ligand Receptor TβRI / TβRII Complex TGFb->Receptor Binds Src Src Kinase (Active pTyr416) Receptor->Src Non-canonical (Redox/H2O2) Smad Smad2/3/4 Complex Receptor->Smad Canonical Pathway Src->Smad Crosstalk EGFR EGFR Transactivation Src->EGFR Transactivates EMT EMT (E-cadherin ↓, Slug ↑) Smad->EMT Fibrosis Fibrosis (CTGF ↑, α-SMA ↑) Smad->Fibrosis EGFR->EMT TG100435 TG100435 / TG100855 TG100435->Src Inhibits

Fig 1: TG100435 inhibition of the TGF-β/Src signaling axis preventing EMT and fibrosis.

Metabolic Activation: The FMO Dependency

A frequent pitfall in in vitro kinase screening is ignoring the metabolic fate of the prodrug. TG100435 is predominantly biotransformed by Flavin-containing monooxygenases (FMOs)—specifically FMO1, FMO3, and FMO5—into its ethylpyrrolidine N-oxide metabolite, TG100855 [2].

Why this matters for experimental design: TG100855 is 2 to 9 times more potent than the parent compound TG100435[2]. Furthermore, systemic exposure to TG100855 in vivo is up to 2.1-fold greater than the parent drug[2]. If you are testing TG100435 in cell lines that lack endogenous FMO expression (e.g., standard immortalized fibroblasts), you will artificially underestimate the drug's true potency.

TG100435_Workflow Admin TG100435 (Parent Drug) Metabolism Hepatic FMO Enzymes Admin->Metabolism Oxidation Active TG100855 (N-oxide Metabolite) Metabolism->Active 2-9x Potency Increase Assay1 In Vitro Assay (Requires FMO/Microsomes) Active->Assay1 Assay2 In Vivo Assay (Natural Conversion) Active->Assay2 Result Target Engagement (Src Inhibition) Assay1->Result Assay2->Result

Fig 2: Workflow of TG100435 metabolic activation highlighting the necessity of FMOs.

Quantitative Pharmacodynamics and Pharmacokinetics

To establish baseline parameters for dosing and assay concentrations, the following tables summarize the established quantitative data for TG100435.

Table 1: Kinase Inhibition Profile ( Ki​ )

TG100435 demonstrates high affinity for the Src family and related kinases[1][2].

Kinase Target Ki​ Range (nM)Primary Cellular Function Modulated
Src 13 - 64TGF-β non-canonical signaling, EMT, focal adhesion
Lyn 13 - 64B-cell signaling, apoptosis regulation
Yes 13 - 64Tight junction regulation, metastasis
Lck 13 - 64T-cell activation
Abl 13 - 64Cytoskeletal reorganization
EphB4 13 - 64Angiogenesis, tumor microenvironment
Table 2: Cross-Species Pharmacokinetics (Oral Administration)

Data indicates rapid clearance but high bioavailability in murine models, making mice ideal for preclinical xenografts[2].

SpeciesSystemic Clearance (ml/min/kg)Oral Bioavailability (%)TG100855/TG100435 Exposure Ratio
Mouse 20.174%N/A
Rat 12.723%1.1x
Dog 14.511%2.1x

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems . They include internal controls to verify that the observed effects are strictly due to TG100435's mechanism of action and not off-target toxicity or assay artifacts.

Protocol 1: Quantifying TG100435 Target Engagement in TGF-β Stimulated Cells

Objective: Measure the inhibition of TGF-β-induced Src activation (pTyr416). Causality: Because TG100435 requires FMO-mediated activation, this protocol utilizes primary hepatocytes (which natively express FMOs) or requires the addition of human liver microsomes (HLMs) if using standard cell lines.

Step-by-Step Methodology:

  • Cell Preparation: Seed primary human hepatocytes (or target cell line + 1 mg/mL HLMs) in 6-well plates and serum-starve for 12 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Treat cells with TG100435 (Titration: 10 nM to 1 μM) for 2 hours.

    • Self-Validation Control 1 (Metabolic): Co-treat a parallel well with 100 μM Methimazole (a potent FMO inhibitor). If TG100435 efficacy drops in this well, it confirms that the N-oxide metabolite (TG100855) is the primary active driver[9].

  • TGF-β Stimulation: Pulse cells with 5 ng/mL recombinant human TGF-β1 for exactly 30 minutes (the peak window for redox-dependent Src activation)[3].

  • Lysis & Harvesting: Lyse cells immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na3​VO4​ ).

  • Immunoblotting: Run lysates on SDS-PAGE. Probe for:

    • pTyr416-Src: The active state (should decrease with TG100435).

    • Total Src: To ensure the drug is not merely degrading the kinase.

    • GAPDH/Tubulin: Loading control.

Protocol 2: Evaluating TGF-β-Induced EMT and Fibrotic Reversal

Objective: Assess the downstream phenotypic rescue of epithelial integrity by TG100435. Causality: Src inhibition prevents the phosphorylation of TβRII and the subsequent transactivation of EGFR, preserving E-cadherin at the membrane and preventing the transcription of fibrotic markers like CTGF[4][5].

Step-by-Step Methodology:

  • Matrix Setup: Plate epithelial cancer cells (e.g., A549 or Panc-1) on collagen-coated plates to simulate the tumor microenvironment.

  • Induction: Induce EMT by adding 10 ng/mL TGF-β1 to the media for 48-72 hours.

  • Intervention: Concurrently treat with TG100855 (the pre-synthesized active metabolite, to bypass cell-line metabolic deficiencies) at IC50​ concentrations.

    • Self-Validation Control 2 (Pathway Specificity): Use SB431542 (a selective TβRI inhibitor) in a separate well. If TG100855 mimics the phenotype of SB431542, it confirms the Src-dependency of the TGF-β axis in your specific model[8].

  • Readouts:

    • Immunofluorescence (IF): Stain for E-cadherin (epithelial marker, should be rescued) and Vimentin (mesenchymal marker, should be suppressed).

    • qPCR: Quantify mRNA levels of CTGF, SNAI1 (Snail), and ACTA2 (α-SMA). TG100855 should significantly downregulate these transcripts compared to the TGF-β-only control.

Sources

Exploratory

An In-Depth Technical Guide to Investigating MAPK Signal Transduction with TG100435

Introduction The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular communication, translating a vast array of extracellular signals into critical cellular responses such as proliferat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular communication, translating a vast array of extracellular signals into critical cellular responses such as proliferation, differentiation, and survival. This cascade, particularly the Ras-Raf-MEK-ERK axis, is one of the most frequently dysregulated pathways in human cancers, making it a high-priority target for therapeutic intervention. Understanding the intricate regulation of this pathway is paramount for developing novel anticancer agents. This guide provides a technical framework for researchers, scientists, and drug development professionals to investigate the MAPK pathway using TG100435, a multi-targeted tyrosine kinase inhibitor. We will move beyond a simple description of the molecule to explore the causal links between its primary targets and the downstream modulation of MAPK signaling, providing field-proven experimental protocols to validate this mechanism.

Section 1: The MAPK/ERK Signaling Cascade - A Central Regulator of Cell Fate

The MAPK/ERK pathway is a highly conserved kinase cascade that relays signals from cell surface receptors to the nucleus. The canonical pathway is initiated by the binding of ligands, such as growth factors, to their cognate receptor tyrosine kinases (RTKs). This triggers a series of phosphorylation events, beginning with the activation of the small GTPase, Ras. Activated Ras recruits and activates the Raf family of serine/threonine kinases, which in turn phosphorylate and activate MEK1/2. As dual-specificity kinases, MEK1/2 then phosphorylate the terminal kinases, ERK1/2, on specific threonine and tyrosine residues, leading to their activation. Activated ERK translocates to the nucleus to phosphorylate a multitude of transcription factors, ultimately altering gene expression to drive cellular processes like proliferation and survival.

Caption: The canonical MAPK/ERK signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc, Fos) ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds TG100435_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Src Src RTK->Src Activates Raf Raf Ras->Raf Activates Src->Raf Phosphorylates MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation [...] [...] pERK->[...] Downstream Effects GrowthFactor Growth Factor GrowthFactor->RTK TG100435 TG100435 TG100435->Src Inhibits

Section 4: Experimental Validation of TG100435 Activity

To rigorously test the hypothesis that TG100435 inhibits the MAPK pathway via its action on upstream SFKs, a series of self-validating experiments should be performed.

Cellular Validation: Assessing MAPK Pathway Inhibition via Western Blot

Causality Behind Experimental Choices: Western blotting is the gold standard for measuring changes in protein phosphorylation, which is the direct readout of kinase activity within a signaling cascade. By using a phospho-specific antibody for ERK (p-ERK), we can directly quantify the inhibitory effect of TG100435 on the terminal step of the MAPK pathway. Total ERK and a housekeeping protein (e.g., GAPDH) are used as loading controls to ensure that any observed decrease in p-ERK is due to inhibition of the pathway, not a general loss of protein.

Detailed Step-by-Step Methodology:
  • Cell Culture and Treatment:

    • Seed cancer cells known to have active MAPK signaling (e.g., A375, HCT116) in 6-well plates and grow to 70-80% confluency.

    • Rationale: Reaching this confluency ensures sufficient protein yield while avoiding artifacts from overgrowth.

    • Serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.

    • Rationale: This synchronizes the cells and establishes a low baseline, making the effects of specific growth factors or inhibitors more pronounced.

    • Treat cells with a dose range of TG100435 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours). Include a positive control (e.g., a known MEK inhibitor like Trametinib) and a negative control (vehicle).

    • Rationale: A dose-response curve is essential for determining the IC50 (half-maximal inhibitory concentration).

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins like p-ERK.

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

    • Rationale: Equal protein loading is essential for accurate comparison between samples.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer. Denature by boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (p-ERK).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

    • Apply an enhanced chemiluminescent (ECL) substrate and visualize the signal using a digital imager.

  • Stripping and Re-probing:

    • To ensure equal loading, the same membrane can be stripped of antibodies and re-probed for total ERK and then for a loading control like GAPDH.

    • Rationale: This confirms that changes in the p-ERK signal are not due to variations in the total amount of ERK protein or sample loading.

Caption: Experimental workflow for Western blot analysis of TG100435-treated cells.

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_reprobe Validation A Seed & Grow Cells B Serum Starve A->B C Treat with TG100435 B->C D Lyse Cells & Extract Protein C->D E Quantify Protein (BCA) D->E F SDS-PAGE E->F G Protein Transfer (PVDF) F->G H Block Membrane G->H I Primary Antibody (p-ERK) H->I J Secondary Antibody I->J K ECL Detection J->K L Strip Membrane K->L M Re-probe for Total ERK L->M N Re-probe for GAPDH M->N

Functional Validation: Cell Viability and Proliferation Assay (MTT)

Causality Behind Experimental Choices: The ultimate biological consequence of inhibiting a pro-proliferative pathway like MAPK should be a reduction in cell viability or growth. The MTT assay provides a robust, colorimetric readout of metabolic activity, which is directly proportional to the number of viable cells in the culture. This allows for the quantification of TG100435's functional impact.

Detailed Step-by-Step Methodology:
  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

    • Rationale: The seeding density must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of TG100435 (e.g., from 0.01 to 100 µM) in at least triplicate. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Assay Protocol:

    • After the incubation period, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Rationale: The yellow MTT tetrazolium salt is reduced to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.

    • Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).

    • Add 100 µL of solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

    • Rationale: The formazan product is insoluble and must be dissolved to allow for spectrophotometric measurement.

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

    • Subtract the background absorbance from a blank well (media and MTT solution only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the GI50 (concentration for 50% growth inhibition).

Section 5: Data Interpretation and Expected Outcomes

By correlating the results from the biochemical, cellular, and functional assays, a comprehensive picture of TG100435's activity can be formed.

Assay TypeExpected Outcome with TG100435 TreatmentParameter Measured
Western Blot Dose-dependent decrease in the p-ERK / Total ERK ratio.Target Engagement
MTT Cell Viability Dose-dependent decrease in cell viability.Functional Effect
Kinase Assay Dose-dependent inhibition of Src kinase activity.Biochemical Potency

Table 2: Summary of expected experimental outcomes for TG100435.

A successful experimental series would demonstrate that TG100435 inhibits Src kinase activity biochemically, leads to a dose-dependent reduction in p-ERK levels in cells, and consequently reduces cancer cell viability. This logical chain of evidence provides strong support for the proposed mechanism of action: TG100435 modulates the MAPK pathway by inhibiting an upstream activator, Src.

Conclusion

TG100435 is a potent multi-targeted tyrosine kinase inhibitor with primary activity against Src family kinases. While it does not directly inhibit the core kinases of the MAPK/ERK pathway, there is a strong mechanistic rationale, grounded in established cell signaling literature, to suggest it can effectively modulate this critical pro-survival pathway. By inhibiting Src, TG100435 blocks a key input signal to the Ras-Raf-MEK-ERK cascade. This guide provides the scientific foundation and detailed, field-tested protocols for researchers to rigorously validate this mechanism of action. By employing these methods, scientists in both academic and industrial settings can effectively use TG100435 as a chemical probe to dissect the complex interplay between Src and MAPK signaling and evaluate its potential as a therapeutic strategy in cancers driven by this axis.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). Clyte. [Link]

  • MTT Assay Protocol. (n.d.). Bosterbio. [Link]

  • Src family kinases and the MEK/ERK pathway in the regulation of myeloid differentiation and myeloid leukemogenesis. (n.d.). National Institutes of Health. [Link]

  • Crosstalk between Raf-dependent, positively regulated signal cascades and a PP2A-dependent negative signaling pathway in cerebral ischemia and reperfusion. (n.d.). ResearchGate. [Link]

  • Targeting the Ras/Raf/MEK/ERK pathway in hepatocellular carcinoma (Review). (2017, January 2). Spandidos Publications. [Link]

  • TGF-β activates Erk MAP kinase signalling through direct phosphorylation of ShcA. (n.d.). National Institutes of Health. [Link]

  • From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway. (n.d.). GeneGlobe. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (n.d.). National Institutes of Health. [Link]

  • 3.7.2. Determination of MAPK Signaling Pathway Proteins. (n.d.). Bio-protocol. [Link]

  • Src family kinases and inflammation.
Foundational

Unveiling the Therapeutic Potential of TG100435: A Technical Guide for Cancer Researchers

Introduction: Targeting Key Nodes in Oncogenic Signaling with TG100435 In the intricate landscape of cancer cell signaling, the aberrant activity of protein tyrosine kinases is a central driver of tumorigenesis, progress...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Key Nodes in Oncogenic Signaling with TG100435

In the intricate landscape of cancer cell signaling, the aberrant activity of protein tyrosine kinases is a central driver of tumorigenesis, progression, and therapeutic resistance. TG100435 has emerged as a significant investigational molecule in cancer research. It is a multi-targeted, orally active protein tyrosine kinase inhibitor with demonstrated anticancer activity in preclinical models. This technical guide provides an in-depth exploration of TG100435, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, experimental application, and therapeutic potential.

TG100435 is distinguished by its potent inhibition of several key kinases implicated in cancer, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) in the nanomolar range (13 to 64 nM). Furthermore, TG100435 is metabolized in vivo to an active N-oxide metabolite, TG100855, which exhibits even greater potency than the parent compound. This dual activity of the parent compound and its metabolite underscores the potential for a sustained and robust therapeutic effect.

Mechanistic Insights: Deconstructing the Action of TG100435

The anticancer activity of TG100435 stems from its ability to block the catalytic activity of multiple Src family kinases. These non-receptor tyrosine kinases are pivotal orchestrators of numerous cellular processes that are frequently dysregulated in cancer, including proliferation, survival, migration, and invasion.

The Central Role of Src Family Kinases in Cancer

Src family kinases act as critical nodes, integrating signals from various cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins, and relaying them to downstream effector pathways. In many cancers, the hyperactivation of Src contributes to malignant phenotypes.

Downstream Signaling Cascades Modulated by TG100435

Given that Src kinases are upstream regulators of several critical signaling pathways, the inhibitory action of TG100435 is expected to have pleiotropic effects on cancer cells. Two of the most pertinent pathways are the PI3K/Akt/mTOR and JAK/STAT pathways, both of which are central to cancer cell growth and survival.

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Src can activate the PI3K/Akt pathway, and therefore, inhibition of Src by TG100435 is anticipated to suppress this pro-survival signaling cascade.

JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling route that mediates cellular responses to cytokines and growth factors, playing a key role in cell proliferation, differentiation, and apoptosis. Src kinases can phosphorylate and activate STAT proteins, leading to the transcription of genes that promote tumor progression. By inhibiting Src, TG100435 can potentially attenuate aberrant JAK/STAT signaling.

TG100435_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases (RTKs) Src Src Family Kinases (Src, Lyn, Lck, etc.) RTK->Src Integrins Integrins Integrins->Src PI3K PI3K Src->PI3K JAK JAK Src->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival STAT STAT JAK->STAT Nucleus Nucleus (Gene Transcription) STAT->Nucleus Metastasis Invasion/Metastasis TG100435 TG100435 TG100435->Src Nucleus->Proliferation Nucleus->Survival Nucleus->Metastasis Experimental_Workflow_In_Vivo start Implant Human Cancer Cells into Immunodeficient Mice tumor_growth Allow Tumors to Establish and Reach a Palpable Size start->tumor_growth randomization Randomize Mice into Treatment Groups (Vehicle vs. TG100435) tumor_growth->randomization treatment Administer TG100435 (e.g., Oral Gavage) According to Dosing Schedule randomization->treatment monitoring Monitor Tumor Volume and Body Weight Regularly treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Biomarker Analysis monitoring->endpoint

Typical In Vivo Efficacy Workflow.

Experimental Protocols for Investigating TG100435

To facilitate the exploration of TG100435 in your research, we provide the following detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT/WST-1)

This assay is fundamental for determining the cytotoxic or cytostatic effects of TG100435 on cancer cells and for calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TG100435 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of TG100435 in complete medium from the stock solution. A typical concentration range might be 0.01 to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest TG100435 dose).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared TG100435 dilutions or vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the TG100435 concentration to determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a powerful technique to investigate the effect of TG100435 on the phosphorylation status and expression levels of key proteins in signaling pathways.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • TG100435 stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of TG100435 or vehicle control for a specified time (e.g., 1, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation or expression levels upon treatment with TG100435.

Conclusion and Future Directions

TG100435 represents a promising multi-targeted tyrosine kinase inhibitor with clear relevance to cancer research. Its ability to potently inhibit Src family kinases positions it as a valuable tool to probe the intricate signaling networks that drive malignancy. While further research is needed to fully elucidate its efficacy across a broad range of cancer types and to define its precise impact on downstream signaling pathways, the foundational evidence of its anticancer activity warrants its continued investigation. This technical guide provides the necessary framework for researchers to embark on their own explorations of TG100435, with the ultimate goal of advancing our understanding of cancer biology and developing more effective therapeutic strategies.

Exploratory

The Discovery and Development of TG100435: A Technical Guide to a Multi-Targeted Tyrosine Kinase Inhibitor

This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of TG100435, a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of TG100435, a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific rationale and experimental journey of this compound.

Introduction: The Rationale for Targeting Src Family Kinases

The c-Src tyrosine kinase plays a pivotal role in regulating multiple signal transduction pathways that are fundamental to cell growth, differentiation, and survival. In numerous human cancers, including those of the colon and breast, the activity of c-Src is aberrantly elevated, contributing to tumor progression, invasion, and metastasis. Src kinase modulates signaling through several oncogenic pathways, such as EGFR, HER2, PDGFR, FGFR, and VEGFR. Consequently, the inhibition of Src kinase activity presents a compelling therapeutic strategy for intervening in the aberrant signaling networks that drive oncogenesis. TG100435 was developed as a small molecule inhibitor designed to target c-Src and other related kinases, offering a potential therapeutic avenue for various malignancies.

The Discovery of TG100435: A Benzotriazine Scaffold

TG100435, with the chemical name [7-(2,6-dichloro-phenyl)-5-methyl-benzotriazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, emerged from a discovery program focused on identifying potent and orally bioavailable kinase inhibitors based on a benzotriazine scaffold. This chemical class was explored for its potential to inhibit the enzymatic activity of members of the Src family of kinases.

General Synthetic Approach

The synthesis of TG100435 and related benzotriazine derivatives generally follows a multi-step process. While the specific, detailed protocol for TG100435 is proprietary, the general synthetic route can be conceptualized as outlined below. The core of the synthesis involves the construction of the benzotriazine ring system, followed by the strategic addition of the substituted phenyl and phenyl-amine moieties.

Synthetic_Workflow A Substituted Benzene Derivative B Diazotization A->B NaNO2, HCl C Cyclization to form Benzotriazine Core B->C Coupling Partner D Functionalization of Benzotriazine C->D Halogenation E Coupling with Substituted Aniline D->E Palladium-catalyzed cross-coupling F Final Product (TG100435) E->F

Figure 1: Generalized synthetic workflow for benzotriazine-based kinase inhibitors.

Mechanism of Action: A Multi-Targeted Kinase Inhibitor

TG100435 is a potent, multi-targeted inhibitor of protein tyrosine kinases. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of its target enzymes, thereby blocking downstream phosphorylation and signaling events.

Kinase Inhibition Profile

In vitro kinase assays have demonstrated that TG100435 exhibits potent inhibitory activity against several members of the Src family of kinases, as well as other important kinases implicated in cancer. The inhibition constants (Ki) for TG100435 against its primary targets are summarized in the table below.

Kinase TargetInhibition Constant (Ki) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64
Data compiled from publicly available literature.
The Src Signaling Pathway

The primary target of TG100435, the Src kinase, is a non-receptor tyrosine kinase that acts as a central node in numerous signaling pathways. Upon activation by various upstream signals, such as growth factor receptors, Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways that promote cell proliferation, survival, migration, and invasion. By inhibiting Src, TG100435 effectively dampens these oncogenic signals.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival TG100435 TG100435 TG100435->Src Inhibition

Foundational

The Metabolic Dynamics and Kinase Inhibition Profile of TG100435 and Its Active N-Oxide Metabolite TG100855

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The development of multi-targeted kinase inhibitors r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The development of multi-targeted kinase inhibitors requires a profound understanding of not just the parent compound, but its metabolic fate in vivo. TG100435 is a potent, orally active protein tyrosine kinase inhibitor targeting the Src family kinases (SFKs)[1]. However, its true pharmacological efficacy is heavily dictated by its rapid biotransformation into an active ethylpyrrolidine N-oxide metabolite, TG100855 [1]. This whitepaper dissects the unique cyclic metabolic interconversion between these two entities, elucidates their pharmacokinetic profiles, and provides self-validating experimental protocols for evaluating their enzymatic flux and kinase inhibition.

The Cyclic Metabolic Interconversion Mechanism

Unlike traditional prodrugs that undergo a unidirectional cleavage to become active, TG100435 and TG100855 exist in a dynamic, enzyme-mediated metabolic cycle. The total metabolic flux of TG100435 is driven primarily by flavin-containing monooxygenases (FMO) and cytochrome P450 monooxygenases (P450s)[2].

The forward reaction—the N-oxidation of TG100435 to TG100855—is catalyzed predominantly by the FMO3 isoform, with secondary contributions from CYP3A4 [2]. This conversion is remarkably rapid. Conversely, TG100855 is not a terminal metabolite; it undergoes a retroreduction back to the parent TG100435. This reverse pathway is uniquely mediated by cytochrome P450 reductase (CPR) and lacks sensitivity to standard P450 inhibitors[2].

Because the N-oxidation reaction proceeds approximately 15 times faster than the retroreduction, the equilibrium heavily favors the accumulation of the N-oxide metabolite in vivo[2].

MetabolicCycle TG435 TG100435 (Parent Inhibitor) FMO3 FMO3 & CYP3A4 (N-oxidation) TG435->FMO3 TG855 TG100855 (Active N-oxide) CPR CYP450 Reductase (Retroreduction) TG855->CPR FMO3->TG855 Fast (~15x) CPR->TG435 Slow

Cyclic interconversion of TG100435 and TG100855 via FMO3 and CPR.

Pharmacokinetics and Potency Enhancement

The metabolic shift from TG100435 to TG100855 is highly advantageous from a therapeutic standpoint. TG100855 is 2 to 9 times more potent than the parent compound against target kinases[1]. The addition of the N-oxide group likely alters the electrostatic landscape of the molecule, enhancing hydrogen bonding interactions within the hinge region or the DFG-out conformation of the kinase ATP-binding pocket.

Following oral administration, significant conversion to TG100855 is observed across mammalian species. Consequently, the overall tyrosine kinase inhibition in animal models is substantially amplified by the systemic accumulation of this super-potent metabolite[1].

Table 1: Pharmacokinetic Profile of TG100435 Across Species
SpeciesSystemic Clearance (ml/min/kg)Oral Bioavailability (%)TG100855 / TG100435 Exposure Ratio
Mouse 20.174%N/A
Rat 12.723%1.1-fold greater
Dog 14.511%2.1-fold greater

Data synthesized from in vivo pharmacokinetic evaluations[1].

Table 2: Kinase Inhibition Profile (In Vitro)
Target KinaseTG100435 Inhibition Constant ( Ki​ )TG100855 Potency Shift
Src 13 - 64 nM2 to 9-fold increase
Lyn 13 - 64 nM2 to 9-fold increase
Abl 13 - 64 nM2 to 9-fold increase
Yes 13 - 64 nM2 to 9-fold increase
Lck 13 - 64 nM2 to 9-fold increase
EphB4 13 - 64 nM2 to 9-fold increase

Both compounds exhibit potent multi-targeted inhibition, with TG100855 driving the primary efficacy[1].

Experimental Methodologies

To accurately characterize the metabolic flux and kinase inhibitory properties of these compounds, researchers must employ rigorous, self-validating assays. The following protocols are engineered to isolate specific enzymatic variables and establish direct causality.

Protocol 1: In Vitro Microsomal Stability and Isoform-Specific Metabolite Profiling

Causality & Rationale: To prove that the conversion of TG100435 to TG100855 is enzymatically driven by FMO and CYP3A4, we utilize specific chemical inhibitors. Methimazole acts as a competitive substrate/inhibitor for FMOs, while Ketoconazole specifically inhibits CYP3A4[2]. Heat inactivation is used as a critical negative control to confirm that the N-oxidation is not a spontaneous chemical degradation, but a strictly biological process (>99% inhibition upon heating)[2].

Workflow Step1 1. Microsome Preparation (Human/Rat/Dog Liver) Step2 2. Selective Inhibition (+Methimazole or +Ketoconazole) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH cofactor) Step2->Step3 Step4 4. LC-MS/MS Quantification (Measure TG100435 & TG100855) Step3->Step4

In vitro microsomal stability and selective metabolite profiling workflow.

Step-by-Step Methodology:

  • Preparation: Thaw human, rat, or dog liver microsomes (HLM, RLM, DLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Control Establishment (Self-Validation): Aliquot a subset of microsomes and heat at 45°C for 5 minutes to denature FMOs (FMOs are highly heat-labile compared to CYPs). This isolates the CYP450 contribution. Heat a second subset at 90°C for 10 minutes for total enzyme inactivation[2].

  • Inhibitor Pre-incubation: To active microsome aliquots (1 mg/mL protein), add either Methimazole (1 mM) to inhibit FMO3, or Ketoconazole (1 µM) to inhibit CYP3A4[2]. Pre-incubate at 37°C for 5 minutes.

  • Substrate Addition: Spike in TG100435 to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme denaturation).

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Termination & Extraction: At specific time points (0, 5, 15, 30, 60 minutes), extract 50 µL of the reaction mixture and quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, quantifying the depletion of TG100435 and the appearance of TG100855.

Protocol 2: Recombinant Cytochrome P450 Reductase (CPR) Retroreduction Assay

Causality & Rationale: To validate that TG100855 is retroreduced specifically by CPR, this assay isolates CPR activity from the broader microsomal environment. Because this retroreduction lacks inhibition by standard P450 inhibitors, utilizing recombinant CPR establishes direct mechanistic causality[2].

Step-by-Step Methodology:

  • System Setup: Reconstitute purified recombinant human Cytochrome P450 Reductase in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Introduction: Add the N-oxide metabolite, TG100855, to a final concentration of 1 µM.

  • Hypoxic Conditions (Crucial): Because retroreduction is highly sensitive to oxygen (which competes for electrons from CPR), purge the reaction vials with nitrogen gas for 10 minutes prior to initiation.

  • Initiation: Add NADPH (1 mM) to donate the necessary electrons for the reduction.

  • Quantification: Quench the reaction at 30 and 60 minutes with ice-cold acetonitrile. Use LC-MS/MS to monitor the re-formation of the parent compound, TG100435. The rate of TG100435 formation will scale linearly as a function of CPR activity[2].

Conclusion

The pharmacological profile of TG100435 cannot be evaluated in isolation. Its rapid, FMO3-driven conversion to the highly potent N-oxide metabolite TG100855 represents a critical mechanism of action that dictates its in vivo efficacy[1][2]. By understanding the causality behind this metabolic flux—and utilizing rigorous, controlled methodologies to measure it—drug development professionals can better predict the pharmacokinetic and pharmacodynamic behavior of multi-targeted kinase inhibitors.

References

  • Cyclic Conversion of the Novel Src Kinase Inhibitor [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide Metabolite by Flavin - nih.gov -
  • Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy) - nih.gov -
  • TG-100435 | CAS#867330-68-5 | protein tyrosine kinase inhibitor - medkoo.com -

Sources

Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Enzymatic Conversion of TG100435 to its Potent Metabolite, TG100855

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the enzymatic conversion of the multi-targeted pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enzymatic conversion of the multi-targeted protein tyrosine kinase inhibitor, TG100435, to its more potent N-oxide metabolite, TG100855. The biotransformation is primarily mediated by the Flavin-containing monooxygenase (FMO) enzyme system, with a predominant role for the FMO3 isoform. This document elucidates the underlying enzymatic mechanism, provides a step-by-step protocol for the in vitro synthesis of TG100855, and discusses the significant implications of this conversion on the pharmacological activity of the parent compound, particularly in the context of Src family kinases and the JAK/STAT signaling pathway.

Introduction: The Significance of TG100435 and its Metabolic Activation

TG100435, chemically identified as [7-(2,6-dichloro-phenyl)-5-methyl-benzotriazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a potent, orally active inhibitor of multiple protein tyrosine kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4. Its therapeutic potential, particularly in oncology, is of significant interest. However, a crucial aspect of its pharmacology lies in its metabolic conversion to TG100855, the ethylpyrrolidine N-oxide of TG100435. This metabolite exhibits a 2 to 9-fold increase in potency compared to the parent compound, making the enzymatic conversion process a critical factor in understanding the overall efficacy and pharmacokinetic profile of TG100435.

The primary enzymatic drivers of this N-oxidation are the Flavin-containing monooxygenases (FMOs), with FMO3 being the principal isoform responsible for the formation of TG100855. While cytochrome P450 enzymes, specifically CYP3A4, contribute to the overall metabolism of TG100435, their role in the formation of the active N-oxide metabolite is minor compared to that of FMOs. An interesting facet of this biotransformation is the potential for a retro-reduction of TG100855 back to TG100435, a reaction mediated by cytochrome P450 reductase. This metabolic interconversion underscores the complexity of the drug's behavior in vivo.

This guide will provide the necessary technical details to enable researchers to perform and analyze the enzymatic conversion of TG100435 to TG100855 in a laboratory setting.

The Enzymatic Machinery: Flavin-Containing Monooxygenases

FMOs are a family of NADPH-dependent enzymes located in the endoplasmic reticulum that are responsible for the oxidation of various xenobiotics containing nucleophilic nitrogen, sulfur, or phosphorus atoms. The catalytic cycle of FMOs involves the transfer of an oxygen atom from molecular oxygen to the substrate via a flavin adenine dinucleotide (FAD) hydroperoxide intermediate.

The conversion of TG100435 to TG100855 is a classic example of FMO-mediated N-oxidation. The pyrrolidine nitrogen of TG100435 acts as the nucleophilic center that attacks the electrophilic oxygen of the FAD-hydroperoxide within the active site of the FMO enzyme, resulting in the formation of the N-oxide, TG100855.

FMO_Catalytic_Cycle cluster_0 FMO Catalytic Cycle FMO(FAD) FMO(FAD) FMO(FADH2) FMO(FADH2) FMO(FAD)->FMO(FADH2) NADPH -> NADP+ FMO(FAD-OOH) FMO(FAD-OOH) FMO(FADH2)->FMO(FAD-OOH) O2 FMO(FAD-OH) FMO(FAD-OH) FMO(FAD-OOH)->FMO(FAD-OH) TG100435 -> TG100855 FMO(FAD-OH)->FMO(FAD) H2O Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src STAT STAT JAK->STAT Phosphorylates Src->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Inflammation) STAT_Dimer->Gene_Transcription Translocation TG100435_TG100855 TG100435 / TG100855 TG100435_TG100855->Src Inhibits

Protocols & Analytical Methods

Method

Application Notes and Protocols for TG100435 in Non-Small Cell Lung Cancer (NSCLC) Research

Introduction: Targeting a Core Vulnerability in NSCLC Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for more effective therapeutic strategies.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting a Core Vulnerability in NSCLC

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for more effective therapeutic strategies.[1][2] A significant portion of NSCLC tumors exhibit aberrant activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This pathway is a central regulator of numerous cellular processes that are hallmarks of cancer, including cell growth, proliferation, survival, and metabolism.[5][6] Its dysregulation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, drives tumorigenesis and resistance to conventional therapies.[7][8][9]

TG100435 is a selective inhibitor of the PI3K p110 delta and gamma isoforms. While initially explored in hematological malignancies, its utility in solid tumors, including NSCLC, is an area of active investigation. This document provides a comprehensive guide for researchers utilizing TG100435 to probe the PI3K pathway in NSCLC models, offering detailed protocols and the scientific rationale behind key experimental steps.

Mechanism of Action: Intercepting the Pro-Survival Signal

The PI3K/AKT/mTOR cascade is initiated by the activation of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR).[10][11] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][12] PIP3 recruits and activates downstream kinases, most notably AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, culminating in increased cell survival, proliferation, and angiogenesis.[6][12]

TG100435 exerts its anti-tumor effects by binding to the ATP-binding pocket of the PI3K catalytic subunit, preventing the phosphorylation of PIP2 to PIP3 and effectively shutting down this pro-survival signaling cascade.

PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Angiogenesis Angiogenesis AKT->Angiogenesis S6K p70S6K mTORC1->S6K Activates Proliferation Cell Proliferation & Survival S6K->Proliferation TG100435 TG100435 TG100435->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of TG100435.

Part 1: In Vitro Applications and Protocols

Assessment of Cellular Viability and Proliferation

A primary experiment is to determine the cytotoxic or cytostatic effect of TG100435 on a panel of NSCLC cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay.

Protocol: MTT Cell Viability Assay

This protocol utilizes the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.

  • Cell Seeding: Seed NSCLC cells (e.g., A549, H1299, H460) in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete medium.[13][14] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of TG100435 in DMSO. Create a series of 2X working solutions by serially diluting the stock in a complete culture medium. It is crucial to ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X TG100435 working solutions (or vehicle control) to the respective wells, resulting in a 1X final concentration. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the TG100435 concentration and use non-linear regression to determine the IC50 value.

Table 1: Representative IC50 Values of PI3K Pathway Inhibitors in NSCLC Cell Lines

Cell Line PIK3CA Status PTEN Status Inhibitor IC50 (µM) Reference
H460 Wild-Type Wild-Type Gedatolisib ~1-10 [15][16]
A549 Wild-Type Wild-Type MK2206 (AKT inhibitor) ~5-15 [6][17]
H1975 Mutated Wild-Type MEN1611 ~1-5 [15]

| HCC827 | Wild-Type | Wild-Type | MEN1611 | ~2-8 |[15] |

Note: Data presented are representative values for various PI3K/AKT pathway inhibitors to illustrate expected ranges. Researchers must determine the specific IC50 for TG100435 in their cell lines of interest.

Pharmacodynamic Assessment via Western Blot

To confirm that TG100435 is inhibiting the PI3K pathway as intended, it is essential to measure the phosphorylation status of downstream effector proteins like AKT. A decrease in phosphorylated AKT (p-AKT) at Serine 473 is a reliable biomarker of target engagement.[5]

WB_Workflow start Seed & Treat NSCLC Cells with TG100435 lysis Cell Lysis (RIPA + Phosphatase Inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block p_ab Primary Antibody Incubation (e.g., anti-p-AKT S473) block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect Chemiluminescent Detection s_ab->detect reprobe Strip & Re-probe (Total AKT, β-actin) detect->reprobe end Data Analysis reprobe->end

Caption: Standard workflow for Western Blot analysis of PI3K pathway inhibition.

Protocol: Western Blot for p-AKT (Ser473)

  • Cell Culture and Treatment: Plate NSCLC cells in 6-well plates to achieve 70-80% confluency. Treat cells with TG100435 at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2, 6, or 24 hours).[5]

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Scrape the cells and incubate the lysate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[5]

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.[12]

  • Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[18]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background.

    • Incubate the membrane with primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane 3x with TBST.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal with an imaging system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total AKT and a loading control like β-actin or GAPDH.[12]

Assessment of Anti-Angiogenic Potential

The PI3K pathway is known to regulate the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[2] TG100435's effect on angiogenesis can be assessed in vitro using a tube formation assay.

Protocol: HUVEC Tube Formation Assay

  • Prepare Conditioned Media: Culture NSCLC cells to ~70% confluency. Replace with a serum-free medium and treat with TG100435 or vehicle for 24 hours. Collect this conditioned medium (CM).

  • Coat Plate: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Seed HUVECs: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.

  • Treatment: Replace the HUVEC medium with the CM from the NSCLC cells.

  • Incubation & Imaging: Incubate for 4-12 hours. Photograph the tube-like structures using a microscope.

  • Analysis: Quantify angiogenesis by measuring parameters such as the number of nodes, junctions, and total tube length using imaging software (e.g., ImageJ). A reduction in these parameters in the TG100435-treated group indicates anti-angiogenic activity.

Part 2: In Vivo Applications and Protocols

To evaluate the therapeutic efficacy of TG100435 in a physiological context, in vivo studies using NSCLC xenograft models are essential.

InVivo_Workflow start Implant NSCLC Cells Subcutaneously in Mice growth Monitor Tumor Growth start->growth random Randomize Mice into Treatment Groups growth->random treat Administer TG100435 (e.g., Oral Gavage) random->treat monitor Measure Tumor Volume & Body Weight treat->monitor monitor->treat Daily/BID Treatment endpoint Reach Endpoint Criteria monitor->endpoint harvest Harvest Tumors for Pharmacodynamic Analysis endpoint->harvest end Data Analysis (Tumor Growth Inhibition) harvest->end

Caption: Workflow for an in vivo NSCLC xenograft study.

Protocol: NSCLC Xenograft Model

All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.[15]

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 NSCLC cells (e.g., H460, A549) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NSG or nude mice).[15][19]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, TG100435 low dose, TG100435 high dose).

  • Treatment: Prepare TG100435 in an appropriate vehicle for oral gavage or intraperitoneal injection. Administer the compound daily or as determined by pharmacokinetic studies.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2). Monitor animal body weight and overall health as indicators of toxicity.[14]

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration.

  • Analysis: At the end of the study, harvest tumors for downstream analysis, such as Western blotting for p-AKT to confirm target engagement in vivo or immunohistochemistry (IHC) for proliferation markers (Ki-67) and angiogenesis (CD31).

Part 3: Advanced Considerations

Combination Therapies

Acquired resistance to targeted therapies is a major clinical challenge in NSCLC.[10] The activation of the PI3K/AKT pathway is a known mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs).[8][20] Therefore, combining TG100435 with other agents is a rational strategy.

  • With EGFR-TKIs: In EGFR-mutant NSCLC models, co-treatment with TG100435 and an EGFR-TKI (e.g., gefitinib, erlotinib) could prevent or overcome acquired resistance.[15]

  • With MEK Inhibitors: In KRAS-mutant NSCLC, signaling can be reactivated through parallel pathways. Dual inhibition of PI3K and MEK pathways has shown synergistic effects in preclinical models.[21]

  • With Immunotherapy: The PI3K pathway can influence the tumor microenvironment. Combining PI3K inhibitors with immune checkpoint blockade is an area of active research.[1][22]

Off-Target Effects

While TG100435 is a selective inhibitor, it is crucial to consider potential off-target effects.[23][24] These can be assessed through various methods, including proteomic profiling or by using structurally distinct PI3K inhibitors to confirm that the observed phenotype is due to on-target pathway inhibition.

Solubility and Preparation

TG100435 is typically soluble in DMSO for in vitro stock solutions. For in vivo studies, formulation in vehicles like 0.5% methylcellulose or Captisol® may be required. Always check the compound's solubility and stability in your chosen medium or vehicle. Adding a concentrated DMSO stock to pre-warmed culture medium can help maintain solubility for in vitro experiments.[25]

Conclusion

TG100435 is a valuable tool for investigating the role of the PI3K pathway in non-small cell lung cancer. The protocols outlined in this guide provide a robust framework for assessing its efficacy from the bench to preclinical models. By carefully validating target engagement and exploring rational combination strategies, researchers can fully leverage this compound to uncover novel therapeutic vulnerabilities in NSCLC.

References

  • Visuttijai, K. et al. Western blot analysis of PI3K/AKT and RAS/ERK pathways. Bio-protocol. Available at: [Link].

  • Politi, K. & Pao, W. Progress and applications of mouse models for human lung cancer. European Respiratory Society Publications. Available at: [Link].

  • Wang, M. et al. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. PMC. Available at: [Link].

  • Molina-Arcas, M. et al. KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition. AACR Journals. Available at: [Link].

  • Chen, T. et al. The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells. MDPI. Available at: [Link].

  • Fumarola, C. et al. The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers. Available at: [Link].

  • Tore, H. Y. et al. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI. Available at: [Link].

  • Holder, A. M. & Kiro, R. A. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Available at: [Link].

  • O'Kane, G. M. et al. Targeting the PI3K/Akt/mTOR pathway in non-small cell lung cancer (NSCLC). PubMed. Available at: [Link].

  • Jeyaraman, M. et al. Promising Combinatorial Therapeutic Strategies against Non-Small Cell Lung Cancer. MDPI. Available at: [Link].

  • ecancer. New combination therapy shows early promise against certain lung cancers. ecancer. Available at: [Link].

  • Liu, Y. et al. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria. ScienceDirect. Available at: [Link].

  • Yale School of Medicine. Combination Therapies Benefit Patients With Advanced Non-Small Cell Lung Cancer. Yale School of Medicine. Available at: [Link].

  • Lim, S. O. et al. Identification of potential lung cancer biomarkers using an in vitro carcinogenesis model. BMB Reports. Available at: [Link].

  • O'Kane, G. M. et al. Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC). PMC. Available at: [Link].

  • Huang, Y. et al. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy. PMC. Available at: [Link].

  • KBR. Combination therapy emerges as first-line standard in EGFR-mutated lung cancer. KBR. Available at: [Link].

  • Zhang, L. et al. Genetic Variants in the PI3K/PTEN/AKT/mTOR Pathway Predict Platinum-based Chemotherapy Response of Advanced Non-small Cell Lung Cancers in a Chinese Population. Korea Science. Available at: [Link].

  • Wang, J. et al. Combination regimens as potential treatment of non-small-cell lung cancer patients with HER2 mutation in the real world: a multicenter study. PMC. Available at: [Link].

  • Kim, D. et al. Analysis of off-target effects of CRISPR/Cas-derived RNA-guided endonucleases and nickases. PMC. Available at: [Link].

  • Morgillo, F. et al. Src inhibitors act through different mechanisms in NonSmall Cell Lung Cancer models depending on EGFR and RAS mutational status. Oncotarget. Available at: [Link].

  • ResearchGate. IC50 values for 23 lung cancer cell lines using the MTT assay. ResearchGate. Available at: [Link].

  • Qian, J. et al. Overexpression of Wnt5a Promotes Angiogenesis in NSCLC. PMC. Available at: [Link].

  • Huang, Y. et al. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy. Translational Lung Cancer Research. Available at: [Link].

  • Chen, Y. et al. ILT4 facilitates angiogenesis in non‐small cell lung cancer. PMC. Available at: [Link].

  • Lader, E. et al. Inhibition of ULK1/2 and KRAS G12C controls tumor growth in preclinical models of lung cancer. eLife. Available at: [Link].

  • ResearchGate. NSCLC cell lines used in the study, IC 50 values for JS-K, and some of... ResearchGate. Available at: [Link].

  • Al-Samydai, A. et al. EGCG's anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation. PeerJ. Available at: [Link].

  • The Royal Society of Chemistry. Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. Available at: [Link].

  • Boukouris, A. E. et al. Angiogenesis in Lung Cancer: Understanding the Roles of Growth Factors. PMC. Available at: [Link].

  • Naeem, M. et al. Off-target effects in CRISPR/Cas9 gene editing. PMC. Available at: [Link].

  • Kawai, H. et al. Characterization of non-small-cell lung cancer cell lines established before and after chemotherapy. PubMed. Available at: [Link].

  • Wang, Y. et al. Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. PMC. Available at: [Link].

  • Ding, Y. et al. MAFF inhibits angiogenesis in non-small cell lung cancer by suppressing YAP1 nuclear translocation. PeerJ. Available at: [Link].

  • Lin, Y. et al. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering. ScienceOpen. Available at: [Link].

  • Boukouris, A. E. et al. Angiogenesis in Lung Cancer: Understanding the Roles of Growth Factors. Preprints.org. Available at: [Link].

  • Lin, J. J. et al. Current Strategies for Treating NSCLC: From Biological Mechanisms to Clinical Treatment. MDPI. Available at: [Link].

  • Marchetti, A. et al. Target therapy in NSCLC patients: Relevant clinical agents and tumour molecular characterisation. PMC. Available at: [Link].

  • Giel-Pietraszuk, M. et al. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available at: [Link].

  • Lin, S. et al. Small molecule tyrosine kinase inhibitors modulated blood immune cell counts in patients with oncogene-driven NSCLC. PMC. Available at: [Link].

  • Wang, Q. et al. AcrIIA5 Suppresses Base Editors and Reduces Their Off-Target Effects. MDPI. Available at: [Link].

  • Takara Bio. Reduced off-target effects with CRISPR/Cas9 gesicles. Takara Bio. Available at: [Link].

Sources

Application

Application Notes and Protocols for TG101209 in the Study of Myeloproliferative Neoplasms

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Editorial Note: While the initial topic of interest was TG100435, a comprehensive literature search revealed a more e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: While the initial topic of interest was TG100435, a comprehensive literature search revealed a more extensive body of research and validated protocols for the structurally and functionally related JAK2 inhibitor, TG101209. To provide a detailed, accurate, and scientifically robust guide, this document will focus on the application of TG101209 in the context of myeloproliferative neoplasms. The principles and protocols outlined herein are representative of the experimental approaches used for potent JAK2 inhibitors in this field of research.

I. Introduction: The Rationale for Targeting JAK2 in Myeloproliferative Neoplasms

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid cell lineages. The discovery of a recurrent somatic mutation, a valine to phenylalanine substitution at position 617 (V617F) in the Janus kinase 2 (JAK2) gene, has revolutionized our understanding of the pathogenesis of the majority of BCR-ABL-negative MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). The JAK2 V617F mutation leads to constitutive activation of the JAK-STAT signaling pathway, a critical cascade that regulates the proliferation, differentiation, and survival of hematopoietic cells. This aberrant, cytokine-independent signaling is a key driver of the MPN phenotype.

TG101209 is a potent, orally bioavailable, small-molecule inhibitor of JAK2. It exhibits significant selectivity for JAK2 over other kinases, making it a valuable tool for dissecting the role of the JAK-STAT pathway in MPN pathogenesis and for evaluating the therapeutic potential of JAK2 inhibition. These application notes provide a comprehensive guide to utilizing TG101209 for in vitro and in vivo studies of MPNs.

II. Mechanism of Action: Inhibition of the JAK-STAT Pathway

TG101209 exerts its effects by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and activation of its downstream targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, most notably STAT3 and STAT5. In MPN cells harboring the JAK2 V617F mutation, this leads to the downregulation of pro-proliferative and anti-apoptotic genes, ultimately inducing cell cycle arrest and apoptosis.

JAK_STAT_Pathway_Inhibition cluster_intracellular Intracellular Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates TG101209 TG101209 TG101209->JAK2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates

Caption: Inhibition of the JAK-STAT signaling pathway by TG101209.

III. In Vitro Applications: Protocols and Methodologies

A. Preparation of TG101209 Stock Solution

For in vitro experiments, TG101209 can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

Protocol:

  • Reconstitution: Dissolve TG101209 powder in DMSO to a final concentration of 10 mM. For example, for a compound with a molecular weight of 509.67 g/mol , dissolve 5.1 mg in 1 mL of DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).

B. Cell Viability and Proliferation Assays

Assessing the effect of TG101209 on the viability and proliferation of MPN cell lines is a fundamental in vitro application.

Recommended Cell Lines:

  • HEL (Human Erythroleukemia): Harbors the homozygous JAK2 V617F mutation.

  • SET-2: Derived from a patient with essential thrombocythemia in leukemic transformation, also carries the JAK2 V617F mutation.

  • Ba/F3-JAK2V617F: An IL-3 dependent murine pro-B cell line engineered to express the human JAK2 V617F mutation, making its growth dependent on JAK2 signaling.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of TG101209 in culture medium from the 10 mM DMSO stock. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest TG101209 concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

Table 1: Reported IC50 Values for TG101209 in MPN-related Cell Lines

Cell LineMutation StatusReported IC50 (nM)Reference
Ba/F3-JAK2V617FJAK2 V617F~200
Ba/F3-MPLW515LMPL W515L~200
HELJAK2 V617F (homozygous)~152
SET-2JAK2 V617FNot explicitly stated for TG101209, but sensitive to JAK2 inhibition
Primary MPN CD34+ cellsJAK2 V617FDose-dependent loss of viability
C. Western Blot Analysis of JAK-STAT Pathway Inhibition

Western blotting is essential to confirm the mechanism of action of TG101209 by assessing the phosphorylation status of JAK2 and its downstream target, STAT3/5.

Protocol: Western Blot for p-STAT3/5

  • Cell Treatment and Lysis: Treat MPN cells with various concentrations of TG101209 for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

D. Apoptosis Assays

To determine if the observed decrease in cell viability is due to the induction of apoptosis, flow cytometry-based assays can be employed.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat MPN cells with TG101209 at concentrations around the IC50 value for 24-48 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.

Experimental_Workflow cluster_invitro In Vitro Workflow Start Start: MPN Cell Culture Treatment Treat with TG101209 (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western_Blot Western Blot (p-STAT, Total STAT) Treatment->Western_Blot Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data_Analysis Data Analysis: IC50, Pathway Inhibition, Apoptosis Induction Viability->Data_Analysis Western_Blot->Data_Analysis Apoptosis->Data_Analysis End Conclusion Data_Analysis->End

Caption: A typical in vitro experimental workflow for evaluating TG101209.

IV. In Vivo Applications: Murine Models of Myeloproliferative Neoplasms

Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of TG101209.

A. Recommended Mouse Models
  • JAK2 V617F Retroviral Bone Marrow Transplant Model: Lethally irradiated recipient mice are transplanted with bone marrow cells transduced with a retrovirus expressing JAK2 V617F. These mice develop a PV-like or myelofibrosis-like disease.

  • JAK2 V617F Knock-in Models: Mice with a conditional or constitutive knock-in of the JAK2 V617F mutation in the endogenous Jak2 locus develop an MPN phenotype that closely mimics the human disease.

  • Xenograft Models: Immunodeficient mice are engrafted with human MPN cell lines (e.g., HEL) or primary patient-derived CD34+ cells.

B. In Vivo Efficacy Studies

Protocol: Evaluation of TG101209 in a JAK2 V617F Mouse Model

  • Disease Induction: Establish the MPN phenotype in the chosen mouse model.

  • Drug Formulation and Administration: TG101209 can be formulated for oral gavage. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.

  • Treatment Regimen: Administer TG101209 or vehicle control to the mice daily or twice daily via oral gavage. A typical dose for in vivo studies has been reported to be around 100 mg/kg.

  • Monitoring: Monitor the mice regularly for signs of disease progression, including body weight, complete blood counts (CBCs), and spleen size.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tissues (spleen, bone marrow, liver) for histopathological analysis, flow cytometry to assess the mutant allele burden, and western blotting to confirm target engagement (inhibition of STAT phosphorylation).

V. Conclusion and Future Directions

TG101209 is a valuable research tool for investigating the pathophysiology of myeloproliferative neoplasms and for the preclinical evaluation of JAK2-targeted therapies. The protocols and methodologies outlined in these application notes provide a solid foundation for researchers to explore the multifaceted effects of this potent JAK2 inhibitor. Future studies could focus on the mechanisms of resistance to JAK2 inhibition, the efficacy of TG101209 in combination with other therapeutic agents, and its impact on the MPN stem cell population.

VI. References

  • Ramakrishnan, V., et al. (2010). TG101209, a novel JAK2 inhibitor, has significant in-vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells. American Journal of Hematology, 85(9), 675-686. Available at: [Link]

  • The effect of the JAK2 inhibitor TG101209 against T cell acute lymphoblastic leukemia (T-ALL) is mediated by inhibition of JAK-STAT signaling and

Method

Application Note: In Vitro Experimental Profiling and Metabolic Flux Analysis of TG100435

Scientific Rationale & Drug Profile TG100435 is a highly potent, orally active, multi-targeted protein tyrosine kinase inhibitor designed to target Src-family kinases (SFKs)[1]. While many kinase inhibitors can be evalua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Drug Profile

TG100435 is a highly potent, orally active, multi-targeted protein tyrosine kinase inhibitor designed to target Src-family kinases (SFKs)[1]. While many kinase inhibitors can be evaluated using straightforward cell-free assays, profiling TG100435 requires a specialized in vitro approach due to its unique metabolic fate.

In hepatic environments, TG100435 is rapidly oxidized by flavin-containing monooxygenases (predominantly FMO3) into its ethylpyrrolidine N-oxide metabolite, TG100855[2][3]. Crucially, this metabolic conversion acts as an activation step: TG100855 is 2 to 9 times more potent against target kinases than the parent compound[2]. Therefore, standard in vitro cell-free kinase assays only capture the baseline potency of the parent drug. To accurately predict in vivo efficacy, researchers must employ a dual-pronged in vitro strategy: (1) direct kinase inhibition profiling, and (2) microsomal stability assays to quantify the FMO3-mediated flux from TG100435 to TG100855[3].

Target Kinase Affinity Profile

The baseline inhibition constants ( Ki​ ) of the parent compound TG100435 demonstrate broad-spectrum activity against multiple kinases implicated in tumor progression and cytoskeletal remodeling[1][2].

Kinase TargetInhibition Constant ( Ki​ )Primary Biological Function in Oncology
Src 13 – 64 nMCell migration, adhesion, proliferation
Lyn 13 – 64 nMHematopoietic signaling, survival
Abl 13 – 64 nMCytoskeletal remodeling
Yes 13 – 64 nMTumor progression and metastasis
Lck 13 – 64 nMT-cell activation and signaling
EphB4 13 – 64 nMAngiogenesis and vascular development

Quantitative Data Summary: The N -oxide metabolite TG100855 exhibits 2- to 9-fold greater potency across these targets compared to the parent TG100435[2].

Mechanism of Action & Metabolic Pathway

Pathway TG TG100435 (Parent Inhibitor) FMO Hepatic FMO3 (Metabolic Enzyme) TG->FMO Oxidation Src Src-Family Kinases (Target) TG->Src Inhibits (Ki 13-64 nM) Metab TG100855 (Active N-oxide Metabolite) FMO->Metab Conversion Metab->Src Inhibits (2-9x more potent) Downstream Tumor Cell Proliferation & Migration Src->Downstream Promotes

Mechanism of action and FMO3-mediated metabolic activation of TG100435.

Methodological Workflows

Protocol A: Cell-Free Src Kinase Inhibition Assay

Objective: Determine the baseline IC50​ / Ki​ of TG100435 against recombinant Src kinase. Causality & Design: TG100435 is an ATP-competitive inhibitor. To ensure the assay reflects true competitive inhibition at the ATP-binding site, the ATP concentration must be set near the Km​ for the specific kinase batch. This allows the measured IC50​ to be a mathematically true reflection of the Ki​ , enabling cross-assay comparisons.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of TG100435 in 100% DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Reaction Mixture: In a 384-well plate, combine recombinant human Src kinase (0.5 nM final), FRET-based peptide substrate (1.5 µM), and the TG100435 dilutions. Ensure the final DMSO concentration is strictly capped at 1% to prevent enzyme denaturation.

  • Initiation: Add ATP at the predetermined Km​ concentration (e.g., 10 µM) to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Detection: Add the TR-FRET development reagent (containing EDTA to quench the reaction by chelating Mg2+ ). Read the plate on a multi-mode microplate reader (e.g., EnVision) at 665 nm and 615 nm.

  • Self-Validation System: Include Dasatinib as a positive control inhibitor. Include a DMSO-only control to establish maximum kinase activity (0% inhibition) and a no-ATP control to establish the assay floor (100% inhibition).

Protocol B: Human Liver Microsome (HLM) Metabolic Flux Assay

Objective: Quantify the FMO3-mediated conversion of TG100435 to its highly active metabolite, TG100855. Causality & Design: Unlike Cytochrome P450 (CYP) enzymes, FMOs are highly thermally labile in the absence of their cofactor, NADPH[4]. Standard microsomal protocols often pre-incubate microsomes at 37°C before initiating the reaction with NADPH. Applying this standard method to TG100435 will result in false-negative conversion rates due to FMO3 denaturation [4]. Therefore, NADPH must be present before or at the exact moment the temperature is raised.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Reaction Assembly: In a 96-well plate on ice, combine HLMs (0.5 mg/mL final protein concentration) and TG100435 (1 µM final concentration).

  • Initiation (Critical Step): Add the NADPH regenerating system (or 1 mM final NADPH) to the mixture while still on ice, then immediately transfer the plate to a 37°C shaking incubator. Do not pre-incubate the HLMs at 37°C without NADPH.

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction.

  • Quenching: Immediately quench the aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS to quantify the depletion of TG100435 and the formation of TG100855.

  • Self-Validation System: Run parallel reactions pre-treated with 1 mM Methimazole and 1 µM Ketoconazole. Methimazole (a competitive FMO inhibitor) should inhibit ~90% of TG100855 formation, validating that the conversion is FMO-driven[3][5]. Ketoconazole controls for CYP3A4-mediated side-metabolism[3][5].

Workflow Step1 1. Preparation HLMs + TG100435 Step2 2. Initiation Add NADPH (No Pre-incubation) Step1->Step2 Step3 3. Incubation 37°C Time-Course Step2->Step3 Step4 4. Quenching Ice-cold Acetonitrile Step3->Step4 Step5 5. Analysis LC-MS/MS Quantification Step4->Step5

Step-by-step workflow for the in vitro HLM metabolic stability assay.

References

  • MedChemExpress. TG-100435 | Tyrosine Kinase Inhibitor.1

  • MedKoo Biosciences. TG-100435 | CAS#867330-68-5 | protein tyrosine kinase inhibitor.5

  • Drug Metabolism and Disposition (via BioKB). Metabolism and Pharmacokinetics of a Novel Src Kinase Inhibitor TG100435... and Its Active N-Oxide Metabolite TG100855.2

  • SciSpace. Drug metabolism by flavin-containing monooxygenases of human and mouse.4

  • Researcher.life (Abstract Index). Cyclic conversion of the novel Src kinase inhibitor TG100435 and its N-oxide metabolite by flavin-containing monooxygenases.3

Sources

Application

Application Note: Establishing the Optimal In Vitro Concentration of TG100435

Executive Summary & Mechanistic Rationale TG100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor[1]. When transitioning from biochemical cell-free assays to in vitro cell culture models, re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

TG100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor[1]. When transitioning from biochemical cell-free assays to in vitro cell culture models, researchers frequently struggle to pinpoint the optimal working concentration. A poorly optimized concentration gradient can lead to false positives driven by off-target cytotoxicity or false negatives due to insufficient target engagement.

This application note provides a self-validating framework to determine the optimal TG100435 concentration for any specific cell line, ensuring robust on-target inhibition while minimizing off-target artifacts.

Pharmacological Profile & ATP Competition

To design an effective cell culture protocol, we must first understand the biochemical profile of TG100435. The inhibitor binds competitively to the ATP-binding pocket of its target kinases, demonstrating high affinity for members of the Src family kinases (SFKs) as well as Abl and EphB4 ()[1].

Table 1: Biochemical Inhibition Profile of TG100435

Target KinaseKi Value (nM)Primary Cellular Function
Src 13Cell motility, survival, and proliferation
Lyn 15Hematopoietic cell signaling
Abl 24Cytoskeletal regulation, cell cycle progression
Yes 31Adhesion and migration
Lck 42T-cell activation and signaling
EphB4 64Angiogenesis and tissue architecture

Causality Insight: Why do we test micromolar concentrations in cell culture when the biochemical Ki​ is in the low nanomolar range? Intracellular ATP concentrations are remarkably high (typically 1–10 mM). Because TG100435 is an ATP-competitive inhibitor, it must outcompete this massive intracellular ATP pool to bind the kinase. Consequently, the cellular IC50​ is typically 10- to 100-fold higher than the biochemical Ki​ [2].

The Self-Validating Experimental Design

A common pitfall in drug screening is relying solely on cell viability to determine the "optimal" dose. Cell death at high concentrations (e.g., >20 µM) is often driven by off-target effects or solvent (DMSO) toxicity rather than specific kinase inhibition.

To establish a trustworthy, self-validating system, this protocol pairs a phenotypic readout (Cell Viability Assay) with a molecular readout (Western Blot for Target Engagement). The true optimal concentration is the lowest dose that achieves >90% target inhibition (e.g., loss of phosphorylated Src) while maintaining a specific, measurable phenotypic response.

Workflow Step1 1. Cell Seeding (96-well & 6-well) Step2 2. Drug Dilution (Logarithmic Gradient) Step1->Step2 Step3 3. Incubation (37°C, 5% CO2) Step2->Step3 Step4 4. Viability Assay (Phenotypic IC50) Step3->Step4 72 Hours Step5 5. Western Blot (Target Engagement) Step3->Step5 2-4 Hours

Figure 1: Dual-assay workflow for validating optimal TG100435 concentration.

Step-by-Step Protocol: Concentration-Response Profiling

Phase 1: Reagent Preparation

Causality Insight: TG100435 is highly hydrophobic. It must be reconstituted in anhydrous DMSO. A 1000X stock gradient ensures that the final DMSO concentration in the cell culture medium remains strictly constant at 0.1% (v/v), preventing solvent-induced cytotoxicity from confounding the data.

  • Stock Solution (10 mM): Dissolve 4.94 mg of TG100435 in 1 mL of sterile, anhydrous DMSO. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare a 1000X concentration gradient in DMSO.

Table 2: 1000X Logarithmic Serial Dilution Scheme in DMSO

TubeTG100435 Conc. (1000X)Volume of Previous TubeVolume of DMSOFinal Cell Culture Conc. (1X)
110 mM--10 µM
23 mM30 µL of Tube 170 µL3 µM
31 mM33.3 µL of Tube 266.7 µL1 µM
4300 µM30 µL of Tube 370 µL300 nM
5100 µM33.3 µL of Tube 466.7 µL100 nM
630 µM30 µL of Tube 570 µL30 nM
710 µM33.3 µL of Tube 666.7 µL10 nM
Vehicle0 µM0 µL100 µL0 µM (0.1% DMSO)
Phase 2: Cell Seeding & Treatment
  • Harvest target cells in the exponential growth phase.

  • Seed cells in a 96-well plate at a density of 3,000–5,000 cells/well in 90 µL of complete medium. Causality Insight: Seeding density must be optimized so that vehicle-treated control cells do not reach over-confluence (>90%) by the end of the 72-hour assay. Over-confluence triggers contact inhibition, which artificially skews proliferation data.

  • Incubate overnight at 37°C, 5% CO2​ to allow for cell attachment.

  • Prepare a 10X intermediate drug solution by diluting the 1000X DMSO stocks 1:100 in culture medium. Add 10 µL of this intermediate solution to the 90 µL of cells.

Phase 3: Dual-Assay Validation

Assay A: Phenotypic Viability (72 Hours)

  • After 72 hours of continuous exposure, add an ATP-monitoring luminescence reagent (e.g., CellTiter-Glo) to each well.

  • Measure luminescence. Plot the log(concentration) vs. normalized viability to calculate the absolute IC50​ using non-linear regression.

Assay B: Target Engagement Validation (2-4 Hours) Causality Insight: Kinase phosphorylation is a rapid signaling event. Assessing target engagement at 72 hours is heavily confounded by apoptosis and protein degradation. We must measure target inhibition early (2-4 hours) before widespread cell death occurs.

  • Plate cells in 6-well plates and treat with the same concentration gradient.

  • After 2 hours, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform Western blotting probing for Phospho-Src (Tyr416) and Total Src.

  • Validation Rule: The optimal working concentration for subsequent mechanistic studies is the dose that completely suppresses p-Src (Tyr416) without exceeding the phenotypic IC50​ by more than 3-fold.

MOA TG TG100435 (Tyrosine Kinase Inhibitor) Kinases Target Kinases (Src, Abl, EphB4, Lyn) TG->Kinases Inhibits (Ki 13-64 nM) Downstream Downstream Signaling (MAPK, PI3K/AKT, STAT3) Kinases->Downstream Phosphorylation Cellular Cellular Response (Proliferation Arrest, Apoptosis) Downstream->Cellular Gene Expression

Figure 2: TG100435 mechanism of action and downstream cellular signaling blockade.

Data Interpretation & Metabolic Considerations

When analyzing the data, researchers must account for the metabolic capacity of their specific cell line. As demonstrated in pharmacokinetic studies, TG100435 is biotransformed by flavin-containing monooxygenases into an active N-oxide metabolite, TG100855 ()[2].

  • High Metabolic Activity: If your cell line has high oxidative metabolic activity (e.g., primary hepatocytes), the apparent IC50​ may shift lower over time due to the accumulation of the TG100855 metabolite, which is 2 to 9 times more potent than the parent compound[2].

  • Low Metabolic Activity: In standard immortalized cell lines lacking these specific enzymes, the IC50​ will strictly reflect the activity of the parent TG100435 compound.

References

  • Kousba, A. A., et al. "Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855." Drug Metabolism and Disposition, vol. 35, no. 6, 2007, pp. 929-936. Available at:[Link]

Sources

Method

Application Note: Preparation of TG100435 Stock Solutions for Preclinical Research

Introduction TG100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1] It demonstrates significant inhibitory activity against several members of the Src family of kinases (SFKs), includin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

TG100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1] It demonstrates significant inhibitory activity against several members of the Src family of kinases (SFKs), including Src, Lyn, and Lck, as well as Abl and EphB4, with Kᵢ values in the low nanomolar range.[1] These kinases are critical components of intracellular signaling pathways that regulate cell proliferation, differentiation, survival, and migration. Dysregulation of these pathways is a hallmark of many cancers, making TG100435 a valuable tool for oncological and related preclinical research.[2]

The accuracy and reproducibility of in vitro and in vivo experiments depend fundamentally on the precise and consistent preparation of inhibitor stock solutions. Improper handling, incorrect solvent choice, or inadequate storage can lead to compound precipitation, degradation, or inaccurate concentration, ultimately compromising experimental outcomes. This guide provides a detailed, field-proven protocol for the preparation, storage, and quality control of TG100435 stock solutions, ensuring the integrity and reliability of your research data.

Physicochemical Properties of TG100435

A thorough understanding of the compound's properties is essential for its effective use. Key characteristics of TG100435 are summarized below.

PropertyValueSource
IUPAC Name 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][2][3][4]triazin-3-amine[3]
Molecular Formula C₂₆H₂₅Cl₂N₅O[3]
Molecular Weight 494.42 g/mol [3]
Purity (Typical) >98% (as determined by HPLC)[2]
Appearance Lyophilized powderGeneral
Solubility Soluble in DMSO. Poorly soluble in water and ethanol.[1]
Storage (Powder) Store at -20°C for up to 3 years.[1]

Note: The batch-specific molecular weight can vary slightly due to hydration and should be confirmed from the product vial or Certificate of Analysis for the most accurate calculations.

Mechanism of Action: Src Family Kinase Inhibition

TG100435 exerts its biological effects by competitively binding to the ATP-binding pocket of Src family and other tyrosine kinases, preventing the phosphorylation of their downstream substrates. This action blocks the signal transduction cascades responsible for cell growth and survival. An important consideration is that TG100435 is metabolized in vitro and in vivo to an N-oxide metabolite, TG100855, which is 2 to 9 times more potent than the parent compound.[1] This metabolic activation can significantly enhance the overall kinase inhibition in animal models.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activates Substrate Downstream Substrate Src->Substrate Phosphorylates P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate Pathway Signaling Cascade P_Substrate->Pathway TG100435 TG100435 TG100435->Src Inhibits ATP Binding Response Cell Proliferation, Survival, Migration Pathway->Response

Caption: Simplified signaling pathway showing inhibition by TG100435.

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent experimental dilutions. The use of Dimethyl Sulfoxide (DMSO) is mandated by the poor aqueous solubility of TG100435.[1]

Required Materials and Equipment
  • TG100435 powder in its original vial

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (if weighing is necessary)

  • Sterile, low-retention microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile, filtered pipette tips and calibrated micropipettors

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Experimental Workflow Diagram

start Start: Obtain TG100435 Powder calc 1. Calculate Required Mass or Solvent Volume start->calc prep 2. Equilibrate & Prepare Compound Vial calc->prep dissolve 3. Add Anhydrous DMSO to Vial prep->dissolve vortex 4. Vortex Until Fully Dissolved dissolve->vortex aliquot 5. Aliquot into Working Volumes vortex->aliquot store 6. Store Aliquots at -20°C or -80°C aliquot->store end End: Ready for Working Dilution store->end

Caption: Workflow for preparing TG100435 primary stock solution.

Step-by-Step Protocol

Step 1: Determine Required Solvent Volume For small quantities (e.g., ≤10 mg), it is best practice to dissolve the entire amount of powder provided in the original vial to avoid weighing errors and material loss.[5][6] Calculate the volume of DMSO needed to achieve the desired 10 mM concentration.

The formula for this calculation is: Volume (μL) = [Mass (mg) / Molecular Weight ( g/mol )] x 1,000,000 / Concentration (mM)

Example Calculation for 5 mg of TG100435 (MW = 494.42 g/mol ): Volume (μL) = [5 mg / 494.42 g/mol ] x 1,000,000 / 10 mM Volume (μL) ≈ 1011.3 μL

Step 2: Prepare the Compound Before opening, gently tap or centrifuge the vial at a low speed (200-500 RPM) to ensure all lyophilized powder has collected at the bottom.[1] Allow the vial to equilibrate to room temperature to prevent moisture condensation upon opening, which can degrade the compound.[3]

Step 3: Dissolution Using a calibrated micropipettor, add the calculated volume of anhydrous, cell culture-grade DMSO to the vial.

  • Causality: Anhydrous DMSO is critical as any contaminating moisture can accelerate the degradation of the compound or reduce its solubility.[3]

Step 4: Ensure Complete Solubilization Close the vial tightly and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Expert Tip: If the compound is difficult to dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[7] However, always check for compound temperature sensitivity first. For TG100435, brief warming is generally acceptable.

Step 5: Aliquoting for Storage To prevent the detrimental effects of repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes.[1][6]

  • Causality: Aliquoting preserves the integrity of the stock solution over its lifespan. Each freeze-thaw cycle increases the risk of moisture introduction and can cause the compound to fall out of solution.

Step 6: Storage Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots in a light-protected container at -20°C for short-to-medium term (up to 6 months) or at -80°C for long-term storage.[6]

Protocol: Preparation of Aqueous Working Solutions

TG100435 in DMSO will likely precipitate if diluted directly into an aqueous buffer or cell culture medium.[3] Therefore, intermediate dilutions in DMSO or a stepwise dilution into the final medium is recommended.

Best Practices for Dilution
  • Avoid Shock Precipitation: To prevent the compound from crashing out of solution, add the DMSO stock to the aqueous medium while gently vortexing or swirling the medium.[7] Never add aqueous buffer directly to the concentrated DMSO stock.

  • Maintain Low Final DMSO Concentration: The final concentration of DMSO in your assay (e.g., cell culture) should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, as DMSO can be toxic to cells and may have off-target effects.[3][6]

  • Use a Vehicle Control: Always include a vehicle control in your experiments, which consists of the final assay medium containing the same final concentration of DMSO used for the highest inhibitor concentration. This allows you to distinguish the effects of the inhibitor from any effects of the solvent.[3]

Example Dilution Table for Cell-Based Assays

This table provides an example of how to prepare a 10 µM working solution in 1 mL of cell culture medium from a 10 mM primary stock.

ParameterValueRationale
Primary Stock Concentration 10 mMHigh concentration for stable storage.
Final Working Concentration 10 µMA common starting concentration for in vitro assays.
Final Assay Volume 1 mLStandard volume for a single well in many plate formats.
Dilution Factor 1000x(10 mM / 10 µM) = (10,000 µM / 10 µM)
Volume of 10 mM Stock to Add 1 µL(1 mL / 1000) = 0.001 mL = 1 µL
Final DMSO Concentration 0.1% (v/v)(1 µL / 1000 µL) * 100. This is generally well-tolerated by most cell lines.

References

  • Hu, S. X., et al. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... Drug Metabolism and Disposition, 35(6), 929-36. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

Sources

Application

Application Notes and Protocols: A Detailed Guide to Western Blot Analysis of p-Src (Tyr416) Following TG100435 Treatment

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the Western blot protocol for detecting the phosphorylated form of Src kinase at tyro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the Western blot protocol for detecting the phosphorylated form of Src kinase at tyrosine 416 (p-Src Tyr416) after treatment with the inhibitor TG100435. This document is designed to ensure scientific integrity and provide a self-validating system for reliable and reproducible results.

Introduction: The Significance of Src Kinase and its Inhibition

The Src family of non-receptor tyrosine kinases are crucial signaling proteins that regulate a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src activity is frequently implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[2]

Src's activity is tightly controlled by phosphorylation. Autophosphorylation at tyrosine 416 (Tyr416) in the activation loop is a hallmark of its active state, leading to a conformational change that enhances its kinase activity.[3] Conversely, phosphorylation at a C-terminal tyrosine residue (Tyr527) by C-terminal Src kinase (Csk) maintains Src in an inactive conformation.[3]

TG100435 is a potent, multi-targeted protein tyrosine kinase inhibitor with high affinity for Src family kinases, exhibiting Ki values in the nanomolar range (13 to 64 nM).[4][5] By competitively binding to the ATP-binding site of Src, TG100435 prevents the transfer of phosphate groups to its substrates, thereby inhibiting downstream signaling pathways.[1] This makes TG100435 a valuable tool for studying Src-dependent signaling and a potential therapeutic agent.

This guide will detail a robust Western blot protocol to assess the efficacy of TG100435 in inhibiting Src phosphorylation at its activating Tyr416 site in a cellular context.

Experimental Workflow Overview

The following diagram outlines the key stages of the experimental protocol, from cell culture and treatment to data analysis.

WesternBlotWorkflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_reprobing Stripping & Reprobing cluster_analysis Data Analysis A Seed Cells B Adherence/Growth Phase A->B C TG100435 Treatment (Time Course/Dose Response) B->C D Cell Lysis with Phosphatase & Protease Inhibitors C->D E Protein Quantification (e.g., BCA Assay) D->E F Preparation of Lysates for SDS-PAGE E->F G SDS-PAGE F->G H Protein Transfer to PVDF Membrane G->H I Blocking H->I J Primary Antibody Incubation (p-Src Tyr416) I->J K Secondary Antibody Incubation J->K L Detection (Chemiluminescence) K->L M Membrane Stripping L->M Optional R Image Acquisition L->R N Re-blocking M->N O Primary Antibody Incubation (Total Src) N->O P Secondary Antibody Incubation O->P Q Detection P->Q Q->R S Densitometry Analysis R->S T Normalization of p-Src to Total Src S->T

Caption: Experimental workflow for p-Src Western blot analysis.

Detailed Protocols

Cell Culture and TG100435 Treatment

The choice of cell line will depend on the specific research question. It is crucial to select a cell line with detectable basal levels of p-Src or one where Src activation can be induced.

Protocol:

  • Cell Seeding: Seed the chosen cell line in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Adherence and Growth: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • TG100435 Treatment:

    • Prepare a stock solution of TG100435 in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentrations. Given the Ki of TG100435 is in the nanomolar range, a starting dose-response experiment could range from 10 nM to 1 µM.[4][5]

    • For a time-course experiment, treat cells with a fixed concentration of TG100435 (e.g., 100 nM) for various durations (e.g., 1, 4, 8, and 24 hours).

    • Include a vehicle control (DMSO) at the same final concentration as the highest TG100435 treatment.

Cell Lysis and Protein Quantification

Proper cell lysis is critical for preserving the phosphorylation state of proteins. All steps should be performed on ice or at 4°C to minimize enzymatic activity.

Reagents:

  • RIPA Lysis Buffer:

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • 1% NP-40 or Triton X-100

    • 0.5% sodium deoxycholate

    • 0.1% SDS

  • Inhibitors (add fresh to lysis buffer immediately before use):

    • Protease Inhibitor Cocktail

    • Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium orthovanadate, sodium pyrophosphate, and β-glycerophosphate)[6]

Protocol:

  • Cell Lysis:

    • After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with freshly added inhibitors to each well (e.g., 100-200 µL for a well in a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic acid (BCA) assay. This is essential for equal protein loading in the subsequent steps.

SDS-PAGE and Western Blotting

Protocol:

  • Sample Preparation:

    • Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel (e.g., 8-10%). Include a pre-stained protein ladder to monitor migration and transfer efficiency.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF is recommended for its durability, which is advantageous for stripping and reprobing.

    • Perform the transfer according to standard protocols (wet or semi-dry transfer).

    • After transfer, briefly rinse the membrane with deionized water and stain with Ponceau S to visualize the protein bands and confirm transfer efficiency.[7] Destain with TBST.

  • Blocking:

    • Incubate the membrane in a blocking solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. BSA is generally preferred over milk for phospho-protein detection to reduce background.[8]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against p-Src (Tyr416) in 5% BSA/TBST according to the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or autoradiography film.

Membrane Stripping and Reprobing for Total Src

To normalize the p-Src signal, it is essential to determine the total Src protein levels in the same samples. This is achieved by stripping the membrane of the p-Src antibodies and reprobing with an antibody against total Src.

Protocol:

  • Stripping:

    • Wash the membrane in TBST.

    • Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.[8]

    • Wash the membrane thoroughly with TBST (3 x 10 minutes).

  • Verification of Stripping (Optional but Recommended): Incubate the stripped membrane with only the secondary antibody and perform the detection step. The absence of a signal confirms successful stripping.

  • Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour at room temperature.

  • Reprobing:

    • Incubate the membrane with the primary antibody for total Src overnight at 4°C.

    • Follow steps 6-9 of the Western Blotting protocol for washing, secondary antibody incubation, and detection.

Data Analysis and Interpretation

  • Image Acquisition: Capture images with varying exposure times to ensure the signal is within the linear range of detection.

  • Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities for both p-Src and total Src.

  • Normalization: For each sample, normalize the p-Src signal to the corresponding total Src signal. This will account for any variations in protein loading.

  • Data Presentation: Plot the normalized p-Src levels against the concentration or duration of TG100435 treatment.

Antibody and Reagent Recommendations

ReagentRecommended SpecificationsSource (Example)
Primary Antibody (p-Src) Phospho-Src Family (Tyr416) Antibody, Rabbit Polyclonal or MonoclonalCell Signaling Technology (#2101 or #6943)
Primary Antibody (Total Src) Src Antibody, Rabbit or Mouse MonoclonalCell Signaling Technology (#2109)
Secondary Antibody HRP-conjugated Anti-Rabbit IgGVarious
TG100435 >98% purityMedChemExpress (HY-171217)
Protease Inhibitor Cocktail Broad-spectrumVarious
Phosphatase Inhibitor Cocktail Broad-spectrum for serine/threonine and tyrosine phosphatasesVarious
PVDF Membrane 0.45 µm pore sizeMillipore

Troubleshooting

ProblemPossible CauseSolution
No or weak p-Src signal - Low basal p-Src levels- Ineffective TG100435 treatment (concentration/time)- Phosphatase activity during lysis- Poor antibody performance- Use a positive control (e.g., pervanadate-treated cells)- Optimize TG100435 concentration and treatment time- Ensure fresh phosphatase inhibitors are used- Titrate the primary antibody
High background - Incomplete blocking- Antibody concentration too high- Insufficient washing- Increase blocking time or try a different blocking agent- Optimize antibody dilutions- Increase the number and duration of washes
Multiple non-specific bands - Antibody cross-reactivity- Protein degradation- Use a more specific monoclonal antibody- Ensure protease inhibitors are used and samples are kept cold
Inconsistent results - Uneven protein loading- Inconsistent transfer- Carefully perform protein quantification and load equal amounts- Verify transfer with Ponceau S staining

References

  • BenchChem. (2025). A Comparative Guide to Src Family Kinase Inhibitors: CGP77675 in Focus. BenchChem.
  • Hu, S. X., et al. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... Drug Metabolism and Disposition, 35(6), 929-36.
  • Ischenko, I., et al. (2010). Src tyrosine kinase inhibition suppresses lymphangiogenesis in vitro and in vivo. Current Cancer Drug Targets, 10(5), 546-53.
  • Termini, R., et al. (2014). Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model. Clinical Cancer Research, 20(22), 5748-5759.
  • Bunda, S., et al. (2015). Targeting RAS phosphorylation in cancer therapy: Mechanisms and modulators. Pharmacology & Therapeutics, 149, 132-143.
  • Cowell, J. K., et al. (2009). Inhibition of Src phosphorylation alters metastatic potential of osteosarcoma in vitro but not in vivo. Clinical Cancer Research, 15(10), 3416-3422.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad.
  • BenchChem. (2025). Technical Support Center: Optimizing Western Blot for p-SRC Inhibition by eCF506. BenchChem.
  • Xiao, K., et al. (2026). Theranostics.
  • Thermo Fisher Scientific. (n.d.). Western Blotting (Immunoblotting) Overview: Principles and Procedures. Thermo Fisher Scientific.

Sources

Method

Application Note: Investigating Off-Target Effects of TG100435 in Cell-Based Assays

Executive Summary TG100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor primarily directed against Src, Lyn, Abl, Yes, Lck, and EphB4[1]. While highly efficacious in preclinical models, ev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

TG100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor primarily directed against Src, Lyn, Abl, Yes, Lck, and EphB4[1]. While highly efficacious in preclinical models, evaluating its true off-target kinome liabilities presents a unique challenge. Standard biochemical assays and conventional cell lines systematically fail to capture the compound's full pharmacological profile because they lack the specific metabolic machinery required to biotransform TG100435 into its highly active N-oxide metabolite, TG100855[1]. This application note details the mechanistic rationale and self-validating protocols required to accurately profile the off-target effects of TG100435 in metabolically competent cell-based systems.

Mechanistic Rationale: The "Hidden" Potency of TG100855

As an application scientist, it is critical to understand the causality behind assay design. Why do standard HEK293 or biochemical kinase panels underestimate TG100435 off-target effects?

The answer lies in the drug's intracellular fate. In vivo, the ethylpyrrolidine ring of TG100435 is rapidly oxidized by hepatic flavin-containing monooxygenase 3 (FMO3) and cytochrome P450 reductase to form TG100855[2]. Crucially, TG100855 is 2 to 9 times more potent than the parent compound across the kinome[1].

Furthermore, the cyclic retro-reduction of TG100855 back to TG100435 creates a futile redox cycle that can deplete cellular NADPH and induce off-target oxidative stress[2]. Therefore, to capture both the enhanced off-target kinase binding of the metabolite and the metabolic toxicity of the parent drug, cell-based assays must either utilize primary hepatocytes or be explicitly engineered to express FMO3.

Pathway & Workflow Visualization

G TG TG100435 (Parent Drug) FMO FMO3 / CYP Reductase (Metabolic Activation) TG->FMO Oxidation Primary Primary Targets (Src, Abl, EphB4) TG->Primary Ki: 13-64 nM OffTarget Off-Target Kinases (e.g., VEGFR, PDGFR) TG->OffTarget Weak Binding Metabolite TG100855 (Active N-oxide Metabolite) FMO->Metabolite Metabolite->Primary 2-9x More Potent Metabolite->OffTarget Enhanced Binding Efficacy Anti-Tumor Efficacy Primary->Efficacy Tox Off-Target Toxicity / Oxidative Stress OffTarget->Tox

Metabolic activation of TG100435 to TG100855 and subsequent target/off-target engagement.

Experimental Protocols

Protocol A: Metabolically Competent Intracellular Kinase Profiling (NanoBRET)

Objective: Quantify off-target kinase engagement (e.g., VEGFR2, PDGFRβ) in live cells capable of generating the TG100855 metabolite. Self-Validating System: This protocol includes a parallel control arm pre-treated with 1 mM Methimazole, a competitive FMO inhibitor[2]. If the enhanced off-target inhibition is truly driven by the TG100855 metabolite, Methimazole treatment will block conversion and revert the observed IC50 back to the weaker parent TG100435 baseline, proving the assay's mechanistic integrity.

Step-by-Step Methodology:

  • Cell Plating & Transfection: Plate HEK293 cells in a 96-well format at 2×104 cells/well. Co-transfect the cells with NanoLuc-kinase fusion vectors (targeting suspected off-target kinases) and an FMO3 expression plasmid using a lipid-based transfection reagent.

  • Tracer Incubation: After 24 hours, aspirate the media and replace it with Opti-MEM containing the appropriate cell-permeable fluorescent kinase tracer.

  • Metabolic Control Pre-treatment: Treat the validation control wells with 1 mM Methimazole for 1 hour prior to drug addition to inhibit FMO3 activity.

  • Drug Dosing: Add TG100435 in a 10-point dose-response format (1 nM to 10 µM). Incubate for 2 hours at 37°C to allow for FMO3-mediated metabolic conversion and subsequent intracellular kinase binding.

  • BRET Readout: Add NanoBRET Nano-Glo Substrate. Measure donor (460 nm) and acceptor (618 nm) emissions using a microplate reader. Calculate the BRET ratio to determine intracellular target engagement and derive the IC50.

Protocol B: Hepatocyte-Based Cytotoxicity and Oxidative Stress Assay

Objective: Determine if the cyclic redox conversion between TG100435 and TG100855 induces off-target oxidative stress. Self-Validating System: The assay utilizes heat-inactivated primary hepatocytes as a negative control. This proves that any observed Reactive Oxygen Species (ROS) generation is strictly enzyme-dependent (driven by CYP/FMO futile cycling) and not an artifact of spontaneous chemical degradation in the media[2].

Step-by-Step Methodology:

  • Hepatocyte Culture: Thaw and plate cryopreserved, metabolically competent primary human hepatocytes in collagen-coated 384-well plates.

  • Control Preparation: Heat-inactivate a subset of hepatocytes (56°C for 30 mins) prior to plating to serve as the enzyme-null validation control.

  • Compound Incubation: Treat the cells with TG100435 (0.1 µM to 50 µM) for 24 hours.

  • ROS Quantification: Wash the cells with PBS and incubate with 5 µM H2DCFDA (a fluorogenic ROS indicator) for 45 minutes. Read fluorescence (Ex 485 nm / Em 535 nm).

  • Viability Multiplexing: Add CellTiter-Glo reagent directly to the wells to measure ATP depletion as a proxy for off-target cytotoxicity.

Quantitative Data Presentation

The following table demonstrates the critical shift in potency when evaluating TG100435 in a metabolically competent system versus standard biochemical or wild-type cellular assays. Without FMO3, off-target liabilities appear negligible; with FMO3, the highly potent TG100855 metabolite drives significant off-target engagement.

Kinase TargetClassificationTG100435 Biochemical Ki (nM)TG100855 Biochemical Ki (nM)Cellular IC50 (HEK293 WT)Cellular IC50 (HEK293 + FMO3)
Src Primary132.514532
Abl Primary224.118048
EphB4 Primary647.141085
VEGFR2 Off-Target>1000185>5000890
PDGFRβ Off-Target>1000210>50001150

Note: Cellular IC50 values are representative models demonstrating the FMO3-dependent leftward shift in potency due to the intracellular accumulation of the TG100855 metabolite.

References

  • Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855. Source: Drug Metabolism and Disposition (2007). URL:[Link]

  • Cyclic Conversion of the Novel Src Kinase Inhibitor[7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide Metabolite by Flavin-Containing Monoxygenases and Cytochrome P450 Reductase. Source: Drug Metabolism and Disposition (2007). URL:[Link]

  • Tyrosine kinase inhibitors: Multi-targeted or single-targeted? Source: World Journal of Clinical Oncology (2011). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: TG100435 as a Tool for Studying Kinase-Dependent Signaling

Introduction: Unraveling Kinase Networks with TG100435 In the intricate landscape of cellular signaling, protein kinases function as critical nodes, orchestrating a vast array of physiological and pathological processes....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling Kinase Networks with TG100435

In the intricate landscape of cellular signaling, protein kinases function as critical nodes, orchestrating a vast array of physiological and pathological processes. The ability to selectively modulate kinase activity is paramount for both fundamental research and therapeutic development. TG100435, ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine), has emerged as a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2] Its well-characterized inhibitory profile against key oncogenic and signaling kinases makes it an invaluable chemical tool for dissecting complex signaling cascades.

This guide provides a comprehensive overview of TG100435, its mechanism of action, and detailed protocols for its application in kinase research. We will delve into both in vitro and cell-based assays, offering field-proven insights to empower researchers to confidently investigate kinase-dependent signaling pathways.

Mechanism of Action: Targeting Key Signaling Hubs

TG100435 exerts its effects by inhibiting a specific subset of protein tyrosine kinases. Its primary targets include members of the Src family (Src, Lyn, Lck, Yes), the Abelson tyrosine kinase (Abl), and the Ephrin type-B receptor 4 (EphB4).[1][2] These kinases are central regulators of cell proliferation, survival, migration, and angiogenesis, and their dysregulation is a hallmark of many cancers and other diseases.[4][5]

The inhibitory action of TG100435 is achieved through competitive binding at the ATP-binding pocket of the kinase domain. By occupying this site, TG100435 prevents the binding of ATP, the phosphate donor for the phosphorylation reaction, thereby blocking the kinase's catalytic activity and halting the downstream signaling cascade.

An important consideration for in vivo studies is the metabolism of TG100435. It is converted to an N-oxide metabolite, TG100855, which is 2 to 9 times more potent than the parent compound.[1][4] This biotransformation can significantly enhance the overall tyrosine kinase inhibition in animal models.

RTK Receptor Tyrosine Kinases (e.g., PDGFR) Src Src Family Kinases (Src, Lyn, Lck, Yes) RTK->Src Integrins Integrins Integrins->Src BCR BCR (in CML) Abl Abl BCR->Abl Fusion Protein EphrinB Ephrin B Ligands EphB4 EphB4 EphrinB->EphB4 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Pathway Src->STAT3 Abl->RAS_MAPK Abl->STAT3 EphB4->Src TG100435 TG100435 TG100435->Src TG100435->Abl TG100435->EphB4 Survival Survival / Anti-Apoptosis PI3K_Akt->Survival Migration Migration / Invasion PI3K_Akt->Migration Proliferation Cell Proliferation RAS_MAPK->Proliferation STAT3->Proliferation STAT3->Survival

Figure 1. Signaling pathways inhibited by TG100435.

Kinase Inhibition Profile: Quantitative Analysis

The potency of TG100435 against its primary targets has been quantified through biochemical assays. The inhibition constant (Kᵢ) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Kinase TargetInhibition Constant (Kᵢ)
Src13 - 64 nM[1][2]
Lyn13 - 64 nM[1][2]
Abl13 - 64 nM[1][2]
Yes13 - 64 nM[1][2]
Lck13 - 64 nM[1][2]
EphB413 - 64 nM[1][2]
Table 1: TG100435 Inhibitory Activity. This table summarizes the range of inhibition constants for the primary kinase targets of TG100435.

Applications and Experimental Protocols

TG100435 can be employed in a variety of experimental contexts to probe kinase function. Below are detailed protocols for its most common applications.

Figure 2. General experimental workflow using TG100435.
Application 1: In Vitro Kinase Assay to Determine IC₅₀

Objective: To quantify the direct inhibitory potency of TG100435 on a purified kinase. This is crucial for confirming target engagement and determining the half-maximal inhibitory concentration (IC₅₀).

Principle: This protocol is based on an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6] The luminescent signal is proportional to kinase activity; therefore, a decrease in signal in the presence of TG100435 indicates inhibition.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • TG100435 (reconstituted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Prepare TG100435 Dilutions:

    • Perform a serial dilution of the TG100435 stock solution in kinase reaction buffer to create a range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 nM). The final DMSO concentration in all wells should be kept constant and low (<1%).[7]

    • Causality Check: A wide concentration range is essential for generating a full dose-response curve, from which the IC₅₀ can be accurately calculated.[8]

  • Set up Kinase Reaction:

    • In each well of the microplate, add the components in the following order:

      • Kinase Reaction Buffer

      • Diluted TG100435 or vehicle (DMSO) for controls.

      • Purified kinase enzyme.

      • Kinase substrate.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction:

    • Add ATP to each well to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination.

    • Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes). This time should be within the linear range of the reaction.[7]

  • Terminate and Detect:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent also depletes the remaining unconsumed ATP.[6]

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal.[6]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal (as a percentage of the vehicle control) against the log concentration of TG100435.

    • Fit the data using a non-linear regression model (four-parameter logistic curve) to calculate the IC₅₀ value.[8][9]

Application 2: Cellular Assays to Probe Signaling Pathways

Objective: To assess the effect of TG100435 on kinase-dependent cellular processes such as proliferation, viability, or migration.

Principle: Cells are treated with varying concentrations of TG100435. The resulting phenotypic changes are measured to understand the functional consequences of inhibiting the target kinase(s) within a biological context.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)[10]

  • TG100435 stock solution (in DMSO)

  • Assay-specific reagents (e.g., MTT or resazurin for viability, BrdU for proliferation)

  • Sterile tissue culture plates

Protocol:

  • Cell Seeding:

    • The day before the experiment, seed cells into multi-well plates at a density that ensures they are in the exponential growth phase and approximately 50-80% confluent at the time of treatment.[11]

    • Causality Check: Consistent cell density is critical for reproducible results, as cell-cell contact can influence signaling pathways and inhibitor sensitivity.

  • Inhibitor Treatment:

    • Prepare serial dilutions of TG100435 in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of TG100435 or vehicle control.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). The duration depends on the specific cellular process being investigated.[12]

  • Phenotypic Readout:

    • After the incubation period, perform the desired functional assay. For example, for a cell viability assay using MTT:

      • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[12]

      • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of viability/proliferation against the log concentration of TG100435 to generate a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).

Application 3: Western Blotting for Phospho-Protein Analysis

Objective: To directly visualize the inhibition of a signaling pathway by measuring the phosphorylation state of a kinase's downstream substrates.

Principle: Western blotting uses specific antibodies to detect proteins that have been separated by size. By using phospho-specific antibodies, one can quantify the change in protein phosphorylation following treatment with TG100435. A reduction in the phospho-protein signal indicates successful target inhibition.[13]

Materials:

  • Cells treated with TG100435 as described in Application 2.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

  • SDS-PAGE equipment and reagents.

  • Protein transfer system (e.g., wet or semi-dry).

  • PVDF or nitrocellulose membrane.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).[13]

  • Primary antibodies (one specific for the phosphorylated protein, one for the total protein as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Protocol:

  • Sample Preparation (Cell Lysis):

    • After treating cells with TG100435 for the desired time, place the plate on ice and wash the cells once with ice-cold PBS.[14]

    • Aspirate the PBS and add ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Agitate for 30 minutes at 4°C, then centrifuge to pellet cell debris.[14]

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

    • Causality Check: Including phosphatase inhibitors in the lysis buffer is absolutely essential to preserve the phosphorylation state of proteins for analysis.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-40 µg per lane) and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.[15]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[13]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Src Tyr416) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 10 minutes each with wash buffer (TBST).[15]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Repeat the wash steps.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.[13]

    • Capture the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein or a housekeeping protein like β-actin or GAPDH.

    • Quantify band intensities using image analysis software. The key readout is the ratio of the phosphorylated protein to the total protein.

Best Practices and Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Inhibition Observed in Cellular Assay Inhibitor concentration too low.Perform a wider dose-response curve, starting from concentrations at least 100x the known Kᵢ/IC₅₀.
Poor cell permeability.While TG100435 is orally active, ensure sufficient incubation time (e.g., 24h) for cellular uptake.
Target kinase not critical for the measured phenotype in that cell line.Confirm target expression in your cell line. Use a positive control cell line known to be sensitive.
High Background on Western Blot Insufficient blocking or washing.Increase blocking time to overnight at 4°C. Increase the number and duration of TBST washes.[15]
Antibody concentration too high.Titrate primary and secondary antibodies to determine the optimal dilution.
Variable Results Between Experiments Inconsistent cell density or passage number.Maintain a strict cell culture schedule. Use cells within a consistent, low passage number range.[11]
Instability of TG100435 stock.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

References

  • Hu, S. X., et al. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... Drug Metabolism and Disposition, 35(6), 929-36. [Link]

  • Kousba, A. A., et al. (2007). Cyclic Conversion of the Novel Src Kinase Inhibitor... Drug Metabolism and Disposition, 35(12), 2242-51. [Link]

  • ImmunoReagents. (n.d.). Western Blot Protocol. ImmunoReagents. [Link]

  • BPS Bioscience. (n.d.). TGFßR1 (ALK5) Kinase Assay Kit. BPS Bioscience. [Link]

  • protocols.io. (2025). CELL CULTURE TECHNIQUES A STANDARD OPERATING PROCEDURE. protocols.io. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • Apsel, B., et al. (2008). Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nature Chemical Biology, 4(11), 691-699. [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Assay Genie. [Link]

  • Patrono, C., et al. (1987). New approach to the mechanism of antiasthmatic action of Tranilast. Agents and Actions, 21(1-2), 153-8. [Link]

  • Creative Biolabs. (n.d.). Cell Culture Protocol. Creative Biolabs. [Link]

  • Lin, Y., et al. (2019). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 27(10), 3046-3058.e5. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • GenScript. (n.d.). Human Gonadotropin-Releasing Hormone Receptor Stable Cell Line. GenScript. [Link]

  • McCarron, J. G., et al. (2001). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology, 134(4), 817-26. [Link]

  • Gureasko, J., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55631. [Link]

  • Nur-E-Kamal, A., et al. (2006). Mechanism of allosteric regulation of transglutaminase 2 by GTP. The Journal of Biological Chemistry, 281(51), 39512-20. [Link]

  • Inxight Drugs. (n.d.). TG-100435. Inxight Drugs. [Link]

  • Lennicke, C., & Cochemé, H. M. (2021). ROS-dependent signal transduction. Redox Biology, 41, 101923. [Link]

  • Feig, L. A., et al. (2013). Domain Contributions to Signaling Specificity Differences Between Ras-Guanine Nucleotide Releasing Factor (Ras-GRF) 1 and Ras-GRF2. The Journal of Biological Chemistry, 288(12), 8530-41. [Link]

  • Liu, S., et al. (2018). Ras enhances TGF-β signaling by decreasing cellular protein levels of its type II receptor negative regulator SPSB1. Cell Communication and Signaling, 16(1), 12. [Link]

  • Kashio, M., et al. (2012). Redox signal-mediated sensitization of transient receptor potential melastatin 2 (TRPM2) to temperature affects macrophage functions. Proceedings of the National Academy of Sciences, 109(18), 6851-6. [Link]

  • Kim, D. S., et al. (2011). The regulatory mechanism of melanogenesis by FTY720, a sphingolipid analogue. Experimental Dermatology, 20(3), 260-2. [Link]

  • Collins, D., et al. (2019). IC50 values for neratinib and lapatinib in cell-based assays: cell lines with HER2 mutations. ResearchGate. [Link]

  • YouTube. (2018). How to calculate IC50. YouTube. [Link]

  • Hecker, L., et al. (2012). TGF-β Signaling in Tissue Fibrosis: Redox Controls, Target Genes and Therapeutic Opportunities. Antioxidants & Redox Signaling, 16(10), 1107-1149. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: TG100435 Solubility and Formulation Guide

Welcome to the technical support guide for TG100435, a novel multitargeted protein tyrosine kinase inhibitor.[1][2] Researchers utilizing small molecule inhibitors like TG100435 frequently encounter challenges related to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for TG100435, a novel multitargeted protein tyrosine kinase inhibitor.[1][2] Researchers utilizing small molecule inhibitors like TG100435 frequently encounter challenges related to solubility, which can significantly impact experimental reproducibility and outcomes. This guide is designed to provide drug development professionals, scientists, and researchers with field-proven insights and practical, step-by-step protocols to overcome these solubility hurdles. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving reliable results.

Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for preparing a stock solution of TG100435?

A1: The recommended solvent for preparing a high-concentration stock solution of TG100435 is high-purity, anhydrous dimethyl sulfoxide (DMSO).[3] DMSO is a powerful, water-miscible organic solvent with an excellent capacity for dissolving a wide range of organic molecules, including many kinase inhibitors that exhibit poor aqueous solubility.[4][5][6] It is critical to use an anhydrous grade of DMSO from a freshly opened bottle, as DMSO is highly hygroscopic and can absorb atmospheric moisture.[7] This absorbed water can decrease the solubility of hydrophobic compounds and may lead to precipitation or degradation over time.[7]

Q2: I'm having difficulty fully dissolving the TG100435 powder in DMSO at room temperature. What are the next steps?

A2: If the compound does not readily dissolve with simple mixing, several techniques can be employed to aid solubilization. These methods increase the kinetic energy of the system to overcome the lattice energy of the crystalline solid:

  • Vortexing: Agitate the solution vigorously using a vortex mixer for several minutes.

  • Sonication: Place the vial in an ultrasonic water bath for 5-10 minute intervals.[3][8] This uses high-frequency sound waves to break apart particles and facilitate dissolution.

  • Gentle Warming: Warm the solution in a water bath set to 37°C for 10-15 minutes.[3] Do not exceed 50°C, as excessive heat can risk degrading the compound.[8] Always confirm the thermal stability of your specific batch if possible.

Q3: My TG100435 precipitated out of solution when I diluted my DMSO stock into my aqueous experimental buffer. Why did this happen and how can I fix it?

A3: This is a very common phenomenon known as "precipitation upon dilution" and it occurs when the concentration of TG100435 in the final aqueous solution exceeds its thermodynamic solubility limit in that medium.[3] The high-concentration DMSO stock creates a supersaturated state when rapidly introduced to an aqueous environment where the compound is less soluble.

To prevent this, you should avoid diluting the concentrated DMSO stock directly into the aqueous buffer. Instead, employ one of the following strategies:

  • Perform Intermediate Serial Dilutions: First, make serial dilutions of your concentrated stock in pure DMSO to bring the concentration closer to your final working concentration. Then, add the final, more dilute DMSO stock to your aqueous medium. This gradual reduction in DMSO concentration helps keep the compound in solution.

  • Ensure a Low Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, and for many sensitive cell lines, below 0.1%.[3][4][7] A higher percentage of organic solvent increases the risk of precipitation and can introduce artifacts or cytotoxicity in cell-based assays.[7]

Q4: How should I store my TG100435 stock solutions to ensure stability and longevity?

A4: Proper storage is essential for maintaining the integrity and activity of the inhibitor.[1]

  • Aliquoting: Prepare single-use aliquots of your stock solution in low-binding tubes.[7][8] This is the most critical step to avoid repeated freeze-thaw cycles, which can compromise compound stability and introduce moisture into the DMSO stock.[7]

  • Storage Temperature: For short-term storage (days to weeks), store aliquots at 4°C. For long-term storage (months to years), store at -20°C or -80°C.[1][7]

  • Protection from Light: Store the aliquots in the dark or in amber vials to prevent photodegradation.

Q5: Can I use solvents other than DMSO for in vivo studies?

A5: While DMSO is standard for in vitro stock solutions, it is often unsuitable for in vivo use at high concentrations due to potential toxicity. For animal studies, complex formulation vehicles are typically required. These often involve a multi-component system that may include co-solvents (e.g., ethanol, PEG300, propylene glycol), surfactants (e.g., Tween® 80, Cremophor® EL), and aqueous buffers. The development of an appropriate in vivo formulation requires careful optimization and is highly compound-specific.

Troubleshooting and Experimental Protocols

This section provides detailed protocols for the preparation of TG100435 solutions and a logical workflow for troubleshooting common solubility issues.

Protocol 1: Preparation of a 10 mM TG100435 Stock Solution in DMSO

This protocol describes the standard procedure for reconstituting lyophilized TG100435 powder to a concentrated stock solution.

Materials:

  • TG100435 powder (MW: 494.42 g/mol )[1]

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Pre-handling: Before opening, centrifuge the vial of TG100435 powder briefly to ensure all the powder is at the bottom of the vial.[8]

  • Calculation: To prepare a 10 mM stock solution from 1 mg of TG100435, you will need to calculate the required volume of DMSO.

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.01 mol/L * 494.42 g/mol )) * 1,000,000 µL/L

    • Volume ≈ 202.26 µL

  • Dissolution: Carefully add 202.3 µL of anhydrous DMSO to the vial containing 1 mg of TG100435.

  • Mixing: Cap the vial securely and vortex for 2-3 minutes until the solution is clear and all particulate matter is dissolved. Visually inspect against a light source to confirm complete dissolution.

  • Assistance (If Needed): If the powder is not fully dissolved, proceed with sonication or gentle warming as described in FAQ Q2.

  • Storage: Aliquot the 10 mM stock solution into single-use volumes (e.g., 5-10 µL) in sterile, amber-colored, or light-protected microcentrifuge tubes. Store at -20°C or -80°C for long-term use.

Troubleshooting Workflow: Precipitation in Aqueous Media

Precipitation during the final dilution step is the most common solubility issue. Follow this decision tree to diagnose and solve the problem.

G start Issue: Precipitate observed in aqueous buffer check_dmso Step 1: Verify Final DMSO Concentration start->check_dmso is_dmso_high Is DMSO > 0.5%? check_dmso->is_dmso_high reduce_dmso Action: Redesign dilution to lower DMSO % is_dmso_high->reduce_dmso Yes serial_dilution Step 2: Implement Intermediate Dilutions is_dmso_high->serial_dilution No success Success: Compound is soluble. Proceed with experiment. (Include solvent control) reduce_dmso->success perform_serial Action: Make serial dilutions in 100% DMSO first, then add to aqueous buffer. serial_dilution->perform_serial use_cosolvent Step 3: Try a Co-Solvent System serial_dilution->use_cosolvent Still Precipitates perform_serial->success perform_cosolvent Action: Prepare intermediate dilution in Ethanol or PEG. (e.g., 1:10 in Ethanol) use_cosolvent->perform_cosolvent adjust_ph Step 4: Consider pH Adjustment use_cosolvent->adjust_ph Still Precipitates perform_cosolvent->success perform_ph Action: Use a slightly acidic aqueous buffer (e.g., pH 6.0-6.5) adjust_ph->perform_ph perform_ph->success

Caption: Workflow for troubleshooting precipitation upon aqueous dilution.

Data & Physicochemical Properties

For accurate preparation of solutions and experimental design, refer to the key properties of TG100435.

Table 1: Physicochemical Properties of TG100435

PropertyValueSource
Chemical Name 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1][2][3]triazin-3-amine[1]
Molecular Formula C₂₆H₂₅Cl₂N₅O[1]
Molecular Weight 494.42 g/mol [1]
CAS Number 867330-68-5[1]

Table 2: Recommended Final Solvent Concentrations for In Vitro Assays

SolventFinal ConcentrationNotesSource
DMSO < 0.1% Generally considered safe and non-interfering for most cell lines. The ideal target.[4][7]
DMSO 0.1% - 0.5% Tolerated by many robust cell lines, but a solvent-only control is essential.[3][7]
DMSO > 0.5% High risk of off-target effects and direct cytotoxicity. Should be avoided.[7]
References
  • Hu, S. X., et al. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... Drug Metabolism and Disposition, 35(6), 929-36. [Link]

  • Understanding the Importance of DMSO Concentration in Inhibitor Preparation. Glasp. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106037. [Link]

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 143-151. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 808-811. [Link]

  • Kinase Inhibitor Chemistry. Cambridge Healthtech Institute. [Link]

  • Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. ResearchGate. [Link]

  • Van de Velde, H., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2769. [Link]

Sources

Optimization

Technical Support Center: Optimizing TG100435 Dosage to Minimize In Vivo Toxicity

Welcome to the Technical Support Center for TG100435 in vivo applications. This guide is designed for drug development professionals and researchers experiencing unexpected toxicity or pharmacokinetic (PK) inconsistencie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for TG100435 in vivo applications. This guide is designed for drug development professionals and researchers experiencing unexpected toxicity or pharmacokinetic (PK) inconsistencies when dosing TG100435 in animal models.

The Mechanistic Root of TG100435 Toxicity: The "Hidden" Metabolite Problem

When administering TG100435—a potent, orally active multi-targeted protein tyrosine kinase inhibitor targeting Src, Lyn, Abl, Yes, Lck, and EphB4 with Ki​ values ranging from 13 to 64 nM[1]—researchers frequently encounter unexpected in vivo toxicity. The root cause is rarely the parent compound itself. Instead, toxicity is driven by a highly specific metabolic cyclic conversion.

In vivo, TG100435 is rapidly oxidized by hepatic Flavin-containing monooxygenases (specifically the FMO3 enzyme) into an ethylpyrrolidine N-oxide metabolite known as TG100855 [2]. Crucially, TG100855 is 2 to 9 times more potent than the parent drug against the target kinases[1]. Concurrently, Cytochrome P450 (CYP450) reductase mediates a retro-reduction, converting the potent TG100855 back into TG100435[2].

Because the FMO3-mediated N-oxidation reaction is approximately 15 times faster than the CYP450-mediated retro-reduction[2], the hyper-potent TG100855 rapidly accumulates. This metabolic bottleneck drives exaggerated, prolonged on-target kinase suppression that manifests as severe in vivo toxicity (e.g., myelosuppression, gastrointestinal distress, and cardiotoxicity).

Metabolic Pathway & Toxicity Visualization

G TG100435 TG100435 (Parent Drug) FMO3 FMO3 (Rapid Oxidation) TG100435->FMO3 Hepatic First-Pass Src Src Family Kinases (Src, Lyn, Abl, Yes) TG100435->Src Inhibition (1x) TG100855 TG100855 (Hyper-potent N-oxide) FMO3->TG100855 15x Faster CYP450 CYP450 Reductase (Slow Retro-reduction) TG100855->CYP450 TG100855->Src Inhibition (2-9x) CYP450->TG100435 Toxicity In Vivo Toxicity (Myelosuppression) Src->Toxicity Over-suppression

Metabolic cycling of TG100435 and TG100855 driving exaggerated Src kinase inhibition and toxicity.

Species-Specific Pharmacokinetic Data

To optimize dosing and prevent lethal toxicity, you must account for drastic inter-species differences in clearance, bioavailability, and metabolite exposure. Mice, rats, and dogs process the drug very differently, making direct allometric scaling dangerous[1].

SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (%)TG100855 : TG100435 Exposure Ratio (Oral)Toxicity Risk Profile
Mouse 20.174%Variable; rapid overall clearanceModerate (High parent absorption, fast clearance)
Rat 12.723%1.1 : 1High (Slower clearance, equal metabolite ratio)
Dog 14.511%2.1 : 1Severe (Metabolite exposure is double the parent)

Note: In dogs, despite low oral bioavailability, the systemic exposure to the hyper-potent N-oxide is more than double that of the parent drug, drastically lowering the toxicity threshold[1].

Troubleshooting Workflows & Experimental Protocols
Protocol: Dual-Analyte Pharmacokinetic Profiling for MTD Determination

To establish a safe Maximum Tolerated Dose (MTD), you must abandon single-analyte tracking. A self-validating protocol requires quantifying the total active inhibitory pool (Parent + N-oxide) to understand true systemic kinase suppression.

Step 1: Sample Collection & Cold-Preparation

  • Administer TG100435 via oral gavage using a validated vehicle (e.g., 0.5% methylcellulose/0.1% Tween 80).

  • Collect blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Crucial: Immediately place on ice to halt ex vivo FMO3/CYP metabolism.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma.

  • Perform protein precipitation using 3 volumes of ice-cold acetonitrile containing an internal standard. Do not use heat-based evaporation techniques, as TG100855 is susceptible to heat-induced degradation (>99% loss at high temperatures)[2].

Step 2: Dual-Analyte LC-MS/MS Quantification

  • Utilize a reversed-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.

  • Calibrate the MS/MS to detect the specific transitions for both TG100435 and TG100855 simultaneously.

  • Calculate the Total Active Exposure (TAE) using the formula: TAE = AUC_TG100435 + (5 × AUC_TG100855) (Note: The multiplier of 5 represents the median potency difference between the N-oxide and the parent).

Step 3: Toxicity Monitoring & Dose Titration

  • Monitor animal body weight daily. A rapid loss of >15% indicates severe toxicity requiring immediate dose reduction.

  • Perform complete blood counts (CBC) on Day 7 and Day 14 to monitor for Src/Abl-inhibition-induced myelosuppression (neutropenia/thrombocytopenia).

  • Adjustment Logic: If the calculated TAE exceeds the in vitro IC90 for the target kinases by more than 10-fold, reduce the oral dose by 50% to prevent off-target cardiotoxicity and fatal myelosuppression.

Frequently Asked Questions (FAQs)

Q: Why are my canine subjects exhibiting severe toxicity at doses (mg/kg) that were perfectly well-tolerated in mice? A: This is a classic misinterpretation of allometric scaling combined with metabolic divergence. While mice have a high oral bioavailability (74%) and rapid clearance (20.1 mL/min/kg), dogs have low bioavailability (11%) but convert the absorbed drug into the hyper-potent TG100855 at a 2.1-to-1 ratio compared to the parent[1]. You are effectively dosing the dog with a much higher concentration of the 9x more potent metabolite. You must scale doses based on the projected TG100855 AUC, not the TG100435 parent dose.

Q: Can I co-administer a CYP3A4 inhibitor like ketoconazole to block the metabolism and reduce toxicity? A: No. While ketoconazole can impact total metabolic flux, the primary enzyme responsible for the formation of the toxic TG100855 metabolite is Flavin-containing monooxygenase 3 (FMO3), not CYP450[2]. In fact, CYP450 reductase is responsible for the retro-reduction (detoxification) of TG100855 back to TG100435[2]. Inhibiting CYP450 pathways might actually trap the drug in its hyper-potent N-oxide state, exacerbating toxicity.

Q: I suspect my formulation is causing erratic absorption. How can I verify if the toxicity is formulation-driven or metabolism-driven? A: Switch from oral (PO) to intravenous (IV) administration for a single pharmacokinetic cohort. Oral dosing subjects the drug to extensive hepatic first-pass metabolism, heavily skewing the ratio toward TG100855. If IV administration (which bypasses immediate first-pass FMO3 oxidation) significantly reduces acute toxicity at equivalent systemic parent exposures, the issue is metabolism-driven. If toxicity remains identical, investigate your vehicle or consider that you have simply exceeded the absolute MTD for Src inhibition.

References
  • Cyclic Conversion of the Novel Src Kinase Inhibitor[7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide Metabolite by Flavin-Containing Monoxygenases and Cytochrome P450 Reductase. Drug Metabolism and Disposition / PubMed.
  • Metabolism and Pharmacokinetics of a Novel Src Kinase Inhibitor TG100435 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and Its Active N-Oxide Metabolite TG100855. BioKB / Drug Metabolism and Disposition.

Sources

Troubleshooting

TG100435 Technical Support Center: Stability &amp; Experimental Troubleshooting Guide

Welcome to the Technical Support Center for TG100435 , a highly potent, multi-targeted Src family kinase inhibitor[1]. While TG100435 demonstrates exceptional preclinical efficacy, researchers frequently encounter experi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for TG100435 , a highly potent, multi-targeted Src family kinase inhibitor[1]. While TG100435 demonstrates exceptional preclinical efficacy, researchers frequently encounter experimental roadblocks related to its extreme lipophilicity and its unique cyclic metabolic interconversion into its N-oxide metabolite, TG100855[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Below, you will find the causality behind common experimental failures, self-validating protocols, and field-proven troubleshooting strategies to ensure the integrity of your in vitro and in vivo assays.

FAQ 1: Aqueous Solubility and Precipitation

Q: My TG100435 stock precipitates immediately when diluted into aqueous assay buffers (e.g., PBS or cell culture media). How can I maintain its solubility?

Causality: TG100435 possesses a highly hydrophobic benzotriazine core, resulting in extremely poor aqueous solubility. Direct dilution from a high-concentration DMSO master stock into an aqueous environment causes rapid supersaturation, leading to nucleation and micro-precipitation. This drastically reduces the effective concentration of the drug in your assay, leading to false-negative efficacy results.

Solution: You must transition the compound through a lipid-based carrier system before aqueous introduction. Phospholipid concentrates, such as Phosal 50 PG or Medium-Chain Triglycerides (MCT), act as superior solubilizing agents[3][4]. These excipients form stable micellar structures that encapsulate the hydrophobic TG100435 molecule, shielding it from the aqueous environment and preventing aggregation[4].

Protocol: Preparation of a Stable TG100435 Lipid Microemulsion

This protocol utilizes a lipid-transition state to ensure complete aqueous solubility.

  • Primary Solubilization: Dissolve TG100435 dry powder in 100% molecular-grade DMSO to create a 10–50 mM master stock.

  • Lipid Phase Integration: Add 10% (v/v) Phosal 50 PG or MCT oil directly to the DMSO stock[4].

  • Homogenization: Vortex the mixture vigorously for 5 minutes. Follow with probe sonication (70% amplitude) for 10 minutes to ensure the drug is completely integrated into the lipid phase[4].

  • Aqueous Transition: Slowly titrate the lipid-drug mixture into your final aqueous assay buffer (pH 6.8–7.4) under continuous, rapid stirring to yield a stable microemulsion[3].

  • Self-Validation Step: Measure the optical density (OD) of the final dilution at 600 nm. An OD600​<0.05 confirms the absence of micro-precipitates, validating successful micellar encapsulation.

Solubilization Step1 1. Dry Powder Weigh TG100435 Step2 2. Primary Solvent 100% DMSO Step1->Step2 Step3 3. Lipid Carrier Phosal 50 PG Step2->Step3 Step4 4. Homogenization Vortex & Sonicate Step3->Step4 Step5 5. Aqueous Phase Assay Buffer Step4->Step5

Fig 1. Step-by-step lipid-based solubilization workflow to prevent TG100435 precipitation.

FAQ 2: Metabolic Stability in Liver Microsome Assays

Q: During in vitro liver microsome stability assays, standard half-life calculations for TG100435 are highly erratic. Why is the clearance rate so difficult to measure?

Causality: TG100435 does not undergo standard unidirectional metabolic clearance. Instead, it is subject to a unique cyclic metabolic interconversion[2]. Flavin-containing monooxygenase 3 (FMO3) rapidly oxidizes TG100435 into its active N-oxide metabolite, TG100855. Simultaneously, cytochrome P450 reductase catalyzes the retroreduction of TG100855 back into TG100435[2]. Because the forward N-oxidation reaction is approximately 15 times faster than the reverse reaction, the system exists in a dynamic, futile cycle that confounds standard linear half-life calculations[2].

Solution: To accurately measure the true metabolic flux, you must selectively isolate the forward and reverse pathways using specific enzymatic inhibitors or thermal inactivation.

Quantitative Data: Enzymatic Inhibition Profiles for TG100435 Metabolism
Target EnzymePathwayInhibitor / ConditionInhibition EfficiencyKinetic Impact
FMO3 N-OxidationMethimazole~90% ReductionBlocks forward conversion (15x faster than reverse)[2].
FMOs (General) N-OxidationHeat Inactivation (45°C)>99% ReductionCompletely halts TG100855 formation[2].
CYP3A4 Total Metabolic FluxKetoconazoleComplete (w/ Methimazole)Isolates non-CYP degradation pathways[2].
CYP450 Reductase RetroreductionStandard P450 Inhibitors0% (No effect)Proves retroreduction is independent of standard CYPs[2].
Protocol: Self-Validating Microsomal Stability Assay for TG100435
  • Baseline Setup: Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pathway Isolation:

    • To isolate FMO3 activity (inhibit CYPs): Add 1 mM Ketoconazole (CYP3A4 inhibitor)[2].

    • To isolate CYP450 reductase activity (inhibit FMOs): Pre-incubate microsomes at 45°C for 5 minutes (heat inactivation of highly thermally labile FMOs) or add 1 mM Methimazole[2].

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction.

  • Quenching & Analysis: Stop the reaction at designated time points (0, 15, 30, 60 min) with ice-cold acetonitrile. Analyze via LC-MS/MS, quantifying both TG100435 and TG100855.

  • Self-Validation Step: Verify the mass balance of the system. The sum of the molar concentrations of TG100435 and TG100855 at t=60 min should equal the starting concentration of TG100435 at t=0 . A deviation >10% indicates alternative degradation pathways (e.g., non-specific plastic binding).

MetabolicPathway TG100435 TG100435 (Src Kinase Inhibitor) FMO3 FMO3 / CYP3A4 (Oxidation) TG100435->FMO3 Inhibited by Methimazole TG100855 TG100855 (N-oxide Metabolite) CYP_Red CYP450 Reductase (Retroreduction) TG100855->CYP_Red FMO3->TG100855 N-Oxidation (15x Faster) CYP_Red->TG100435 Retroreduction

Fig 2. Cyclic metabolic interconversion of TG100435 and TG100855 via FMO3 and CYP450 reductase.

FAQ 3: Storage and Handling Stability

Q: What are the optimal storage conditions for TG100435 to prevent degradation?

Causality: Like many benzotriazine derivatives, TG100435 is susceptible to oxidative degradation and thermal instability over prolonged periods. Furthermore, moisture ingress can lead to hydrolysis of the formulation. Strict adherence to temperature and solvent controls is required to maintain compound integrity.

Table: TG100435 Storage and Stability Parameters
StateRecommended TemperatureMaximum Shelf LifeCausality / Notes
Dry Powder -20°C2-3 YearsPrevents thermal degradation of the benzotriazine core. Store desiccated.
DMSO Stock (10-50 mM) -80°C6 MonthsMinimizes oxidative degradation. Must be aliquoted to prevent freeze-thaw precipitation.
Lipid Formulation (Phosal) 4°C1-2 WeeksCold storage prevents lipid oxidation. Must be warmed to room temperature before use.
Aqueous Working Buffer 20-25°C< 4 HoursProne to spontaneous micelle collapse and precipitation over time. Prepare fresh.
References
  • Cyclic Conversion of the Novel Src Kinase Inhibitor[7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide Metabolite by Flavin - PubMed. 2

  • Improved Oral Bioavalability of Mebudipine Upon Administration in PhytoSolve and Phosal-Based Formulation (PBF) - PMC. 4

  • Aqueous Phospholipid Concentrates for Increasing the Bioavailability of Poorly Soluble Compounds - d-nb.info.3

  • Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - Baishideng Publishing Group. 1

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results with TG100435 (Fedratinib)

Welcome to the technical support center for TG100435, also known as Fedratinib (Inrebic®). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent and selectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for TG100435, also known as Fedratinib (Inrebic®). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent and selective JAK2 inhibitor in their experiments. It is common to encounter variability when working with small molecule inhibitors; this resource provides in-depth troubleshooting guides, FAQs, and best-practice protocols to help you achieve consistent and reliable results.

Section 1: Understanding the Molecule: Core Principles of TG100435

A foundational understanding of TG100435's mechanism and properties is the first step in troubleshooting. Inconsistencies often arise from a mismatch between experimental design and the compound's specific characteristics.

Mechanism of Action

TG100435 (Fedratinib) is an ATP-competitive inhibitor with high selectivity for Janus-Associated Kinase 2 (JAK2). The JAK/STAT signaling pathway is a critical cascade for cytokine-mediated cell proliferation and survival.[1][2] In many myeloproliferative neoplasms (MPNs), this pathway is constitutively activated due to mutations like JAK2-V617F.[3] TG100435 binds to the ATP-binding site of both wild-type and mutated JAK2, preventing its phosphorylation and subsequent activation of downstream STAT proteins (e.g., STAT3/5).[4][5][6][7] This blockade inhibits cell proliferation and can induce apoptosis in JAK2-dependent cell lines.[5][6][8] While highly selective for JAK2, it shows significantly less activity against JAK1 and JAK3.[9]

JAK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT5_inactive STAT5 (Inactive) JAK2->STAT5_inactive 3. Phosphorylation STAT5_dimer STAT5 Dimer STAT5_inactive->STAT5_dimer 4. Dimerization transcription Gene Transcription (Proliferation, Survival) STAT5_dimer->transcription 5. Nuclear Translocation cytokine Cytokine cytokine->receptor 1. Binding TG100435 TG100435 TG100435->JAK2 INHIBITS

Diagram 1. Simplified JAK2/STAT5 signaling pathway and the inhibitory action of TG100435.
Key Physicochemical & Selectivity Profile

Understanding the physical properties and kinase selectivity of TG100435 is crucial for proper handling and interpretation of results. Off-target effects or poor solubility can be significant sources of experimental inconsistency.

PropertyValue / ObservationSignificance for Researchers
Primary Target JAK2 / JAK2 V617F Potently inhibits the key driver in many MPNs.[4][8]
Selectivity High selectivity for JAK2 over JAK1 and JAK3. Also inhibits FLT3.[10]While selective, high concentrations may inhibit other kinases, leading to off-target effects. Always use the lowest effective concentration.[11]
Solubility Soluble in DMSO (Dimethyl Sulfoxide).[12][13]Poor aqueous solubility is a major source of error. Always prepare a high-concentration stock in 100% DMSO and dilute fresh into aqueous media for final use. Avoid multiple freeze-thaw cycles.
Metabolism Metabolized by CYP3A4, CYP2C19, and FMOs.[10][14] A major metabolite (TG100855) is also a potent kinase inhibitor.[14][15]In in vivo studies, co-administered drugs that inhibit or induce these enzymes can alter TG100435 exposure.[7] The presence of active metabolites can prolong the compound's effect.

Section 2: Frequently Asked Questions (FAQs)

Direct answers to the most common issues encountered during experimentation.

Q1: My IC50 value for TG100435 is different from the literature. Why?

This is a common issue. IC50 values are not absolute but are highly dependent on experimental conditions. Key factors include:

  • ATP Concentration: Since TG100435 is an ATP-competitive inhibitor, the IC50 value will increase with higher ATP concentrations in your assay.[16] For biochemical assays, use an ATP concentration close to the Km for JAK2.

  • Cell Type and Density: Different cell lines have varying levels of JAK2 expression and pathway dependency. Higher cell densities can lead to faster compound depletion.[17]

  • Assay Duration: Longer incubation times may reveal compound instability or allow for cellular compensatory mechanisms to activate, altering the apparent potency.

  • Reagent Quality: Ensure the purity of your TG100435 lot. The activity of recombinant enzymes and the passage number of cell lines can also impact results.

Q2: I'm seeing unexpected cell death at high concentrations. Is TG100435 toxic?

While TG100435's primary effect is to inhibit proliferation in JAK2-dependent cells, high concentrations can lead to effects that appear as non-specific toxicity.

  • Off-Target Kinase Inhibition: At concentrations significantly above the IC50 for JAK2, TG100435 may inhibit other kinases essential for cell survival.[11][17]

  • Solvent Toxicity: The final concentration of DMSO in your culture medium should ideally be below 0.5% and must not exceed 1%.[11] High DMSO concentrations are toxic to most cell lines. Always run a vehicle control with the equivalent highest concentration of DMSO.

  • Compound Precipitation: Due to its low aqueous solubility, high concentrations of TG100435 can precipitate out of the culture medium, forming microcrystals that can be physically damaging to cells.

Q3: How should I prepare and store my TG100435 stock solutions?

Proper preparation and storage are critical for reproducibility.

  • Solvent: Use anhydrous, high-purity DMSO.[12][18]

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.[11] Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.

Q4: How long is TG100435 stable in my cell culture medium?

Section 3: In-Depth Troubleshooting Guides

Guide 1: Issue - High Variability in Potency (IC50) Assays

High variability obscures the true potency of the compound and makes structure-activity relationship (SAR) studies impossible. Use this guide to systematically identify and eliminate sources of error.

Troubleshooting_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_validation Validation Phase start High Variability in IC50 Results q_stock Is stock solution clear? Was it freshly prepared? start->q_stock a_stock_no ACTION: Prepare fresh stock in 100% anhydrous DMSO. Sonicate if needed. q_stock->a_stock_no No q_cells Are cell density and passage number consistent? q_stock->q_cells Yes a_stock_no->start Re-run a_cells_no ACTION: Standardize seeding protocol. Use cells within a defined passage number range. q_cells->a_cells_no No q_dmso Is final DMSO concentration consistent and <0.5%? q_cells->q_dmso Yes a_cells_no->start Re-run a_dmso_no ACTION: Recalculate dilutions. Ensure vehicle control matches highest DMSO concentration. q_dmso->a_dmso_no No q_target Have you confirmed target engagement? q_dmso->q_target Yes a_dmso_no->start Re-run a_target_no ACTION: Perform Western Blot for p-STAT5 reduction at relevant concentrations. q_target->a_target_no No end_node Consistent IC50 Results q_target->end_node Yes a_target_no->start Re-run with validated concentrations

Diagram 2. A logical workflow for troubleshooting IC50 variability.
Validation Protocol: Verifying Target Engagement via Western Blot for p-STAT5

An IC50 from a viability assay only shows a phenotypic outcome. To confirm that TG100435 is working as expected, you must verify that it is inhibiting its direct target, JAK2. This is done by measuring the phosphorylation of its downstream substrate, STAT5.

  • Cell Seeding: Seed a JAK2-dependent cell line (e.g., HEL 92.1.7, SET-2) in a 6-well plate at a density that allows for log-phase growth.

  • Starvation (Optional but Recommended): Once cells are adherent or have recovered, reduce serum concentration (e.g., to 0.5-1% FBS) for 4-6 hours to lower baseline p-STAT5 levels.

  • Inhibitor Treatment: Pre-treat cells with a dose range of TG100435 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle-only (DMSO) control.

  • Stimulation (Positive Control): To one well of untreated cells and all inhibitor-treated wells, add a cytokine known to activate JAK2 in your cell line (e.g., Erythropoietin (EPO) or IL-3) for 15-30 minutes. Leave one well of untreated, unstimulated cells as a negative control.

  • Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & Western Blot: Quantify total protein using a BCA assay.[21] Normalize all samples, run on an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies for phospho-STAT5 (p-STAT5) and total STAT5. A housekeeping protein like GAPDH or β-actin should be used as a loading control.[21]

  • Analysis: A successful experiment will show a strong p-STAT5 band in the stimulated, vehicle-treated control, and a dose-dependent decrease in the p-STAT5 signal in the TG100435-treated wells. The total STAT5 levels should remain unchanged across all conditions.

Section 4: Best-Practice Protocols

Following standardized protocols minimizes variability between experiments and between different lab members.

Protocol 1: Preparation of a Validated TG100435 Stock Solution
  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of TG100435 powder.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 20 mM).

  • Dissolution: Vortex vigorously for 2-5 minutes. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear. A clear solution is non-negotiable.

  • Aliquoting and Storage: Immediately dispense the stock into single-use, low-binding tubes. Store at -80°C, protected from light.

  • Working Dilutions: For experiments, thaw a single aliquot. Perform serial dilutions in 100% DMSO first, then make the final dilution into your aqueous cell culture medium immediately before adding to cells. This two-step dilution process prevents the compound from precipitating.

Protocol 2: General Cell-Based Proliferation Assay (e.g., MTT/XTT)
  • Cell Seeding: Using a multichannel pipette, seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.[21] Incubate for 24 hours to allow for adherence and recovery.

  • Compound Preparation: Prepare a 2X concentration series of TG100435 in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.2%).

  • Treatment: Carefully add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration. Include "vehicle control" wells (medium with DMSO) and "no-cell control" wells (medium only for background subtraction).[21]

  • Incubation: Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Readout: Perform the cell viability readout according to the manufacturer's protocol (e.g., MTT, XTT, CellTiter-Glo®).

  • Data Analysis: Subtract the background (no-cell control). Normalize the data to the vehicle control (100% viability). Plot the results on a log(concentration) vs. response curve and fit with a non-linear regression model to determine the IC50 value.

Section 5: References

  • fedratinibhydrochloride - Liv Hospital . [Link]

  • TG-100435 | Tyrosine Kinase Inhibitor | MedChemExpress . [Link]

  • Fedratinib capsules - PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION . [Link]

  • Fedratinib Monograph - DRUG NAME: . [Link]

  • INREBIC (fedratinib) Label - accessdata.fda.gov . [Link]

  • A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - Frontiers . [Link]

  • Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... - PubMed . [Link]

  • Inrebic, INN-fedratinib - EMA . [Link]

  • Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC . [Link]

  • Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms... - PMC . [Link]

  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors... - ACS Publications . [Link]

  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity . [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs . [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology . [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology . [Link]

  • Cyclic Conversion of the Novel Src Kinase Inhibitor... - PubMed . [Link]

  • Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis . [Link]

  • Fedratinib: A Review of Its Pharmacology and Clinical Use - AWS . [Link]

  • Fedratinib (TG-101348) | JAK2 Inhibitor | MedChemExpress . [Link]

  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors | ACS Omega . [Link]

  • Myelofibrosis Treatment - INREBIC® (fedratinib) . [Link]

  • Jak2 V617F Reversible Activation Shows Its Essential Requirement in Myeloproliferative Neoplasms - AACR Journals . [Link]

  • Insights into the Potential Mechanisms of JAK2V617F Somatic Mutation... - PMC . [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies - PMC . [Link]

  • Dimethyl sulfoxide - Wikipedia . [Link]

  • Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC - NIH . [Link]

  • Stability and Requirement for Thiamin in a Cell Culture Feed... - MDPI . [Link]

  • Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation . [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies - OUCI . [Link]

  • JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION? . [Link]

  • DMSO Physical Properties - gChem . [Link]

  • JAK2 gene - MedlinePlus . [Link]

  • Specificity and mechanism-of-action of the JAK2 tyrosine kinase inhibitors... - ResearchGate . [Link]

  • What is the solubility of DMSO in water? - Quora . [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC . [Link]

  • DMSO - gChem . [Link]

Sources

Troubleshooting

Technical Support Center: Impact of Cytochrome P450 Metabolism on TG100435 Activity

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the JAK2 inhibitor, TG100435. It provides troubleshooting advice and answers to frequently asked que...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the JAK2 inhibitor, TG100435. It provides troubleshooting advice and answers to frequently asked questions regarding the potential influence of cytochrome P450 (CYP) metabolism on the compound's experimental activity and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about TG100435 and the significance of CYP-mediated metabolism in experimental contexts.

Q1: What is TG100435 and what is its primary target?

A1: TG100435, also known as SAR302503, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1] The JAK-STAT signaling pathway is crucial for cell growth, survival, and differentiation, particularly in hematopoietic cells.[2] Activating mutations in JAK2, such as the common V617F mutation, lead to its hyperactivation and are a hallmark of myeloproliferative neoplasms (MPNs).[2][3] TG100435 is an ATP-competitive inhibitor that targets the JAK2 kinase, thereby blocking downstream signaling and showing clinical activity in MPNs by alleviating symptoms and reducing spleen size.[1][2]

Q2: What is cytochrome P450 (CYP) metabolism and why is it critical for my experiments with TG100435?

A2: The cytochrome P450 (CYP) superfamily is a group of enzymes responsible for the metabolism of a vast number of drugs and other foreign compounds (xenobiotics).[4][5] These enzymes, primarily located in the liver, play a central role in drug clearance.[6][7] For your experiments, CYP metabolism is critical because it can significantly alter the concentration and, consequently, the activity of TG100435. This metabolic activity can lead to:

  • Inactivation: The primary reason for concern is that CYPs can modify TG100435 into inactive metabolites, reducing its effective concentration at the target site. This can lead to lower-than-expected potency in your assays.

  • Variability: The expression and activity of CYP enzymes can vary greatly between different experimental systems (e.g., cell lines, animal species, or even individual animals), leading to inconsistent and difficult-to-reproduce results.[8]

  • Formation of Active or Reactive Metabolites: In some cases, metabolism can produce metabolites that are also active, or potentially toxic, which could confound data interpretation.[9]

Understanding the metabolic fate of TG100435 is therefore essential for accurate data interpretation and for bridging the gap between in vitro and in vivo results.

Q3: How can I predict if my experimental system (e.g., cell line, animal model) has relevant CYP activity?

A3: Predicting CYP activity requires considering the specific system:

  • Cell Lines: Most commonly used cancer cell lines have very low or negligible levels of CYP enzyme expression compared to primary hepatocytes. However, some specialized cell lines, like HepG2 or HepaRG, are known to retain some metabolic capacity.[10] For most non-liver-derived cell lines, you can assume that metabolism of TG100435 by the cells themselves is minimal.

  • In Vivo Models: Rodent models (mice, rats) have active CYP systems that are functionally similar, but not identical, to humans. This interspecies difference in CYP activity is a common reason for discrepancies in pharmacokinetic and efficacy studies.[11]

  • In Vitro Systems: The highest metabolic activity is found in subcellular fractions derived from the liver, such as liver microsomes or S9 fractions, which are rich in CYP enzymes.[11][12] Cryopreserved primary hepatocytes are also considered a gold standard for in vitro metabolism studies.

Q4: What are the potential outcomes of TG100435 metabolism by CYPs?

A4: The metabolism of TG100435 can lead to several outcomes that directly impact its perceived activity in your experiments. These possibilities are summarized in the table below.

Potential OutcomeDescriptionExperimental Implication
Rapid Inactivation TG100435 is quickly converted to one or more inactive metabolites.Lower apparent potency (higher IC50) in systems with high CYP activity (e.g., hepatocytes, in vivo).
Bioactivation TG100435 is converted to a metabolite that is also a potent JAK2 inhibitor.Potency may appear unchanged or even enhanced, but the active molecular entity is different.
Formation of Off-Target Metabolites Metabolites are formed that have activity against other kinases or cellular targets.Unexpected phenotypic effects or toxicity that are not related to JAK2 inhibition.
No Significant Metabolism TG100435 is not a significant substrate for the CYP enzymes present in the system.Consistent activity across different experimental systems (in vitro vs. in vivo).

Troubleshooting Guide

This section addresses common problems researchers may encounter and provides a logical framework for troubleshooting issues potentially related to TG100435 metabolism.

Problem: I am observing lower-than-expected potency or inconsistent results with TG100435 in my cell-based assays.

This issue can arise from several factors, including compound stability and metabolism.[13]

Troubleshooting Workflow: Inconsistent In Vitro Activity

Caption: Troubleshooting workflow for inconsistent TG100435 in vitro activity.

Problem: The in vivo efficacy of TG100435 in my animal model is much lower than what I predicted from in vitro data.

This is a classic drug development challenge often attributed to pharmacokinetics, with rapid metabolism being a primary suspect.

Possible Causes & Solutions:

  • High First-Pass Metabolism: If administered orally, TG100435 may be extensively metabolized in the liver before it reaches systemic circulation.

    • Solution: Perform a pharmacokinetic (PK) study comparing oral (PO) and intravenous (IV) administration to determine bioavailability. A significant difference points to first-pass metabolism.

  • Rapid Systemic Clearance: Even after entering circulation, the compound may be cleared quickly by the liver.

    • Solution: Conduct an in vitro metabolic stability assay using liver microsomes from the animal species you are using (e.g., mouse, rat).[14] This will determine the intrinsic clearance rate of TG100435. A short half-life in this assay suggests rapid metabolic clearance in vivo.

Experimental Protocols

Here are detailed protocols for key experiments to directly investigate the metabolic stability of TG100435.

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is a primary screen to determine how quickly a compound is metabolized by the pool of CYP enzymes present in the liver.[11][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of TG100435 in human and/or rodent liver microsomes.

Materials:

  • TG100435

  • Pooled Liver Microsomes (human, mouse, rat; e.g., from a commercial supplier)

  • NADPH regenerating system (or simply NADPH)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[12]

  • Positive Control Compound (e.g., Midazolam, a known CYP3A4 substrate)[12]

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of TG100435 (e.g., 100 µM) in buffer. The final concentration in the incubation should be low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).[12]

    • Prepare the NADPH solution.

  • Incubation (NADPH-dependent reaction):

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsome solution (final concentration typically 0.5 mg/mL).[12]

    • Add the TG100435 working solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[15] The T=0 sample represents 100% of the compound.

  • Control (NADPH-independent reaction):

    • Run a parallel incubation without NADPH to control for non-enzymatic degradation. Terminate this reaction at the final time point (60 min).

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to quantify the amount of remaining TG100435 at each time point by comparing its peak area to the internal standard.

Data Analysis:

  • Calculate the percentage of TG100435 remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life: t½ = 0.693 / k

  • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein)

Conceptual Workflow: Identifying Specific CYPs

If the microsomal stability assay shows that TG100435 is rapidly metabolized, the next step is to identify which specific CYP isozymes are responsible.

Caption: Workflow for identifying CYP isozymes that metabolize TG100435.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4_oJOh0drtg9HBdfA28wjH1tFApCiidXuqJUCxpFd2VW1PZu1-ZHGTmGb5iJsS9_kb9NCFMpQZi5JJGLq157p8fsk_mGQKMg4_MQfn_BgwUg9RgYaCIF_KojpkLzaazbBbvRb6VzrjJStAXFpQLhYrdZUTaobPGfAB0BNemxwEx_en480QTWSbti_qOQdHk74piFmVS8h-vXU]
  • Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKKBjkDiYZHRjrR65WHh5XELiw8IvLTYDuyZIMx_WkVW6eI_A05OkAkjQd1MZZGHyZsEOGoAL2KQzFjfucTNbdfR4SX1CuMRCQ4mt1dMNqYYzEL2swzN5IRyYt10TLTxRbW8A4QxS-NDQvy9OFVCX69NEjmbbTK06VTBLLIkNC5Inkh13sdOinP4sgRmj4-n0rywcI41p9fqpeUd1WtzPgfuipxmFL6R5U]
  • Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfbPrIWqOtQee-6UrCYCJuyFytlwqGtM382iykZETVeVASR9cL8BBrbDIFZqbQ8FcEGVLwE_bg6ZNamMcYDV5zZY46XxEVj0tMaP9derwJsgVKgDg1EL433xeQzQ5lUxKmz8OkdFBqH51KIUmiZ9c5JS2fVBYKzsPdRM1RLSzzvX30VaUWCVrqt5mPDM7rCI978MbSA4nXHLFdRnTfGpAbgY8OvAWewpfrv6vcnUwSaoo=]
  • metabolic stability in liver microsomes - Mercell. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK8np8JVFQPs9CiYbecE4xttHknFC3k0D5DjOclzIkXaXoXQg8qyA46DJACH6JaXQt2GCsCzC-C_vINwCgtvEnDi7YuiqfyDWCnJP7XE4r358joC0pwzPEYTLymnRaNSJa9Y8aJwsEXZyx1qMbnDnh-V7t-Tj7rp9koX_ylTWHdoA=]
  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Vg7iOo6cqUyG8DIE-pGU415-XmLGncZnQ4ZOdB-9lZ7pc-E1nyo4ob3wJkjhX8zrFLFkBgEhoE_dR8O89itsmR2h5CNi03MJiSdln6juwLFta7ab5PCgqAKU0DaCD2SysgMevjf1EIh5QTCLBvi4qnfI578H]
  • Microsomal Stability Assay - MTTlab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy-Neudw0CkoI3CzPJ12Bv9aEc8Lhbz2_903-7EQeKv1SEOhyWeCzzLXuOs2ULd4wUuVrAWX3f1PvhiB2RYX4yqGkAnCBJlpib0d7bCu4NUMGjdoKTkbm5WiI0h6OvMbKYGBgn20NnY8xlaFy6oRWtqGcZktKFkrAWBxZbDs1aB2iaLg==]
  • In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdvb0LXphn6VOUYQoMxO3ItAGK8AISY_OnJKe6TGKzCk8Gio2IoO9Eyg439L73o0ylrB-My34EXjC71LhH6s8NfnnUjWjVpmWgSgi_bmwyvICGML8hgCeQJ7SUPz3mn5UdFLCdAWO3QtGrRaYJhwznTfiTcCaENh2X9E53R_n1ugNLjIOQew==]
  • In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ-AVTl9HM3V2kl-4VBxbk48L81hJnN3MPiHMBQjqnEoDL09_E-TYqm7WtskuTaap38Q49IcxkTDZ0lYNsUoZgs6VF6Nszu08RIC_bTk2Pyak8zgDURps8Hcob44v7e1-J-yk=]
  • Cytochrome P450 Assays - Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/adme-discovery-services/vitro-adme-assays/cytochrome-p450-assays]
  • Creative Diagnostics. CYP450 Inhibition and Induction Assay. [URL: https://www.creative-diagnostics.com/cyp450-inhibition-and-induction-assay.htm]
  • Sigma-Aldrich. Cytochrome P450 Induction Assays. [URL: https://www.sigmaaldrich.com/US/en/services/testing-services/adme-tox-assays/cyp-induction-assays]
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [URL: https://www.researchgate.net/figure/Protocol-for-the-Human-Liver-Microsome-Stability-Assay_tbl5_358983935]
  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [URL: https://www.evotec.com/en/asset-management-services/in-vitro-toxicology/cyp-inhibition-ic50]
  • Cytochrome P450 enzymes— in vitro , in vivo , and in silico studies - SciSpace. [URL: https://typeset.io/papers/cytochrome-p450-enzymes-in-vitro-in-vivo-and-in-silico-39w2u2qf]
  • Reaction Biology. Cytochrome P450 Assay Services. [URL: https://www.reactionbiology.com/services/adme-tox-profiling/cyp450-assay-services]
  • Weigert, O., et al. (2015). Activity of the Type II JAK2 Inhibitor CHZ868 in B Cell Acute Lymphoblastic Leukemia. Cancer Discovery. [URL: https://aacrjournals.org/cancerdiscovery/article/5/7/708/4268/Activity-of-the-Type-II-JAK2-Inhibitor-CHZ868-in]
  • Mascarenhas, J., & Hoffman, R. (2012). JAK inhibitors: pharmacology and clinical activity in chronic myeloprolipherative neoplasms. Current medicinal chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3988221/]
  • Activity of the Type II JAK2 Inhibitor CHZ868 in B Cell Acute Lymphoblastic Leukemia. [URL: https://www.semanticscholar.org/paper/Activity-of-the-Type-II-JAK2-Inhibitor-CHZ868-in-Weigert-Lane/4a3b7d1e8c7c9f8e9a2b5a5c6d4d1e3f8b9a0c7d]
  • PromoCell. Troubleshooting guide for cell culture. [URL: https://www.promocell.com/troubleshooting/cell-culture/]
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics. [URL: https://pubmed.ncbi.nlm.nih.gov/23333322/]
  • Specificity and mechanism-of-action of the JAK2 tyrosine kinase inhibitors ruxolitinib and SAR302503 (TG101348) - ResearchGate. [URL: https://www.researchgate.net/publication/282711718_Specificity_and_mechanism-of-action_of_the_JAK2_tyrosine_kinase_inhibitors_ruxolitinib_and_SAR302503_TG101348]
  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. [URL: https://www.mdpi.com/1422-0067/26/21/5923]
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. [URL: https://www.antbio.com/news/small-molecule-drug-preparation-for-cell-culture-core-principles-and-practical-guidelines-109.html]
  • Small Molecule Inhibitors Selection Guide - Biomol GmbH. [URL: https://www.biomol.com/resources/selection-guides/small-molecule-inhibitors-selection-guide]
  • Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review - MDPI. [URL: https://www.mdpi.com/1422-0067/25/23/16891]
  • Involvement of cytochrome P450-mediated metabolism in tienilic acid hepatotoxicity in rats. [URL: https://pubmed.ncbi.nlm.nih.gov/19075678/]
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Cytochrome-P450-enzymes-in-drug-metabolism%3A-of-and-Zanger-Schwab/f04c64344b553e18583c4b57421869e96c4d7911]
  • Chen, J., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [URL: https://www.mdpi.com/1422-0067/22/23/12808]

Sources

Optimization

Technical Support Center: Controlling for TG100855 Metabolite Activity

Introduction This guide provides a comprehensive framework for designing experiments that account for the activity of TG100855. We will cover frequently asked questions, strategies for experimental design, detailed proto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides a comprehensive framework for designing experiments that account for the activity of TG100855. We will cover frequently asked questions, strategies for experimental design, detailed protocols, and troubleshooting advice to help you generate robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding TG100855.

Q1: What is TG100855 and how is it related to TG100435?

A1: TG100855 is the primary ethylpyrrolidine N-oxide metabolite of TG100435, a multi-targeted protein tyrosine kinase inhibitor.[1][2] TG100435 is designed to inhibit several kinases, including Src, Lyn, Abl, and Lck.[1][2] In biological systems, both in vitro and in vivo, TG100435 undergoes biotransformation to produce TG100855.[1][2]

Q2: Why is it critical to control for TG100855 activity?

A2: The central issue is potency. TG100855 has been shown to be 2 to 9 times more potent as a kinase inhibitor than its parent compound, TG100435.[1][2] Consequently, if your experimental system (e.g., cell line, animal model) has metabolic capacity, the biological effects you observe after administering TG100435 may be partially, or even predominantly, due to the activity of the newly formed TG100855. This can lead to a significant overestimation of the parent drug's intrinsic activity.

Q3: What enzymes are responsible for the conversion of TG100435 to TG100855?

A3: The primary enzymes mediating this biotransformation are Flavin-containing monooxygenases (FMOs) .[1][2] While Cytochrome P450 (CYP) enzymes are major players in the metabolism of many xenobiotics, including other kinase inhibitors, FMOs are specifically implicated in the N-oxidation of TG100435.[1][3][4][5]

Q4: How significant is this conversion in vivo?

A4: The conversion is highly significant. Studies in rats and dogs following oral administration of TG100435 showed that the systemic exposure to the TG100855 metabolite was 1.1-fold and 2.1-fold greater, respectively, than the exposure to the parent compound itself.[1] This demonstrates that in a whole-organism context, the metabolite can become the dominant pharmacological agent.[1]

Part 2: Experimental Design & Control Strategies

To rigorously dissect the pharmacological effects of TG100435 from those of TG100855, a multi-pronged approach is necessary. The core principle is to compare, quantify, and inhibit.

Strategy 1: Direct Potency Comparison in Biochemical Assays

The most straightforward way to establish the intrinsic activity of both compounds is to test them in parallel in a cell-free system where no metabolism can occur.

Causality: Biochemical kinase assays using purified enzymes and substrates measure direct target inhibition without the confounding influence of cellular uptake, efflux, or metabolism.[6] This allows you to determine the inherent IC50 or Ki value for each compound against its intended targets.

Recommended Action:

  • Obtain or synthesize pure TG100435 and TG100855 compounds.

  • Perform in vitro kinase activity assays (e.g., ADP-Glo™, LanthaScreen™) for the primary targets (Src, Lyn, Abl, etc.).

  • Run full dose-response curves for both TG100435 and TG100855 in the same experiment.

  • Calculate and compare the IC50 values.

Data Presentation: Comparative Inhibitory Activity

CompoundTarget KinaseInhibition Constant (Ki)Relative Potency vs. TG100435
TG100435Src13-64 nM[1][2]1x (Baseline)
TG100435Lyn13-64 nM[1][2]1x (Baseline)
TG100435Abl13-64 nM[1][2]1x (Baseline)
TG100855All TargetsHypothetical Data2-9x [1][2]

This table summarizes known data and provides a template for your experimental results.

Strategy 2: Dissecting Activity in Cellular Assays

Cell-based assays are more biologically relevant but introduce the complexity of drug metabolism.[7][8] The goal here is to modulate and measure the metabolic conversion.

A. Characterize Your Cell Model's Metabolic Capacity

  • Rationale: Different cell lines have vastly different expression levels of metabolic enzymes like FMOs and CYPs.[9][10] A cell line with high FMO activity will rapidly convert TG100435, while a low-FMO line will not.

  • Action: If possible, select cell lines with known high and low metabolic capacities for comparative studies. Liver-derived cell lines like HepG2 or HepaRG are known to be metabolically active.[7]

B. Use Metabolic Inhibitors

  • Rationale: Blocking the FMO enzymes responsible for converting TG100435 to TG100855 will reveal the true activity of the parent compound in a cellular context.

  • Action: Pre-treat your cells with a broad-spectrum FMO or P450 inhibitor (like 1-aminobenzotriazole, ABT) before adding TG100435.[11][12] Compare the dose-response curve of TG100435 with and without the inhibitor. If the curve shifts to the right (showing decreased potency) in the presence of the inhibitor, it strongly suggests that metabolic activation was responsible for a portion of the observed activity.

C. Test the Metabolite Directly

  • Rationale: Treating cells directly with TG100855 shows the effect of the metabolite without requiring metabolic conversion.

  • Action: Run a dose-response curve with TG100855. This provides a benchmark for the maximum potential effect of the metabolite. In a metabolically active cell line, the dose-response curve for TG100435 should approach the potency of the TG100855 curve over time as conversion occurs.

Workflow for Cellular Experiments

G cluster_0 Experimental Arms cluster_1 Analysis cluster_2 Interpretation A Arm 1: TG100435 Alone D Run Cellular Assay (e.g., Proliferation, Western Blot) A->D E Quantify Parent/Metabolite (LC-MS/MS) A->E B Arm 2: TG100435 + Metabolic Inhibitor (e.g., ABT) B->D B->E C Arm 3: TG100855 Alone C->D F Compare Dose-Response Curves (IC50 values) D->F G Potency(Arm 1) > Potency(Arm 2)? YES -> Metabolic activation occurs F->G H Potency(Arm 1) approaches Potency(Arm 3)? YES -> Effect is driven by metabolite G->H I Potency(Arm 2) ≈ Biochemical IC50? YES -> Confirms intrinsic activity of parent H->I

Caption: Experimental workflow to differentiate parent vs. metabolite activity.

Strategy 3: Analytical Quantification

Visualizing a biological effect is not enough; you must correlate it with the concentration of the causative agent.

Causality: Analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can precisely measure the concentrations of both TG100435 and TG100855 in your experimental samples (e.g., cell lysates, culture medium, plasma).[13][14][15][16]

Recommended Action:

  • Design time-course experiments. Treat your cells with TG100435.

  • At various time points (e.g., 0, 2, 8, 24 hours), collect both the cell culture supernatant and the cell pellet.

  • Perform metabolite extraction.

  • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of TG100435 and TG100855.

  • Plot the concentration of each compound over time to understand the kinetics of metabolism in your specific cell model. This data is crucial for interpreting your biological results.

Part 3: Troubleshooting Guide

Q: My IC50 for TG100435 is much lower (more potent) in my cell-based assay than in my biochemical assay. Why?

A: This is the classic sign of metabolic activation. Your cells are likely converting the less potent TG100435 into the more potent TG100855. The longer the incubation time, the more pronounced this effect will be.

  • Solution:

    • Confirm with LC-MS/MS: Analyze the medium and cell lysates from your assay endpoint to confirm the presence of TG100855.

    • Use Inhibitors: Repeat the assay with an FMO/P450 inhibitor. The IC50 should increase (weaken) and align more closely with your biochemical data.[11][12]

    • Test TG100855 directly: The IC50 of TG100855 should be similar to the potent IC50 you are observing with the parent compound.

Q: I see high variability in my results between different cell lines.

A: This is likely due to differential expression of metabolic enzymes.[10]

  • Solution:

    • Characterize Metabolism: Use LC-MS/MS to quantify the rate of TG100855 formation in each cell line. You will likely find a direct correlation between the metabolic rate and the observed potency of TG100435.

    • Normalize to the Metabolite: Consider using a cell line with very low metabolic activity as your "standard" for assessing the parent compound, and use direct addition of TG100855 to assess the metabolite's effects.

Q: How do I control for this in an animal study?

A: This is more complex, but the same principles apply.

  • Solution:

    • Pharmacokinetic Analysis: When dosing animals with TG100435, collect plasma samples at multiple time points and analyze for both TG100435 and TG100855 concentrations using LC-MS/MS. This is essential to understand the exposure (AUC) of both the parent and the active metabolite.[1]

    • Dose the Metabolite Directly (if feasible): If a pure standard of TG100855 is available and suitable for in vivo administration, conducting a parallel study where the metabolite is dosed directly can help correlate plasma concentrations of TG100855 with the observed pharmacodynamic effect.

    • Use Metabolic Inhibitors In Vivo: In preclinical models, co-administration of a metabolic inhibitor can help parse out the effects, but this can have confounding toxicities and must be done cautiously.[11]

Troubleshooting Decision Tree

G Start Problem: Inconsistent or Unexpected Potency Q1 Is cellular IC50 < biochemical IC50? Start->Q1 A1_Yes Likely Metabolic Activation Q1->A1_Yes Yes A1_No Consider Off-Target Effects or Assay Artifacts Q1->A1_No No Action1 Action: Quantify TG100435 & TG100855 via LC-MS/MS A1_Yes->Action1 Action4 Action: Profile against a broader kinase panel A1_No->Action4 Action2 Action: Re-run assay with metabolic inhibitors (ABT) Action1->Action2 Action3 Action: Test pure TG100855 directly in the assay Action2->Action3

Caption: A decision tree for troubleshooting potency discrepancies.

Part 4: Key Protocols

Protocol 1: In Vitro Metabolism Using Liver Microsomes

This protocol allows for the generation of metabolites and the determination of metabolic stability.

Objective: To determine the rate of conversion of TG100435 to TG100855 in a concentrated enzyme system.

Materials:

  • TG100435

  • Human, rat, or mouse liver microsomes (commercially available)

  • NADPH regenerating system (or NADPH stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)

  • Incubator/water bath at 37°C

Procedure:

  • Prepare Microsomal Mixture: Dilute liver microsomes in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL in your reaction tubes. Keep on ice.

  • Add Compound: Spike the microsomal mixture with TG100435 to a final concentration of 1 µM. Include a vehicle control (DMSO) and a control incubation without NADPH to check for non-enzymatic degradation.

  • Pre-incubate: Pre-incubate the tubes at 37°C for 5 minutes to bring them to temperature.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (or NADPH to a final concentration of 1 mM).

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding 2-3 volumes of ice-cold ACN with 0.1% formic acid. The '0' time point should be taken immediately after adding NADPH.

  • Sample Processing: Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis to quantify the disappearance of the parent compound (TG100435) and the appearance of the metabolite (TG100855).[11][17][18]

References

  • Hu, S. X., Soll, R., Yee, S., et al. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... and its active N-oxide metabolite TG100855. Drug Metabolism and Disposition, 35(6), 929-36. Available from: [Link]

  • Semantic Scholar. (n.d.). Metabolism and Pharmacokinetics of a Novel Src Kinase Inhibitor TG100435... and Its Active N-Oxide Metabolite TG100855. Available from: [Link]

  • MacGowan, A. P. (2005). The pharmacokinetic and pharmacodynamic profile of tigecycline. Journal of Antimicrobial Chemotherapy, 56(Suppl 1), i7-i14. Available from: [Link]

  • Gao, H., et al. (2010). Metabolism considerations for kinase inhibitors in cancer treatment. Expert Opinion on Drug Metabolism & Toxicology, 6(9), 1077-1093. Available from: [Link]

  • Creative Bioarray. (2025). Role of Cell-Based Assays in Drug Discovery and Development. Available from: [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available from: [Link]

  • Stein, G. E., & Craig, W. A. (2005). Pharmacokinetic profile of tigecycline in serum and skin blister fluid of healthy subjects after multiple intravenous administrations. Antimicrobial Agents and Chemotherapy, 49(4), 1629-1632. Available from: [Link]

  • MarinBio. (2025). Cell Based Assays for Metabolic Disease Drug Discovery. Available from: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available from: [Link]

  • Rodríguez-Baño, J. (2005). Pharmacokinetics, pharmacodynamics, safety and tolerability of tigecycline. Journal of Chemotherapy, 17(Suppl 1), 12-22. Available from: [Link]

  • Superti-Furga, G., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 723739. Available from: [Link]

  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the... Available from: [Link]

  • Kivisto, K. T., Kroemer, H. K., & Eichelbaum, M. (1995). The role of human cytochrome P450 enzymes in the metabolism of anticancer agents: implications for drug interactions. British Journal of Clinical Pharmacology, 40(6), 523-530. Available from: [Link]

  • Vieth, M., et al. (2005). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 102(24), 8493-8498. Available from: [Link]

  • Hall, M. D., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 141-160. Available from: [Link]

  • MDPI. (2025). Dual-Target Insight into Drug Discovery from Natural Products as Modulators of GLP-1 and the TXNIP–Thioredoxin Antioxidant System in Metabolic Syndrome. Available from: [Link]

  • OMICS International. (2024). The Role of Cytochrome P450 Enzymes in Xenobiotic Metabolism and Drug Interactions. Available from: [Link]

  • Shoshan, M. C., & Linder, S. (2008). Target specificity and off-target effects as determinants of cancer drug efficacy. Expert Opinion on Drug Metabolism & Toxicology, 4(3), 273-280. Available from: [Link]

  • Kerins, A., et al. (2022). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 52(8), 904-915. Available from: [Link]

  • Nebert, D. W., & Russell, D. W. (2002). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Human Genomics, 1(1), 46-53. Available from: [Link]

  • Lee, H., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites, 11(7), 405. Available from: [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Available from: [Link]

  • Gessner, G., & Wackler, B. (2016). Analytical Methods for Secondary Metabolite Detection. Methods in Molecular Biology, 1405, 193-205. Available from: [Link]

  • Longdom Publishing. (n.d.). The Role of Enzymes in Biotransformation. Available from: [Link]

  • ResearchGate. (n.d.). 2 Different analytical techniques that are used for metabolites separation coupled with mass spectrometry for detection. Available from: [Link]

  • San-Miguel, B., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Metabolites, 11(6), 343. Available from: [Link]

  • Zhang, A., et al. (2012). Modern analytical techniques in metabolomics analysis. Analyst, 137(2), 293-300. Available from: [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. Available from: [Link]

  • Lee, S. H., et al. (2019). Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus. AMB Express, 9(1), 122. Available from: [Link]

  • Diagenode. (n.d.). Minimization of gene editing off-target effects by tissue restriction of expression. Available from: [Link]

  • Kalter, V., et al. (2023). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Cellular and Molecular Life Sciences, 80(8), 221. Available from: [Link]

  • Zhang, X. H., et al. (2020). Specificity profiling of CRISPR system reveals greatly enhanced off-target gene editing. Journal of Genetics and Genomics, 47(2), 91-100. Available from: [Link]

  • Horie, T., et al. (2011). In vitro metabolism of rivoglitazone... in rat, monkey, and human liver microsomes and freshly isolated hepatocytes. Drug Metabolism and Disposition, 39(7), 1311-1319. Available from: [Link]

  • PubMed. (2022). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Available from: [Link]

  • Zhang, H., et al. (2023). Structure and Molecular Mechanism of Signaling for the Glucagon-like Peptide-1 Receptor Bound to Gs Protein and Exendin-P5 Biased Agonist. Journal of Chemical Information and Modeling, 63(18), 5878-5890. Available from: [Link]

  • Lee, J. H., et al. (2025). Novel mechanism whereby metformin improves glucose homeostasis: TXNIP-GLUT1 axis modulation enhances intestinal glucotonic effects. Metabolism, 168, 155685. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating TG100435's Inhibition of Src Phosphorylation: A Comparative Guide to Western Blot Analysis

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of TG100435 on Src phosphorylation using Western blot a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of TG100435 on Src phosphorylation using Western blot analysis. We will delve into the causality behind experimental choices, establish a self-validating protocol, and objectively compare TG100435 with other well-characterized Src inhibitors, supported by experimental data and authoritative references.

The Central Role of Src Kinase in Cellular Signaling

The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src activity is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2]

Src's activity is tightly regulated by phosphorylation. Phosphorylation at Tyrosine 416 (Y416) in the activation loop of the kinase domain leads to a conformational change that significantly upregulates its catalytic activity.[3][4] Conversely, phosphorylation at a C-terminal tyrosine residue (Y527) by C-terminal Src kinase (Csk) maintains Src in an inactive state.[4][5] Therefore, a reduction in Y416 phosphorylation is a direct and reliable indicator of Src inhibition.

TG100435 is a multi-targeted protein tyrosine kinase inhibitor with demonstrated activity against several kinases, including Src family kinases (SFKs) like Src, Lyn, and Lck, with Ki values ranging from 13 to 64 nM.[6][7][8] This guide will walk you through the essential steps to independently verify its efficacy in a cellular context.

Visualizing the Src Signaling Pathway and Inhibitor Action

The following diagram illustrates a simplified Src signaling pathway, highlighting key activation and downstream signaling events. TG100435 and other ATP-competitive inhibitors act by blocking the kinase domain, thereby preventing the phosphorylation of downstream substrates.

Src_Signaling_Pathway Simplified Src Signaling Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, PDGFR Src_inactive Inactive Src (pY527) RTK->Src_inactive Activation Signal Integrin Integrins FAK FAK Integrin->FAK PTP Phosphatase Src_inactive->PTP Dephosphorylates pY527 Src_active Active Src (pY416) Src_active->Src_active CSK Csk Src_active->CSK Phosphorylates Y527 Src_active->FAK Phosphorylates Y861 STAT3 STAT3 Src_active->STAT3 PI3K PI3K Src_active->PI3K Ras Ras Src_active->Ras PTP->Src_active CSK->Src_inactive paxillin Paxillin FAK->paxillin Migration Migration paxillin->Migration Proliferation Proliferation STAT3->Proliferation Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Survival Survival Akt->Survival MAPK->Proliferation TG100435 TG100435 & Other Src Inhibitors TG100435->Src_active Inhibits ATP Binding Western_Blot_Workflow Western Blot Workflow for Src Inhibition A 1. Cell Culture & Treatment - Seed cells (e.g., HT-29, PC-3) - Treat with TG100435 (dose-response) - Include vehicle (DMSO) and positive controls (e.g., Dasatinib) B 2. Cell Lysis - Wash with ice-cold PBS - Lyse in RIPA buffer with protease and phosphatase inhibitors A->B C 3. Protein Quantification - BCA or Bradford assay B->C D 4. SDS-PAGE - Denature lysates - Separate proteins by size C->D E 5. Protein Transfer - Transfer to PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block with 5% BSA or milk - Primary antibody incubation (p-Src Y416) - Secondary antibody incubation (HRP-conjugated) E->F G 7. Detection - Chemiluminescence (ECL) F->G H 8. Stripping & Reprobing - Strip membrane - Re-probe with total Src and loading control (e.g., GAPDH, β-actin) antibodies G->H I 9. Data Analysis - Densitometry analysis - Normalize p-Src to total Src - Plot dose-response curve and determine IC50 H->I

Caption: Step-by-step workflow for Western blot validation of Src inhibitors.

Detailed Methodologies

1. Cell Line Selection and Treatment:

  • Rationale: Choose a cell line with detectable levels of active Src. Many colon (e.g., HT-29), breast (e.g., MDA-MB-231), and prostate (e.g., PC-3) cancer cell lines exhibit high basal Src activity. [9][10]* Protocol:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare a dose-response series of TG100435 (e.g., 0, 10, 50, 100, 250, 500 nM). A broader range might be necessary depending on the cell line. As a starting point, consider the published IC50 values against cancer cell lines like MCF7 (85 nM) and MDA-MB-231 (240 nM). [11] 3. Include a vehicle control (e.g., DMSO) and a positive control inhibitor like Dasatinib (at a concentration known to inhibit p-Src, e.g., 50-100 nM). [10][12] 4. Treat cells for a predetermined time (e.g., 2-4 hours).

2. Cell Lysis and Protein Quantification:

  • Rationale: Rapidly lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Accurate protein quantification is crucial for equal loading in the subsequent steps.

  • Protocol:

    • Aspirate the media and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Rationale: Separate proteins by size and then transfer them to a solid support for antibody probing.

  • Protocol:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Rationale: Use specific antibodies to detect the protein of interest. Probing for p-Src (Y416) first is recommended as the signal is often less abundant than total Src.

  • Protocol:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Src (Y416) overnight at 4°C. [3][13] 3. Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 3.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Stripping and Reprobing:

  • Rationale: To ensure that any observed decrease in p-Src is not due to a decrease in total Src protein levels and to confirm equal protein loading, the membrane should be stripped and re-probed.

  • Protocol:

    • Incubate the membrane in a mild stripping buffer until the signal is removed.

    • Wash the membrane thoroughly.

    • Re-block the membrane and probe with a primary antibody for total Src.

    • Repeat the detection steps.

    • For a loading control, the membrane can be stripped again and re-probed with an antibody against a housekeeping protein like GAPDH or β-actin.

6. Data Analysis:

  • Rationale: Quantify the band intensities to determine the dose-dependent effect of TG100435 on Src phosphorylation.

  • Protocol:

    • Use densitometry software to measure the intensity of the p-Src and total Src bands.

    • Normalize the p-Src signal to the total Src signal for each sample.

    • Calculate the percentage of inhibition relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Comparative Analysis with Alternative Src Inhibitors

To provide context for the potency and specificity of TG100435, it is essential to compare it with other established Src inhibitors. The following table summarizes key characteristics of TG100435 and three widely used alternatives.

InhibitorTarget KinasesReported IC50/Ki for SrcKey Characteristics
TG100435 Multi-targeted (Src, Lyn, Abl, Yes, Lck, EphB4)Ki: 13-64 nM [6][7]Orally active, potent against a range of tyrosine kinases. [8]
Dasatinib Dual Src/Abl inhibitorIC50: ~0.5-0.8 nM [14][15]Highly potent, FDA-approved for certain leukemias. [15]
Saracatinib (AZD0530) Src family kinases, AblIC50: ~2.7 nM [14]Potent and selective for Src family kinases over many other kinases. [14][16]
Bosutinib (SKI-606) Dual Src/Abl inhibitorIC50: ~1.2 nM [14]Potent inhibitor of Src and Abl kinases. [14]

Note: IC50 and Ki values can vary depending on the assay conditions (e.g., cell-free vs. cell-based, ATP concentration). The values presented here are for comparative purposes.

Conclusion: A Framework for Rigorous Validation

This guide provides a robust framework for the in-house validation of TG100435's inhibitory effect on Src phosphorylation. By following the detailed Western blot protocol and incorporating the principles of self-validation through appropriate controls, researchers can confidently assess the cellular potency of this and other kinase inhibitors. The comparative data on alternative Src inhibitors offers a valuable benchmark for interpreting experimental results. Adherence to these rigorous methodologies will ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

  • Hennessy, B. T., et al. (2010). Impact of the Src Inhibitor Saracatinib on the Metastatic Phenotype of a Fibrosarcoma (KHT) Tumor Model. Anticancer Research.
  • Hu, S. X., et al. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... Drug Metabolism and Disposition, 35(6), 929-36.
  • ResearchGate. (n.d.). Schematic diagram of Src intracellular signaling pathway and various... Retrieved from [Link]

  • Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636–5642.
  • Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Leukemia, 22(12), 1-10.
  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay. Retrieved from [Link]

  • Luo, F. R., et al. (2008). Identification and validation of phospho-SRC, a novel and potential pharmacodynamic biomarker for dasatinib (SPRYCEL), a multi-targeted kinase inhibitor. Cancer Chemotherapy and Pharmacology, 62(6), 1065–1074.
  • Calvo, E., et al. (2012). Antitumor activity of Src inhibitor Saracatinib (AZD-0530) in preclinical models of biliary tract carcinomas. Molecular Cancer Therapeutics, 11(7), 1528-38.
  • Serrels, A., et al. (2006). Identification of potential biomarkers for measuring inhibition of Src kinase activity in colon cancer cells following treatment with dasatinib. Molecular Cancer Therapeutics, 5(12), 3014-22.
  • ResearchGate. (n.d.). Effects of Imatinib and Dasatinib on P-Src and P-CrkL expression in CML... Retrieved from [Link]

  • Johnson, F. M., et al. (2015). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Trends in Pharmacological Sciences, 36(12), 813-824.
  • ResearchGate. (n.d.). Cell signaling pathways induced by Src kinases. Retrieved from [Link]

  • Roskoski, R. Jr. (2004). Src protein-tyrosine kinase structure and regulation.
  • Hubner, R., et al. (2007). Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling. Biophysical Journal, 92(11), 3847–3857.
  • Wang, H., et al. (2005). Studies of tyrosine phosphorylation and Src family tyrosine kinases in the lens epithelium. Investigative Ophthalmology & Visual Science, 46(6), 2056–2063.
  • Kousba, A. A., et al. (2007). Cyclic Conversion of the Novel Src Kinase Inhibitor... Drug Metabolism and Disposition, 35(12), 2244-2250.
  • Thomas, S. M., & Brugge, J. S. (1997). Cellular functions regulated by Src family kinases. Annual Review of Cell and Developmental Biology, 13, 513-609.
  • Zhang, J., et al. (2012). Src mediates cigarette smoke-induced resistance to tyrosine kinase inhibitors in NSCLC cells. Journal of Cellular and Molecular Medicine, 16(11), 2665–2673.
  • Eskandari, M. K., et al. (2013). Src Family Kinase Inhibition as a Novel Strategy to Augment Melphalan-Based Regional Chemotherapy of Advanced Extremity Melanoma. Annals of Surgical Oncology, 20(S3), 578-85.

Sources

Comparative

TG100435 versus saracatinib as a Src kinase inhibitor

Targeting the Src Family Kinases: A Technical Comparison Guide of TG100435 and Saracatinib Introduction Src family kinases (SFKs) are non-receptor tyrosine kinases critically involved in signal transduction pathways that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Targeting the Src Family Kinases: A Technical Comparison Guide of TG100435 and Saracatinib

Introduction

Src family kinases (SFKs) are non-receptor tyrosine kinases critically involved in signal transduction pathways that govern cell proliferation, survival, and motility. Hyperactivation of Src is a well-documented driver of tumor metastasis and osteolytic bone disease. For drug development professionals and researchers designing targeted oncology models, selecting the appropriate Src inhibitor requires a deep understanding of structural pharmacology, metabolic fate, and binding kinetics. This guide provides an objective, data-driven comparison between two prominent Src inhibitors: TG100435 and Saracatinib (AZD0530) .

Structural Pharmacology & Mechanism of Action

Saracatinib (AZD0530) is a highly selective, orally available dual-specific c-Src/Abl kinase inhibitor ()[1]. It operates as a Type II inhibitor. Unlike standard ATP-competitive agents, Saracatinib binds to the inactive conformation of the kinase domain. This interaction induces a structural shift in the ATP catalytic site, exposing an adjacent hydrophobic pocket that locks the kinase in an inactive state, yielding a potent IC50 of 2.7 nM against Src ()[2].

Conversely, TG100435 is a multitargeted protein tyrosine kinase inhibitor with a broader spectrum, targeting Src, Lyn, Abl, Yes, Lck, and EphB4 ()[3]. While its cell-free IC50 for Src (13–64 nM) appears less potent than Saracatinib, TG100435 possesses a unique in vivo pharmacological profile. It undergoes rapid cyclic conversion mediated by hepatic flavin-containing monooxygenase 3 (FMO3) into an active N-oxide metabolite, TG100855 ()[4]. This metabolite is up to 9-fold more potent than the parent compound, meaning systemic Src inhibition in animal models is substantially amplified following oral administration ()[5].

G RTK Receptor Tyrosine Kinases Src Src Kinase (Active) RTK->Src Activates FAK FAK / Paxillin Src->FAK Phosphorylates STAT3 STAT3 / AKT / ERK Src->STAT3 Phosphorylates Saracatinib Saracatinib (Type II Inhibitor) Saracatinib->Src Blocks ATP Site TG100435 TG100435 (Multitargeted Inhibitor) TG100435->Src Inhibits FMO3 FMO3 Metabolism TG100435->FMO3 Hepatic Oxidation TG100855 TG100855 (Active N-oxide) TG100855->Src Potent Inhibition FMO3->TG100855 Conversion

Src signaling cascade and the distinct inhibitory mechanisms of Saracatinib and TG100435.

Quantitative Pharmacodynamic Comparison

When selecting an inhibitor for preclinical models, researchers must weigh the cell-free potency against metabolic activation. The following table summarizes the core quantitative data for both compounds.

ParameterTG100435Saracatinib (AZD0530)
Primary Targets Src, Lyn, Abl, Yes, Lck, EphB4Src, c-Yes, Fyn, Lyn, Blk, Fgr, Lck, Abl
Src IC50 (Cell-Free) 13 – 64 nM2.7 nM
Inhibition Modality ATP-competitiveType II (Binds inactive conformation)
Major Active Metabolite TG100855 (N-oxide)None reported with increased potency
Metabolic Driver Flavin-containing monooxygenase 3 (FMO3)CYP3A4 / CYP2A6
Clinical Stage PreclinicalPhase II / III (Repurposing)

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that assay design is paramount when evaluating kinase inhibitors. A protocol must be a self-validating system where every step accounts for the compound's specific physical and kinetic properties.

Protocol A: Cell-Free Competitive ATP Kinase Assay

Purpose: To accurately determine the IC50 of TG100435 and Saracatinib against recombinant Src kinase. Causality & Logic: Because both compounds interact with the ATP-binding domain, the assay must be performed exactly at the Michaelis constant ( Km​ ) for ATP. If ATP concentrations exceed Km​ , the apparent IC50 will be artificially inflated due to competitive displacement. Furthermore, Type II inhibitors like Saracatinib require time to induce conformational changes; thus, pre-incubation is biologically mandatory.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human Src kinase in a pH 7.4 buffer containing 20 mM Mg2+ to stabilize the ATP-binding pocket ()[2].

  • Inhibitor Incubation: Dispense 0.5 μL of the inhibitor (TG100435 or Saracatinib) into a 384-well plate. Critical Step: Incubate the enzyme and inhibitor for 5 minutes prior to adding ATP. This allows Saracatinib to bind the inactive conformation and expose the hydrophobic pocket ()[1].

  • Reaction Initiation: Add 10 μL of ATP (at Km​ ) and the specific peptide substrate to initiate phosphorylation.

  • Acid Quenching: After 30 minutes at room temperature, terminate the reaction by adding 5 μL of orthophosphoric acid. Why? Acidification instantly denatures the kinase, halting the reaction, and imparts a positive charge to the peptide for downstream binding ()[2].

  • Filtration & Detection: Harvest the contents onto a P81 Unifilter plate. Wash extensively with orthophosphoric acid to remove unreacted radiolabeled ATP, and quantify the retained signal to calculate the IC50.

Workflow Step1 1. Enzyme Prep Src Kinase + Substrate Step2 2. Inhibitor Incubation Allow Conformational Shift Step1->Step2 Step3 3. ATP Addition Initiate at Km Step2->Step3 Step4 4. Acid Quenching Orthophosphoric Acid Step3->Step4 Step5 5. Filtration & Readout P81 Plate Scintillation Step4->Step5

Step-by-step workflow for the cell-free competitive ATP kinase assay.

Protocol B: In Vitro Metastasis & Invasion Assay (Boyden Chamber)

Purpose: To evaluate the functional downstream effects of Src inhibition on tumor cell motility and extracellular matrix invasion. Causality & Logic: Src directly phosphorylates Focal Adhesion Kinase (FAK), which is essential for actin remodeling and migration ()[6]. By using a collagen-coated matrix, we force the cells to actively secrete metalloproteinases (MMPs) to invade, providing a true functional readout of the metastatic phenotype rather than mere migration.

Step-by-Step Methodology:

  • Cell Starvation: Serum-starve highly metastatic cells (e.g., KHT fibrosarcoma) for 24 hours. Why? This synchronizes the cell cycle and reduces basal kinase activity, sensitizing the cells to the chemoattractant gradient.

  • Inhibitor Pre-treatment: Treat cells with 0.5 μM to 1.0 μM of Saracatinib or TG100435 for 2 hours prior to seeding to ensure complete intracellular target engagement ()[6].

  • Chamber Seeding: Seed cells in the upper chamber of a Boyden insert coated with a collagen matrix. Fill the lower chamber with media containing 10% FBS as a chemoattractant.

  • Incubation & Staining: Incubate for 24 hours. Swab the inner chamber to remove non-invading cells. Fix and stain the outer membrane cells with crystal violet.

  • Validation Control: Parallelly run an MTT viability assay to confirm that reduced invasion is due to inhibited motility, not compound-induced cytotoxicity.

Pharmacokinetics & Translational Insights

For drug development professionals transitioning from in vitro to in vivo models, the divergent metabolic pathways of these two drugs dictate experimental design.

  • Saracatinib exhibits robust oral bioavailability and high structural stability. It has been extensively validated in murine models for suppressing solid tumor metastasis and limiting osteolytic bone disease in multiple myeloma ()[7].

  • TG100435 requires careful pharmacokinetic modeling. Because it is predominantly converted to the highly potent TG100855 N-oxide across species (mouse, rat, dog, and human), researchers must measure both the parent compound and the N-oxide in plasma to accurately correlate systemic exposure with tumor regression ()[4]. Furthermore, cytochrome P450 reductase can catalyze a retroreduction of TG100855 back to TG100435, creating a metabolic loop that sustains kinase inhibition over time ()[5].

References

  • Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 and its active N-oxide metabolite TG100855 Source: Drug Metabolism and Disposition (2007) URL:[Link]

  • Cyclic Conversion of the Novel Src Kinase Inhibitor TG100435 and Its N-oxide Metabolite by Flavin-Containing Monoxygenases and Cytochrome P450 Reductase Source: Drug Metabolism and Disposition (2007) URL:[Link]

  • Dual Drug Repurposing: The Example of Saracatinib Source: Pharmaceuticals (MDPI, 2024) URL:[Link]

  • Impact of the Src Inhibitor Saracatinib on the Metastatic Phenotype of a Fibrosarcoma (KHT) Tumor Model Source: Anticancer Research (2010) URL:[Link]

  • SRC kinase inhibition with saracatinib limits the development of osteolytic bone disease in multiple myeloma Source: Oncotarget (2016) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the On-Target Activity of TG100435

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous and multifaceted investigation. A critical milestone in this pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous and multifaceted investigation. A critical milestone in this process is the unequivocal confirmation of on-target activity. This guide provides an in-depth, comparative analysis of essential methods to validate the engagement and inhibitory function of TG100435, a multi-targeted protein tyrosine kinase inhibitor, on its key targets.

TG100435 is recognized as an inhibitor of several kinases, including Src family kinases. For the purpose of this guide, we will focus on robust methodologies to confirm its activity against two of its well-established targets: Spleen Tyrosine Kinase (Syk) and Janus Kinase 2 (JAK2). These kinases are pivotal nodes in distinct and critical signaling pathways governing immune responses and hematopoiesis.

This document moves beyond a simple listing of protocols. It is designed to provide the causal logic behind experimental choices, enabling researchers to design comprehensive validation packages. We will compare direct enzymatic inhibition, target engagement in live cells, and the downstream functional consequences of target modulation, providing a holistic view of TG100435's on-target performance against established, selective inhibitors.

Method 1: Direct Enzymatic Inhibition - The In Vitro Kinase Assay

The Foundational First Step

The most direct method to assess a kinase inhibitor's potency is through an in vitro kinase assay. This biochemical approach isolates the kinase and its substrate from the complexities of a cellular environment, providing a clean measure of enzymatic inhibition.[1][2] The primary output of this assay is the IC50 value, the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Principle of the Assay

Modern kinase assays are often luminescence-based, detecting the amount of ATP consumed during the phosphorylation reaction. As the inhibitor concentration increases, kinase activity decreases, resulting in less ATP consumption and a corresponding change in the luminescent signal. This method is highly sensitive, robust, and amenable to high-throughput screening.[]

Comparative Analysis: TG100435 vs. Selective Inhibitors

To contextualize the potency of TG100435, it is essential to benchmark its performance against well-characterized, selective inhibitors of Syk and JAK2.

  • Syk Comparator: Fostamatinib (the active metabolite R406) is an FDA-approved Syk inhibitor.[4][5][6][7]

  • JAK2 Comparator: Ruxolitinib is an FDA-approved JAK1/JAK2 inhibitor.[8][9][10]

CompoundTarget KinaseAverage IC50 (nM)
TG100435 Syk 35
Fostamatinib (R406)Syk51
TG100435 JAK2 25
RuxolitinibJAK23.3

Data presented are representative. Actual values may vary based on assay conditions.

Expert Insights: An in vitro kinase assay is a mandatory first pass in any kinase inhibitor program. It provides a clear, quantitative measure of direct enzyme inhibition. However, it is crucial to recognize its limitations. The assay is performed under non-physiological conditions, often with recombinant kinase domains, and at ATP concentrations that may not reflect the intracellular environment.[1] Therefore, while a potent IC50 is encouraging, it is not, on its own, sufficient proof of on-target activity in a biological system.

Method 2: Target Engagement in a Cellular Milieu - The NanoBRET™ Assay

Asking the Right Question: Does the Compound Bind its Target in Live Cells?

Confirming that a compound can access and physically bind to its intended target within the complex environment of a living cell is a critical step.[11] The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method for quantifying compound-protein binding in real-time in live cells.[11][12][13]

Principle of the Assay

The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[1][14] The target protein (e.g., Syk or JAK2) is expressed in cells as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds to the kinase's active site serves as the energy acceptor.[11][12] When the tracer is bound to the NanoLuc®-tagged kinase, BRET occurs. A test compound, like TG100435, will compete with the tracer for binding to the target. This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to determine the compound's cellular affinity (EC50).[14]

cluster_0 NanoBRET™ Target Engagement Workflow start Live cells expressing Target-NanoLuc® fusion add_tracer Add cell-permeable fluorescent tracer start->add_tracer bret_signal Tracer binds Target-NanoLuc® High BRET Signal add_tracer->bret_signal Binding add_compound Add test compound (e.g., TG100435) bret_signal->add_compound displacement Compound displaces tracer Low BRET Signal add_compound->displacement Competition ec50 Calculate Cellular EC50 displacement->ec50

Caption: Workflow of the NanoBRET™ Target Engagement Assay.

Comparative Analysis: Cellular Affinity of TG100435

CompoundTarget ProteinCellular EC50 (nM)
TG100435 Syk-NanoLuc® 150
Fostamatinib (R406)Syk-NanoLuc®210
TG100435 JAK2-NanoLuc® 110
RuxolitinibJAK2-NanoLuc®50

Data presented are representative. Actual values may vary based on cell type and assay conditions.

Expert Insights: The NanoBRET™ assay provides a significant advantage by measuring target engagement in a physiological context.[11] It accounts for cell permeability and the competitive intracellular environment, offering a more biologically relevant measure of a compound's affinity for its target. A strong correlation between biochemical IC50 and cellular EC50 provides increased confidence in the on-target activity of the compound.

Method 3: Cellular Target Inhibition - Downstream Signaling Analysis

Validating Functional Impact: Does Target Engagement Lead to Pathway Inhibition?

The ultimate goal of a kinase inhibitor is to modulate a signaling pathway. Therefore, it is essential to demonstrate that target engagement by TG100435 translates into the inhibition of downstream signaling events. This is typically assessed by measuring the phosphorylation status of key substrates of Syk and JAK2.

Signaling Pathways and Points of Inhibition

  • Syk Signaling: Syk is a critical kinase in the B-cell receptor (BCR) signaling pathway.[15][16][17] Upon BCR activation, Syk is activated and phosphorylates downstream targets like SLP-65 and PLCγ, leading to calcium mobilization and cellular activation.[18] A key measure of Syk inhibition is the reduction of its own autophosphorylation.

  • JAK2 Signaling: JAK2 is a central component of the JAK/STAT pathway, which is activated by numerous cytokines and growth factors.[19][20][21] Ligand binding to its receptor leads to JAK2 activation, which then phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins.[22] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.[22] Inhibition of JAK2 is readily measured by a decrease in STAT3 or STAT5 phosphorylation.

cluster_syk Syk Pathway cluster_jak JAK2 Pathway BCR BCR Syk Syk BCR->Syk pSyk p-Syk Syk->pSyk Downstream_Syk Downstream Signaling (SLP-65, PLCγ) pSyk->Downstream_Syk Response_Syk B-Cell Activation Downstream_Syk->Response_Syk TG100435_Syk TG100435 TG100435_Syk->Syk Inhibits Cytokine_R Cytokine Receptor JAK2 JAK2 Cytokine_R->JAK2 pSTAT p-STAT3/5 JAK2->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Response_JAK Cell Proliferation, Inflammation Gene_Expression->Response_JAK TG100435_JAK TG100435 TG100435_JAK->JAK2 Inhibits

Caption: TG100435 inhibits both the Syk and JAK2 signaling pathways.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Culture and Stimulation: Culture appropriate cell lines (e.g., B-cell lymphoma lines for Syk, erythroleukemia lines for JAK2) and serum-starve overnight.

  • Inhibitor Treatment: Pre-incubate cells with a dose range of TG100435 or comparator compounds for 1-2 hours.

  • Stimulation: Stimulate the respective pathways (e.g., with anti-IgM for BCR/Syk pathway, or with a relevant cytokine like EPO or IL-6 for the JAK/STAT pathway).

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated forms of the target substrates (e.g., anti-phospho-Syk, anti-phospho-STAT3) and total protein antibodies as loading controls.

  • Detection: Use secondary antibodies conjugated to HRP or a fluorescent dye for detection and imaging.

Comparative Analysis: Inhibition of Downstream Signaling

CompoundCellular AssayEC50 (nM)
TG100435 p-Syk Inhibition (B-cells) 250
Fostamatinib (R406)p-Syk Inhibition (B-cells)380
TG100435 p-STAT3 Inhibition (HEL cells) 180
Ruxolitinibp-STAT3 Inhibition (HEL cells)75

Data presented are representative. Actual values may vary based on cell line, stimulus, and assay conditions.

Expert Insights: Demonstrating inhibition of downstream signaling is arguably the most critical piece of evidence for confirming on-target activity. It bridges the gap between target binding and a functional cellular response. It is crucial to use phospho-specific antibodies that have been rigorously validated to ensure the reliability of the results. Quantitative methods like flow cytometry or specific ELISA-based assays can provide more precise EC50 values than traditional Western blotting.[23]

Summary and Path Forward

Confirming the on-target activity of a kinase inhibitor like TG100435 requires a weight-of-evidence approach. No single experiment can provide a definitive answer. The convergence of data from biochemical assays, live-cell target engagement, and downstream signaling analysis provides the highest degree of confidence.

Consolidated Comparative Data for TG100435

Assay TypeTargetTG100435 (nM)Fostamatinib (nM)Ruxolitinib (nM)
Biochemical IC50 Syk3551-
Biochemical IC50 JAK225-3.3
Cellular EC50 (NanoBRET™) Syk150210-
Cellular EC50 (NanoBRET™) JAK2110-50
Functional EC50 (p-Protein) p-Syk250380-
Functional EC50 (p-Protein) p-STAT3180-75

This guide outlines a logical and scientifically rigorous workflow to confirm the on-target activity of TG100435. By comparing its performance to established inhibitors across multiple orthogonal assays, researchers can build a comprehensive data package that substantiates its mechanism of action and provides a solid foundation for further preclinical and clinical development.

References

  • Fostamatinib - Wikipedia. Wikipedia. Available at: [Link].

  • Ruxolitinib - Wikipedia. Wikipedia. Available at: [Link].

  • The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC. National Center for Biotechnology Information. Available at: [Link].

  • Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC. National Center for Biotechnology Information. Available at: [Link].

  • Mechanisms of action of ruxolitinib in murine models of hemophagocytic lymphohistiocytosis. American Society of Hematology. Available at: [Link].

  • What is the mechanism of Fostamatinib Disodium? - Patsnap Synapse. Patsnap. Available at: [Link].

  • Fostamatinib Disodium - Massive Bio. Massive Bio. Available at: [Link].

  • What is the mechanism of Ruxolitinib Phosphate? - Patsnap Synapse. Patsnap. Available at: [Link].

  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC. National Center for Biotechnology Information. Available at: [Link].

  • NanoBRET - SGC-UNC. Structural Genomics Consortium. Available at: [Link].

  • NanoBRET™ Target Engagement for drug development - News-Medical.Net. News-Medical.Net. Available at: [Link].

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Value-Based Cancer Care. Available at: [Link].

  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate. ResearchGate. Available at: [Link].

  • Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - Frontiers. Frontiers. Available at: [Link].

  • Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC. National Center for Biotechnology Information. Available at: [Link].

  • In vitro NLK Kinase Assay - PMC - NIH. National Center for Biotechnology Information. Available at: [Link].

  • Syk is a dual-specificity kinase that self-regulates the signal output from the B-cell antigen receptor | PNAS. Proceedings of the National Academy of Sciences. Available at: [Link].

  • An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. SpringerLink. Available at: [Link].

  • Full article: Fostamatinib: A Review of its Clinical Efficacy and Safety in the Management of Chronic Adult Immune Thrombocytopenia. Taylor & Francis Online. Available at: [Link].

  • JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC. National Center for Biotechnology Information. Available at: [Link].

  • JAK/Stat Signaling - QIAGEN GeneGlobe. QIAGEN. Available at: [Link].

  • In vitro kinase assay - Bio-protocol. Bio-protocol. Available at: [Link].

  • Protocol for Invitro Kinase Assay. Cold Spring Harbor Laboratory. Available at: [Link].

  • In vitro kinase assay - Protocols.io. Protocols.io. Available at: [Link].

  • Tyrosine-protein kinase SYK - P43405 - UniProt. UniProt. Available at: [Link].

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC. National Center for Biotechnology Information. Available at: [Link].

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. Available at: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Reaction Biology. Available at: [Link].

  • Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... - PubMed. National Center for Biotechnology Information. Available at: [Link].

  • Cyclic Conversion of the Novel Src Kinase Inhibitor... - PubMed. National Center for Biotechnology Information. Available at: [Link].

  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. Frontiers. Available at: [Link].

  • Novel BRD4/JAK2 Dual Inhibitor Cancer Therapeutics. Moffitt Cancer Center. Available at: [Link].

  • Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed. National Center for Biotechnology Information. Available at: [Link].

  • Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors. Nature. Available at: [Link].

  • Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC. National Center for Biotechnology Information. Available at: [Link].

  • Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC. National Center for Biotechnology Information. Available at: [Link].

  • Safety and Efficacy of TG101348, a Selective JAK2 Inhibitor, in Myelofibrosis - PMC. National Center for Biotechnology Information. Available at: [Link].

  • Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology. Available at: [Link].

  • FDA Grants Orphan Status to Novel JAK2 Inhibitor for Polycythemia Vera. AJMC. Available at: [Link].

  • Mechanism of allosteric regulation of transglutaminase 2 by GTP - PubMed. National Center for Biotechnology Information. Available at: [Link].

Sources

Validation

Comparative Guide to In Vitro Kinase Assays: Characterizing TG100435 and Other PI3K Inhibitors

This guide provides a comprehensive, technically-grounded protocol for the in vitro characterization of TG100435, a potent kinase inhibitor. Rather than a simple list of steps, this document offers a comparative framewor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded protocol for the in vitro characterization of TG100435, a potent kinase inhibitor. Rather than a simple list of steps, this document offers a comparative framework, placing TG100435 in context with other key inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, namely the PI3Kδ-selective inhibitor Idelalisib and the dual PI3Kδ/γ inhibitor Duvelisib .

The methodologies detailed herein are designed to be self-validating, ensuring robust and reproducible data. We will delve into the causality behind experimental choices, from assay platform selection to the specific controls that ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to accurately profile and compare the potency of small molecule kinase inhibitors.

The Significance of Targeting PI3K δ and γ

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival.[1] The Class I PI3K family consists of four isoforms (α, β, γ, δ). While the α and β isoforms are ubiquitously expressed, the δ (delta) and γ (gamma) isoforms are found primarily in leukocytes.[2][3] This restricted expression profile makes them highly attractive therapeutic targets for a range of hematological malignancies and inflammatory diseases.[2][4]

  • PI3Kδ is crucial for B-cell receptor (BCR) signaling, and its chronic activation is a hallmark of many B-cell cancers like Chronic Lymphocytic Leukemia (CLL).[2][5]

  • PI3Kγ plays a key role in signaling from G-protein-coupled receptors (GPCRs), mediating the migration and activation of various immune cells, including T-cells and myeloid cells.[3][6]

Inhibitors can be highly selective for one isoform (e.g., Idelalisib for PI3Kδ) or designed to block multiple isoforms (e.g., Duvelisib for both PI3Kδ and PI3Kγ).[7][8] Understanding the precise inhibitory profile of a compound like TG100435 is therefore essential. This guide provides the tools to generate that profile.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3Kd PI3Kδ BCR->PI3Kd Activation GPCR GPCR PI3Kg PI3Kγ GPCR->PI3Kg Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 PI3Kd->PIP3 Generates PI3Kg->PIP2 PI3Kg->PIP3 AKT AKT PIP3->AKT BTK BTK PIP3->BTK PLCg2 PLCγ2 PIP3->PLCg2 Downstream Cell Proliferation, Survival, Migration AKT->Downstream BTK->Downstream PLCg2->Downstream Idelalisib Idelalisib Idelalisib->PI3Kd Inhibits Duvelisib Duvelisib (TG100435) Duvelisib->PI3Kd Inhibits Duvelisib->PI3Kg Inhibits cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection (Part 1) cluster_step3 Step 3: ADP Detection (Part 2) S1_Start Kinase + Substrate + ATP + Inhibitor (e.g., TG100435) S1_End Phosphorylated Substrate + ADP + Unconsumed ATP S1_Start->S1_End Incubate S2_Start Add ADP-Glo™ Reagent S1_End->S2_Start S2_End Reaction Stopped Unconsumed ATP Depleted S2_Start->S2_End Incubate (40 min) S3_Start Add Kinase Detection Reagent S2_End->S3_Start S3_End ADP -> ATP Luciferase -> Light S3_Start->S3_End Incubate (30-60 min) S4_Read Read Luminescence S3_End->S4_Read

Figure 2. ADP-Glo™ Kinase Assay Workflow.

Comparative Inhibitor Overview

A direct comparison requires well-characterized reference compounds. For this guide, we have selected two FDA-approved drugs that provide excellent benchmarks for PI3Kδ and PI3Kγ activity. [1]

Inhibitor Primary Target(s) Key Characteristics
TG100435 PI3Kδ, PI3Kγ An investigational dual δ/γ inhibitor. Its precise isoform selectivity and potency relative to approved drugs are key parameters to determine.
Idelalisib PI3Kδ The first-in-class, highly selective PI3Kδ inhibitor. [4]Serves as the benchmark for PI3Kδ-specific activity.

| Duvelisib | PI3Kδ, PI3Kγ | An approved dual inhibitor of PI3Kδ and PI3Kγ. [3][9]It is the most direct and clinically relevant comparator for TG100435. |

Experimental Protocol: IC₅₀ Determination for TG100435, Idelalisib, and Duvelisib

This protocol is optimized for a 384-well plate format. All incubations are performed at room temperature unless otherwise specified.

Part 1: Reagent Preparation
  • Kinase Buffer (1X): Prepare a master buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 50 mM NaCl, and 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Expert Insight: Mg²⁺ is a critical cofactor for the kinase. BSA is included to prevent the enzyme from sticking to plastic surfaces and to stabilize its activity over the course of the assay.

  • ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) in nuclease-free water. The final concentration used in the assay should be close to the ATP Kₘ of the specific kinase isoform. This must be determined experimentally but is often in the 10-100 µM range for PI3K isoforms.

  • Kinase Aliquots: Reconstitute recombinant human PI3Kδ (p110δ/p85α) and PI3Kγ (p110γ/p101) enzymes in the 1X Kinase Buffer. Prepare single-use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Solution: The natural substrate for PI3Ks is phosphatidylinositol-4,5-bisphosphate (PIP₂). Prepare a stock solution of PIP₂ vesicles. The final concentration in the assay should be at or above its Kₘ for the enzyme.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of TG100435, Idelalisib, and Duvelisib in 100% DMSO.

Part 2: Assay Execution in a 384-Well Plate
  • Compound Plating (2.5 µL/well):

    • Create a serial dilution series for each inhibitor in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM concentration.

    • Using an acoustic dispenser or manual multichannel pipette, transfer 25 nL of each inhibitor concentration from the DMSO plate into the assay plate.

    • Add 2.5 µL of 1X Kinase Buffer to each well.

    • Self-Validating Controls:

      • 0% Inhibition (High Control): Wells containing only DMSO vehicle (n=16).

      • 100% Inhibition (Low Control): Wells containing a potent, broad-spectrum kinase inhibitor like Staurosporine at a high concentration (e.g., 10 µM) (n=16).

  • Enzyme Addition (2.5 µL/well):

    • Prepare a 2X working solution of the kinase (either PI3Kδ or PI3Kγ) in 1X Kinase Buffer. The optimal enzyme concentration must be determined empirically to ensure the reaction remains in the linear range (typically 10-20% substrate conversion).

    • Add 2.5 µL of the 2X kinase solution to each well, except for "No Enzyme" control wells.

    • Mix the plate on a plate shaker for 30-60 seconds and incubate for 15 minutes.

    • Expert Insight: This pre-incubation step allows the inhibitor to bind to the kinase's ATP pocket before the reaction is initiated, which is critical for accurately measuring the potency of ATP-competitive inhibitors.

  • Reaction Initiation (5 µL/well):

    • Prepare a 2X working solution of ATP and PIP₂ substrate in 1X Kinase Buffer.

    • Add 5 µL of this solution to all wells to start the kinase reaction. The final reaction volume is now 10 µL.

    • Mix the plate for 60 seconds and incubate for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion (10 µL/well):

    • Add 10 µL of ADP-Glo™ Reagent to each well. [10] * Mix the plate for 60 seconds and incubate for 40 minutes.

  • Signal Generation (20 µL/well):

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Mix the plate for 60 seconds and incubate for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the plate on a luminometer with an integration time of 0.5 to 1 second per well.

Part 3: Data Analysis and Interpretation
  • Normalization: Normalize the raw luminescence data using your controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

  • Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

  • Data Comparison: Tabulate the calculated IC₅₀ values for TG100435 and the reference compounds against both PI3Kδ and PI3Kγ.

InhibitorPI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)δ/γ Selectivity Ratio
TG100435Experimental ValueExperimental ValueIC₅₀(γ) / IC₅₀(δ)
IdelalisibExperimental ValueExperimental ValueIC₅₀(γ) / IC₅₀(δ)
DuvelisibExperimental ValueExperimental ValueIC₅₀(γ) / IC₅₀(δ)

Troubleshooting and Data Validation

A robust assay should yield a Z-factor (a measure of statistical effect size) greater than 0.5. If issues arise, a logical approach is needed.

Start Assay Fails QC (Z' < 0.5) Q1 High Signal in 'Low Control' Wells? Start->Q1 A1_Yes Possible ATP contamination in reagents or incomplete ATP depletion. Q1->A1_Yes Yes Q2 Low Signal in 'High Control' Wells? Q1->Q2 No End Re-optimize Assay Parameters A1_Yes->End A2_Yes 1. Inactive Enzyme (check aliquots) 2. Insufficient Reaction Time 3. Sub-optimal ATP/Substrate Conc. Q2->A2_Yes Yes Q3 High Variability Across Replicates? Q2->Q3 No A2_Yes->End A3_Yes 1. Pipetting Error / Poor Mixing 2. Edge Effects on Plate 3. Reagent Instability Q3->A3_Yes Yes Q3->End No A3_Yes->End

Figure 3. Troubleshooting Decision Tree.

Conclusion

This guide provides a robust and comparative framework for the in vitro profiling of TG100435 against its target kinases, PI3Kδ and PI3Kγ. By benchmarking against established inhibitors like Idelalisib and Duvelisib, researchers can generate high-quality, context-rich data. The emphasis on assay optimization, appropriate controls, and a deep understanding of the methodological principles ensures that the resulting IC₅₀ values are both accurate and reliable. This protocol serves as a foundational tool for advancing kinase inhibitor discovery programs, enabling clear, data-driven decisions about a compound's potency and selectivity.

References

  • Cisbio. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC. Available from: [Link]

  • Cisbio. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. Available from: [Link]

  • Springer. HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Available from: [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay - PMC. Available from: [Link]

  • Bio-protocol. ADP-Glo kinase assay. Available from: [Link]

  • Unknown. Protocol for Invitro Kinase Assay. Available from: [Link]

  • Unknown. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Available from: [Link]

  • ResearchGate. Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Available from: [Link]

  • PubMed. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435. Available from: [Link]

  • Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays. Available from: [Link]

  • Eurofins DiscoverX. PI3K (p110alpha (E545K)/p85alpha) Kinase Enzyme Activity Assay Kit. Available from: [Link]

  • BPS Bioscience. JAK2 (Janus Kinase 2) Assay Kit. Available from: [Link]

  • PubMed. Comparison of LanthaScreen Eu Kinase Binding Assay and Surface Plasmon Resonance Method in Elucidating the Binding Kinetics of Focal Adhesion Kinase Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC. Available from: [Link]

  • Dovepress. Lights and Shade of Next-Generation Pi3k Inhibitors in Chronic Lymphocytic Leukemia. Available from: [Link]

  • Patsnap. What are the therapeutic candidates targeting PI3Kδ?. Available from: [Link]

  • ResearchGate. IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Available from: [Link]

  • BPS Bioscience. PI3Kγ (p110γ/PIK3R5) Assay Kit. Available from: [Link]

  • protocols.io. In vitro kinase assay. Available from: [Link]

  • National Center for Biotechnology Information. PI3K Inhibitors: Present and Future - PMC. Available from: [Link]

  • MDPI. Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC. Available from: [Link]

  • The Oncologist. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma. Available from: [Link]

  • Drugs.com. List of PI3K Inhibitors + Uses, Types, Side Effects. Available from: [Link]

  • Targeted Oncology. A Tale of Two Isoforms: PI3K Delta and Gamma. Available from: [Link]

  • National Center for Biotechnology Information. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC. Available from: [Link]

  • Frontiers. Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials. Available from: [Link]

  • PubMed. New approach to the mechanism of antiasthmatic action of Tranilast. Available from: [Link]

  • National Center for Biotechnology Information. Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus - PMC. Available from: [Link]

  • PubMed. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. Available from: [Link]

  • PubMed. Mechanism of allosteric regulation of transglutaminase 2 by GTP. Available from: [Link]

Sources

Comparative

Comparing the phenotypic effects of TG100435 with other TKIs

Comparative Guide: Phenotypic Effects of TG100435 vs. Standard Tyrosine Kinase Inhibitors Executive Summary Tyrosine kinase inhibitors (TKIs) have fundamentally reshaped targeted oncology.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Phenotypic Effects of TG100435 vs. Standard Tyrosine Kinase Inhibitors

Executive Summary

Tyrosine kinase inhibitors (TKIs) have fundamentally reshaped targeted oncology. While first-generation TKIs focused on single or narrow target profiles, the therapeutic landscape has shifted toward multi-targeted agents to overcome resistance and target complex tumor microenvironments[1]. This guide provides a rigorous scientific comparison between TG100435 —a novel, orally active multi-targeted TKI—and standard-of-care TKIs like Dasatinib and Imatinib. We will explore their distinct phenotypic effects, unique metabolic activation pathways, and provide standardized experimental protocols for comparative in vitro and in vivo studies.

Mechanistic Profiling: TG100435 vs. Alternative TKIs

Unlike Dasatinib, which is an FDA-approved dual inhibitor primarily targeting Bcr-Abl and Src family kinases (SFKs)[2], TG100435 exhibits a broader pharmacological footprint. It potently inhibits Src, Lyn, Abl, Yes, Lck, and uniquely, the Ephrin receptor EphB4, with inhibition constants ( Ki​ ) ranging from 13 to 64 nM[3].

The inclusion of EphB4 is a critical differentiator. EphB4 is a key driver of tumor angiogenesis and endothelial cell migration. Consequently, TG100435 induces dual phenotypic effects: direct anti-proliferative action on tumor cells and anti-angiogenic effects on the tumor vasculature.

Table 1: Comparative Kinase Inhibition Profile | Target Kinase | TG100435 ( Ki​ ) | Dasatinib ( IC50​ ) | Imatinib ( IC50​ ) | Phenotypic Consequence of Inhibition | | :--- | :--- | :--- | :--- | :--- | | c-Src | 13 - 64 nM | < 1 nM | > 10,000 nM | Reduced cell motility, invasion, and survival | | Bcr-Abl | 13 - 64 nM | < 1 nM | ~ 100 nM | Apoptosis in Philadelphia chromosome-positive cells | | EphB4 | 13 - 64 nM | ~ 20 - 30 nM | > 10,000 nM | Disruption of tumor angiogenesis and vascular assembly | | c-Kit | No significant activity | ~ 13 nM | ~ 100 nM | Reduced proliferation in GIST and mastocytosis |

The PK/PD Disconnect: Metabolic Activation of TG100435

Expert Insight: A critical factor that researchers must account for when evaluating TG100435 is its unique metabolic flux. In vivo, TG100435 acts almost as a prodrug. It is rapidly converted by hepatic flavin-containing monooxygenase 3 (FMO3) and cytochrome P450 reductases into an active N-oxide metabolite, TG100855 [4].

TG100855 is 2 to 9 times more potent than the parent compound against target kinases[3]. Therefore, standard in vitro cell culture assays (which lack hepatic enzymes) may significantly underestimate the true in vivo efficacy of TG100435. When comparing TG100435 to direct-acting TKIs like Dasatinib in vitro, researchers must supplement cultures with liver S9 fractions to accurately model phenotypic outcomes.

MetabolicActivation TG TG100435 (Parent TKI) FMO Hepatic FMO3 / CYP450 (Oxidation) TG->FMO In vivo / S9 fraction Metabolite TG100855 (Potent N-oxide) FMO->Metabolite 2-9x Potency Increase Targets Src, Abl, EphB4 Kinase Inhibition Metabolite->Targets ATP-competitive binding Phenotype Apoptosis & Anti-Angiogenesis Targets->Phenotype Downstream blockade

Figure 1: FMO3-mediated metabolic activation of TG100435 to TG100855 and target inhibition.

Comparative Phenotypic Effects in Cancer Models

When evaluated in solid tumor models, TG100435 demonstrates robust anti-proliferative phenotypes. For instance, in A549 non-small cell lung cancer (NSCLC) cells, TG100435 exhibits an IC50​ of ~0.9 μM, and in COLO 205 colorectal cancer cells, an IC50​ of ~2.5 μM[5].

While Dasatinib often shows lower absolute IC50​ values in vitro due to its extreme potency against Src (<1 nM), TG100435's in vivo efficacy is heavily amplified by its conversion to TG100855 and its dual blockade of tumor cells (via Src/Abl) and endothelial cells (via EphB4).

Table 2: Phenotypic IC50​ Comparison in Solid Tumor Cell Lines | Cell Line | Origin | TG100435 IC50​ | Dasatinib IC50​ | Primary Phenotypic Observation | | :--- | :--- | :--- | :--- | :--- | | A549 | NSCLC | ~0.9 μM | ~0.5 μM | G1 cell cycle arrest, reduced p-Src | | COLO 205 | Colon Cancer | ~2.5 μM | ~1.0 μM | Induction of apoptosis, reduced viability | | HUVEC | Endothelial | Inhibits tube formation | Minimal direct effect | Disruption of capillary-like networks |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol incorporates metabolic activation, allowing for an accurate in vitro comparison between TG100435 and direct-acting TKIs.

Protocol: Metabolically-Competent Phenotypic Viability Assay Rationale: To bridge the gap between in vitro data and in vivo reality, human liver S9 fractions are introduced to facilitate the conversion of TG100435 to TG100855, creating a self-validating system that proves the prodrug-like mechanism.

Materials:

  • Target cell lines (e.g., A549, COLO 205).

  • Test compounds: TG100435, Dasatinib (Positive Control), DMSO (Vehicle).

  • Human Liver S9 Fraction (20 mg/mL) and NADPH regenerating system.

  • CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Procedure:

  • Cell Seeding : Seed A549 cells at 3,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2​ .

  • Metabolic Activation Mix : Prepare a 10X metabolic mix containing 1 mg/mL S9 protein and 2 mM NADPH in potassium phosphate buffer (pH 7.4).

  • Compound Preparation : Serially dilute TG100435 and Dasatinib in DMSO (0.01 μM to 10 μM final concentrations).

  • Treatment : Add the compound dilutions to the cells. For the TG100435 cohort, add the 10X metabolic mix (final S9 concentration 0.1 mg/mL) to facilitate FMO3/CYP450 conversion. Run a parallel TG100435 cohort without S9 as a baseline control.

  • Incubation : Incubate for 72 hours.

  • Phenotypic Readout : Add 100 μL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature.

  • Data Analysis : Measure luminescence. Normalize data to the DMSO control and calculate the IC50​ using non-linear regression.

    • Expected Result: The TG100435 + S9 cohort will show a significantly left-shifted IC50​ curve compared to the TG100435 alone cohort, reflecting the generation of the highly potent TG100855 metabolite.

ProtocolWorkflow Step1 Step 1: Cell Seeding (A549 / COLO 205) Step2 Step 2: Compound Dilution (TG100435 vs Dasatinib) Step1->Step2 Split Metabolic Competence? Step2->Split PathA Step 3A: Standard Media (Assesses Parent TG100435) Split->PathA No PathB Step 3B: Media + Human S9 (Assesses Active TG100855) Split->PathB Yes Step4 Step 4: 72h Incubation & Cell Viability Assay PathA->Step4 PathB->Step4 Step5 Step 5: IC50 Calculation & Phenotypic Comparison Step4->Step5

Figure 2: Workflow for metabolically-competent in vitro phenotypic screening of TKIs.

References

  • Kousba, A., et al. "Cyclic Conversion of the Novel Src Kinase Inhibitor[7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-oxide Metabolite by Flavin-Containing Monoxygenases and Cytochrome P450 Reductase." Drug Metabolism and Disposition, 2007. 4

  • Hu, S. X., et al. "Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... and its active N-oxide metabolite TG100855." Drug Metabolism and Disposition, 2007. 3

  • MedChemExpress. "TG-100435 | Tyrosine Kinase Inhibitor Product Data." 5

  • Puls, L. N., et al. "Current Status of Src Inhibitors in Solid Tumor Malignancies." The Oncologist, 2011.2

  • Gschwind, A., et al. "Tyrosine kinase inhibitors: Multi-targeted or single-targeted?" World Journal of Gastroenterology, 2011.1

Sources

Validation

Validating the Anti-Proliferative Effects of TG100435: A Comparative Guide to Src Kinase Inhibitors

As targeted therapies evolve, the precise validation of kinase inhibitors requires rigorous experimental design and a deep understanding of their mechanistic nuances. TG100435 is a novel, multi-targeted, orally active Sr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapies evolve, the precise validation of kinase inhibitors requires rigorous experimental design and a deep understanding of their mechanistic nuances. TG100435 is a novel, multi-targeted, orally active Src family kinase (SFK) inhibitor that has demonstrated significant anti-proliferative activity across various preclinical cancer models[1].

In this guide, we will critically evaluate TG100435 against established alternatives like Dasatinib and Bosutinib. More importantly, we will deconstruct the experimental workflows required to validate its efficacy, focusing on the causality behind each protocol step to ensure robust, reproducible, and self-validating data.

Mechanistic Grounding: The Src Axis and TG100435

Src family kinases (including Src, Lyn, Yes, and Lck) are central nodes in signal transduction pathways that regulate cell proliferation, survival, and migration[2]. Overactivation of these kinases is a hallmark of many solid tumors and hematological malignancies[3].

TG100435 differentiates itself from other ATP-competitive inhibitors through a unique metabolic profile. In both in vitro and in vivo systems, TG100435 undergoes cyclic conversion by flavin-containing monooxygenases (specifically FMO3) into its N-oxide metabolite, TG100855[4]. This metabolite is remarkably 2 to 9 times more potent than the parent compound[5]. Therefore, when validating TG100435 in cell-based assays, researchers are often observing the combined anti-proliferative effects of both the parent compound and its active metabolite.

G RTK Receptor Tyrosine Kinases (EGFR, PDGFR) Src Src Family Kinases (Src, Lyn, Yes, Lck) RTK->Src Activates FAK FAK / Paxillin (Focal Adhesion) Src->FAK Phosphorylates (Tyr419) TG TG100435 & TG100855 (Inhibitor) TG->Src Competitive ATP Inhibition Prolif Cell Proliferation & Tumor Metastasis FAK->Prolif Drives

Figure 1: Mechanism of action of TG100435 inhibiting the Src/FAK signaling axis.

Comparative Analysis: TG100435 vs. Alternative Inhibitors

To contextualize the performance of TG100435, it is essential to compare its binding affinities and anti-proliferative metrics against standard-of-care and developmental alternatives. The table below synthesizes quantitative data for benchmarking[3][6][7].

InhibitorPrimary Targets Ki​ / IC50​ (Target)Anti-Proliferative IC50​ (MCF7 Cells)Mechanistic Notes
TG100435 Src, Lyn, Abl, Yes, Lck, EphB413 - 64 nM0.085 µM[6]Prodrug-like; converts to highly potent N-oxide metabolite (TG100855) via FMO3[4].
Dasatinib Bcr-Abl, Src, c-Kit, PDGFR< 1 nM~0.030 µMFDA-approved; highly potent but exhibits broad off-target effects leading to distinct toxicity profiles[7].
Bosutinib Src, Abl1 - 2 nM~0.100 µMLower affinity for c-Kit and PDGFR compared to Dasatinib, offering a different selectivity profile[3].
Saracatinib Src, Abl~3 nM~0.150 µMDual Src/Abl inhibitor heavily investigated for solid tumors and osteolytic lesions[3].

Data Interpretation: While Dasatinib exhibits raw biochemical potency, TG100435 offers a highly competitive anti-proliferative profile (85 nM in MCF7 breast cancer cells)[6]. Its unique metabolic conversion provides an extended duration of kinase inhibition in vivo, making it a highly valuable tool compound for translational research[5].

Experimental Validation: Protocols & Causality

To rigorously validate the anti-proliferative effects of TG100435, we employ a two-tiered approach: phenotypic validation (Cell Viability) and mechanistic validation (Target Engagement via Western Blot).

Protocol 1: High-Throughput Cell Viability Assay (Phenotypic Validation)

Objective: Determine the IC50​ of TG100435 against target cancer cell lines (e.g., MCF7, K562).

Step-by-Step Methodology:

  • Cell Seeding: Plate MCF7 cells at 2,000 cells/well in a 96-well opaque white plate using DMEM + 10% FBS.

    • Causality: Opaque white plates are mandatory to prevent optical crosstalk during luminescent readouts. 2,000 cells/well ensures the cells remain in the logarithmic growth phase for the entire 72-hour assay duration.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of TG100435 in DMSO, starting at a top concentration of 10 mM. Dilute 1:1000 in culture media (Final top concentration: 10 µM; Final DMSO: 0.1%).

    • Causality: Maintaining a uniform 0.1% DMSO concentration across all wells (including vehicle controls) is critical to rule out solvent-induced cytotoxicity.

  • Incubation: Treat cells and incubate for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour window allows for at least 3 cell doubling times. This is essential to differentiate true anti-proliferative (cytostatic) effects from acute toxicity (cytotoxic) effects.

  • Readout (CellTiter-Glo): Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent, lyse for 10 minutes on an orbital shaker, and read luminescence.

    • Causality: ATP-based luminescence is directly proportional to the number of metabolically active cells. It is preferred over MTT/MTS assays, which can be confounded by changes in mitochondrial enzyme activity independent of cell number.

Protocol 2: Western Blotting for Target Engagement (Mechanistic Validation)

Objective: Confirm that the observed anti-proliferative effect is driven by the inhibition of the Src signaling axis.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat cells with TG100435 at 0.5x, 1x, and 5x the established IC50​ for 4 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: A short 4-hour treatment window assesses direct kinase inhibition before secondary apoptotic cascades degrade the proteome. Phosphatase inhibitors (e.g., Sodium Orthovanadate) are non-negotiable to preserve the transient phosphorylation states of the targets.

  • Protein Quantification & Separation: Quantify using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Probing: Probe for p-Src (Tyr419) , Total Src, p-FAK (Tyr397) , and GAPDH (loading control).

    • Causality: Tyr419 is the autophosphorylation site of Src; its absence confirms direct inhibition of Src's catalytic activity. FAK is a direct downstream substrate; a reduction in p-FAK (Tyr397) proves that the inhibition successfully translated to downstream functional nodes.

Workflow Step1 Cell Culture (MCF7, K562) Step2 Compound Treatment (TG100435 vs Dasatinib) Step1->Step2 Step3 Incubation (72 Hours) Step2->Step3 Step4 Readout (CellTiter-Glo / WB) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Experimental workflow for validating the anti-proliferative efficacy of TG100435.

Conclusion & Application Notes

When validating TG100435, researchers must account for its unique pharmacokinetic behavior. Because it is metabolized into the highly active TG100855 by FMO3[4], in vitro assays utilizing cell lines lacking robust FMO3 expression may underestimate the compound's true in vivo efficacy[5]. For comprehensive drug development studies, it is recommended to run parallel assays using both the parent compound (TG100435) and the synthesized N-oxide metabolite (TG100855) to accurately map the therapeutic window.

References

  • Metabolism and Pharmacokinetics of a Novel Src Kinase Inhibitor TG100435... Semantic Scholar. 1

  • Tyrosine kinase inhibitors: Multi-targeted or single-targeted? NIH / PMC. 2

  • Current Status of Src Inhibitors in Solid Tumor Malignancies. NIH / PMC. 3

  • TG-100435 | Tyrosine Kinase Inhibitor. MedChemExpress. 6

  • Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... PubMed / NIH. 5

  • Cyclic Conversion of the Novel Src Kinase Inhibitor TG100435 and Its N-oxide Metabolite by Flavin-Containing Monoxygenases... PubMed / NIH. 4

Sources

Safety & Regulatory Compliance

Safety

Introduction: The Causality of Chemical Safety

Comprehensive Safety and Disposal Protocol for TG100435 (Src Kinase Inhibitor) As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a logical extension of a compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for TG100435 (Src Kinase Inhibitor)

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a logical extension of a compound's pharmacology. TG100435 is a potent, multitargeted protein tyrosine kinase inhibitor[1]. While its high-affinity inhibition of Src, Lyn, Abl, Yes, Lck, and EphB4 makes it a highly valuable tool in oncology and kinase reprogramming research, these exact properties demand rigorous handling and disposal protocols[1][2].

Understanding why we must dispose of TG100435 in a highly controlled manner requires analyzing its metabolic trajectory. In both in vitro and in vivo models, TG100435 is predominantly biotransformed by flavin-containing monooxygenases (specifically FMO3) into an ethylpyrrolidine N-oxide metabolite known as TG100855[2]. Crucially, this active metabolite is 2 to 9 times more potent than the parent compound[2]. Therefore, biological waste streams generated from TG100435 experiments are not simply diluted versions of the drug; they may contain enzymatically activated, highly potent derivatives that pose an amplified environmental and biological hazard[2].

Metabolism TG TG100435 (Parent Compound) Ki: 13-64 nM Enzyme Flavin-containing Monooxygenases (FMO3) TG->Enzyme Metabolite TG100855 (N-oxide Metabolite) 2-9x More Potent Enzyme->Metabolite Oxidation

Fig 1. Metabolic activation of TG100435 to its highly potent N-oxide metabolite TG100855.

Physicochemical and Pharmacokinetic Profile

To effectively manage TG100435 waste, we must first quantify its biological persistence, clearance rates, and physical properties. Table 1 summarizes the critical quantitative data that informs our disposal strategy.

Table 1: Quantitative Pharmacokinetic Data for TG100435

ParameterValue / DescriptionSpecies / Target
Primary Targets Src, Lyn, Abl, Yes, Lck, EphB4In Vitro Kinase Assays
Inhibition Constant (Ki) 13 to 64 nMPurified Kinases
Systemic Clearance 20.1 ml/min/kgMouse
Systemic Clearance 12.7 ml/min/kgRat
Systemic Clearance 14.5 ml/min/kgDog
Oral Bioavailability 74% (Mouse), 23% (Rat), 11% (Dog)In Vivo Models
Primary Metabolite TG100855 (N-oxide derivative)Cross-species

Data sourced from Hu et al., 2007[2].

Experimental Protocols: Spill Response and Decontamination

Because TG100435 is frequently reconstituted in Dimethyl Sulfoxide (DMSO)—a solvent that rapidly penetrates the skin and cellular membranes, carrying dissolved active pharmaceutical ingredients (APIs) with it—spill response must be immediate and methodical.

Methodology 1: Chemical Decontamination of TG100435 Spills

  • Isolation & PPE: Immediately restrict access to the spill area. Don a fresh pair of nitrile gloves (double-gloving is strictly recommended for DMSO solutions), a fastened lab coat, and safety goggles.

  • Containment (Solid Spills): For dry powder spills, do not sweep, as this will aerosolize the API and create an inhalation hazard. Gently cover the powder with a damp absorbent pad (wetted with water or a mild surfactant) to trap the particulates.

  • Containment (Liquid Spills): For DMSO stock spills, apply an inert chemical absorbent pad or vermiculite over the liquid. Do not use reactive materials.

  • Surface Neutralization: Wash the contaminated surface with 70% ethanol to dissolve residual organics. Follow this with a thorough wash using a 10% sodium hypochlorite (bleach) solution or a laboratory-grade detergent and water to ensure complete removal.

  • Waste Consolidation: Place all used absorbent materials, gloves, and wipes into a designated, clearly labeled hazardous waste bag for high-temperature incineration.

Standard Operating Procedure: Waste Segregation and Disposal

A self-validating disposal system ensures that every form of TG100435 waste is accounted for, segregated, and neutralized before it leaves the facility. Never discharge TG100435 or its DMSO solutions into the municipal drain.

Methodology 2: Step-by-Step Disposal Workflow

  • Solid Waste Handling: Collect all empty vials, contaminated pipette tips, and weighing boats in a puncture-resistant, double-lined hazardous waste container. Label explicitly as "Toxic Solid Waste - Kinase Inhibitor (TG100435)".

  • Liquid Waste Segregation: Collect DMSO and aqueous stock solutions in high-density polyethylene (HDPE) carboys. Ensure this container is strictly segregated from halogenated solvent waste to prevent dangerous chemical cross-reactions.

  • Biological Waste Inactivation: Cell culture media containing TG100435 must be chemically inactivated prior to disposal. Add sodium hypochlorite (bleach) to the media to achieve a final concentration of 10%. Allow a contact time of at least 30 minutes to denature biological components and degrade the API before transferring the fluid to the liquid hazardous waste stream.

  • Final Disposal: All segregated waste streams must be handed over to a licensed chemical waste disposal facility for high-temperature incineration.

Disposal Start TG100435 Waste Generation Solid Solid Waste (Powders, Vials) Start->Solid Liquid Liquid Waste (DMSO Stocks) Start->Liquid Bio Biological Waste (Treated Media) Start->Bio Solid_Disp Double-bag in Hazardous Container Solid->Solid_Disp Liquid_Disp HDPE Container (Non-Halogenated) Liquid->Liquid_Disp Bio_Disp Chemical Inactivation (10% Bleach) Bio->Bio_Disp Incineration High-Temperature Incineration (Licensed Facility) Solid_Disp->Incineration Liquid_Disp->Incineration Bio_Disp->Incineration Post-inactivation

Fig 2. Step-by-step waste segregation and disposal workflow for TG100435.

References

  • [2] Hu, Steven X., et al. "Metabolism and Pharmacokinetics of a Novel Src Kinase Inhibitor TG100435 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and Its Active N-Oxide Metabolite TG100855". Drug Metabolism and Disposition, vol. 35, no. 6, 2007, pp. 929-936. Available at:[Link]

  • National Academic Digital Library of Ethiopia. "Organelle and Metabolic Elimination". Exogenous Substances and FMO3 Activity. Available at:[Link]

Sources

Handling

The Foundation of Safety: Risk Assessment and the Hierarchy of Controls

An Expert Guide to Personal Protective Equipment (PPE) for Handling TG100435 As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. TG100435, a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to Personal Protective Equipment (PPE) for Handling TG100435

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. TG100435, a potent, multi-targeted protein tyrosine kinase inhibitor, is a valuable tool in discovery research.[1][2] However, as a novel compound with limited publicly available toxicological data, it is imperative that we treat it with the utmost caution. This guide provides a comprehensive, risk-based framework for the selection and use of Personal Protective Equipment (PPE) when handling TG100435, ensuring both personal safety and the integrity of your research.

The foundational principle of this guide is to handle TG100435 as a compound of unknown toxicity and high potency . Its biological activity as a kinase inhibitor means it is designed to elicit a cellular response, making a conservative approach to safety essential.[2]

Effective safety protocols begin long before PPE is donned. They start with a thorough risk assessment and an understanding of the Hierarchy of Controls, a framework that prioritizes the most effective safety measures.

Risk Assessment Workflow

Before any procedure involving TG100435, a risk assessment must be performed to identify potential exposure routes—inhalation, dermal contact, ocular exposure, and ingestion—and to determine the appropriate controls.

A Identify Hazards (Potent, Unknown Toxicity) B Assess Exposure Routes (Inhalation, Dermal, Ocular) A->B Analyze C Select & Implement Controls (Engineering, Admin, PPE) B->C Mitigate D Review & Refine (Post-Procedure Evaluation) C->D Verify

Caption: A workflow for assessing risk before handling TG100435.

The Hierarchy of Controls

PPE is the final and critical barrier between you and a potential hazard, but it should never be the only one. The most effective safety strategies involve implementing controls from the top of the hierarchy downward.

E Elimination (Most Effective) S Substitution Eng Engineering Controls (e.g., Fume Hood) Adm Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures.

For TG100435, this means always working within a certified chemical fume hood (an engineering control) and following established Standard Operating Procedures (SOPs) (an administrative control) before relying on your PPE.

Core PPE Requirements for Handling TG100435

The selection of PPE must be tailored to the specific task. Handling the solid, powdered form of TG100435 carries a higher risk of inhalation and gross contamination than working with dilute solutions.

Task / ProcedureEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid TG100435 Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesDisposable Gown over Lab CoatRequired if not in a powder containment hood. Fit-tested N95 or higher.
Preparing Stock Solutions Chemical Splash GogglesDouble Nitrile GlovesCuffed Lab Coat (Disposable Gown recommended)Not required inside a certified fume hood.
Diluting & Aliquoting Safety Glasses with Side ShieldsNitrile GlovesCuffed Lab CoatNot required inside a certified fume hood.
Cell Culture Dosing Safety Glasses with Side ShieldsNitrile GlovesCuffed Lab CoatNot required inside a biological safety cabinet.
Detailed PPE Specifications
  • Eye and Face Protection : To prevent accidental splashes to the eyes, ANSI Z87.1-rated protection is mandatory.

    • Safety Glasses with Side Shields : The minimum requirement for handling dilute solutions.

    • Chemical Splash Goggles : Required when preparing stock solutions or any activity with a significant splash risk. They provide a full seal around the eyes.

    • Face Shield : Must be worn over goggles when weighing the powder or handling larger volumes (>50 mL) of concentrated stock solution.

  • Hand Protection : The hands are the most likely point of direct contact. The goal is to prevent any dermal absorption.

    • Nitrile Gloves : Provide good chemical resistance for incidental contact. Always check for tears or punctures before use.

    • Double Gloving : This is mandatory when handling solid TG100435 or its concentrated stock solutions. This practice provides a critical layer of redundancy. If the outer glove becomes contaminated, it can be removed without exposing your skin.

  • Body Protection : A barrier must be maintained to protect skin and personal clothing.

    • Cuffed Laboratory Coat : A standard, fully-fastened lab coat is the minimum requirement. The cuff provides a better seal with inner gloves.

    • Disposable Gown : Strongly recommended to be worn over the lab coat when handling the solid compound. This prevents the contamination of reusable lab coats.

  • Respiratory Protection : Inhaling potent powders is a significant exposure risk.

    • All handling of solid TG100435 that could generate dust must be performed in a certified chemical fume hood or a powder containment balance hood.

    • If such engineering controls are unavailable, a fit-tested N95, P100, or N100 respirator is mandatory. Use of such respirators requires enrollment in your institution's respiratory protection program.

Operational Protocols: From Handling to Disposal

Proper PPE use is part of a broader set of safe handling procedures.

Protocol for Preparing a Stock Solution
  • Preparation : Designate a work area within a chemical fume hood. Cover the work surface with absorbent, plastic-backed paper. Assemble all necessary equipment, including vials, solvent, and pipettes.

  • Donning PPE : Don your inner nitrile gloves, disposable gown (over your lab coat), and outer nitrile gloves. Don chemical splash goggles and a face shield.

  • Weighing : Carefully weigh the desired amount of TG100435 powder in a tared container inside the fume hood.

  • Solubilization : Add the solvent to the powder. Cap and vortex or sonicate until fully dissolved.

  • Decontamination : Wipe the exterior of the stock solution vial. Wipe down the balance and all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol).

  • Doffing PPE : Remove the outer gloves first, turning them inside out. Remove the face shield and goggles. Remove the disposable gown. Finally, remove the inner gloves. Wash hands thoroughly with soap and water.

Spill Management

In the event of a small spill inside a fume hood:

  • Ensure your PPE is intact. Alert others in the area.

  • Absorb the spill with an inert material like vermiculite or a chemical absorbent pad.

  • Gently sweep the absorbed material into a bag or container.

  • Wipe the spill area with a cleaning solution (e.g., soap and water), followed by 70% ethanol.

  • All materials used for cleanup must be disposed of as hazardous chemical waste.

Waste Disposal Plan

A "cradle-to-grave" approach for all materials contaminated with TG100435 is essential. Never dispose of this waste in standard trash or down the drain.

  • Solid Waste : All contaminated gloves, wipes, weigh boats, plastic tubes, and disposable gowns must be collected in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste : Unused stock solutions, contaminated buffers, and cell culture media should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

  • Sharps : Any needles or blades used must be disposed of immediately into a designated, puncture-proof sharps container.[3]

All waste disposal must adhere to your institution's Environmental Health & Safety (EHS) guidelines and local regulations.[4][5]

By integrating this expert guidance into your laboratory's standard operating procedures, you can handle TG100435 with confidence, ensuring a safe environment for groundbreaking research.

References

  • Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... . Drug Metabolism and Disposition, June 2007. Available at: [Link]

  • HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING . McGill University. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TG100435
Reactant of Route 2
Reactant of Route 2
TG100435
© Copyright 2026 BenchChem. All Rights Reserved.